molecular formula C15H13Cl2NO4S B1607873 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680617-88-3

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1607873
CAS No.: 680617-88-3
M. Wt: 374.2 g/mol
InChI Key: XSDRDPBHLIDKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C15H13Cl2NO4S and its molecular weight is 374.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDRDPBHLIDKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373876
Record name 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680617-88-3
Record name 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680617-88-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the synthesis of complex organic molecules. We will delve into its chemical identity, structural properties, plausible synthetic routes, and critical applications in pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its reactivity, handling, and utility as a versatile building block.

Compound Identification and Physicochemical Properties

This compound is a multi-functionalized aromatic compound. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 680617-88-3 .[1][2] The molecule's architecture, featuring a reactive sulfonyl chloride group, an amide linkage, and an ethoxy ether group, makes it a valuable and versatile reagent in medicinal chemistry.

Below is a diagrammatic representation of the compound's identity.

compound This compound CAS: 680617-88-3

Caption: Core Identification of the Target Compound.

The key physicochemical properties are summarized in the table below for quick reference. These properties are critical for designing experimental conditions, ensuring proper storage, and planning purification strategies.

PropertyValueSource(s)
CAS Number 680617-88-3[1][2]
Molecular Formula C₁₅H₁₃Cl₂NO₄S[2]
Molecular Weight 374.24 g/mol [1][2]
Physical Form Solid[1]
Purity Typically ≥95-96% (HPLC)[1][3]
Storage Conditions Inert atmosphere, room temperature[1][2]
Synonym(s) 5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride[1]

Synthesis Strategy: A Mechanistic Perspective

While specific proprietary synthesis methods may vary, the structure of this compound suggests a logical and common synthetic approach in organic chemistry. A plausible route involves the acylation of an appropriately substituted aniline derivative. The choice to perform chlorosulfonation before or after acylation is a key strategic decision, often dictated by the stability of intermediates and the directing effects of the substituents.

A likely pathway begins with 2-ethoxy-5-nitroaniline, which undergoes acylation with 4-chlorobenzoyl chloride. The resulting amide is then reduced to the corresponding amine, which is subsequently diazotized and subjected to a sulfochlorination reaction. An alternative, and often more direct, approach is the chlorosulfonation of N-(4-ethoxyphenyl)-4-chlorobenzamide.

The following workflow illustrates a conceptual synthetic pathway.

cluster_0 Conceptual Synthesis Workflow A Starting Material (e.g., 2-Ethoxyaniline) B Step 1: Acylation (Reaction with 4-Chlorobenzoyl Chloride) A->B Base catalyst C Intermediate (N-(2-ethoxyphenyl)-4- chlorobenzamide) B->C D Step 2: Chlorosulfonation (e.g., with Chlorosulfonic Acid) C->D Careful temp. control E Final Product (CAS 680617-88-3) D->E

Caption: A plausible synthetic workflow for the target compound.

This multi-step synthesis highlights the importance of controlling reaction conditions to manage the reactivity of the functional groups and achieve a high yield of the desired product.[4]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate.[3][5] The sulfonyl chloride moiety is a powerful electrophile, primed for reaction with a wide array of nucleophiles, particularly amines, to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in several high-value research areas.

  • Pharmaceutical Development : This compound is a key building block for creating novel therapeutic agents.[3][5] The sulfonamide group it helps to form is a well-established pharmacophore present in numerous drugs, including anti-inflammatory, anti-cancer, and analgesic agents.[3][6]

  • Agrochemical Synthesis : Its structure is also amenable to the development of new herbicides and pesticides, where the specific combination of the chlorobenzoyl and sulfonamide groups can be tailored to target biological pathways in pests or weeds.[3]

  • Bioconjugation : The reactive handle allows for the linking of biomolecules, which can enhance the specificity and efficacy of drug delivery systems.[3]

  • Material Science : It can be used in the development of advanced materials and polymers where specific functional groups are required to impart desired properties.[7][8]

The diagram below illustrates the primary reactive application of the compound.

cluster_1 Core Reactivity & Application Target Target Compound (CAS 680617-88-3) (R-SO₂Cl) Product Synthesized Product (e.g., Complex Sulfonamide) (R-SO₂-NH-R') Target->Product Nucleophilic Substitution Nucleophile Nucleophile (e.g., Primary/Secondary Amine) (R'-NH₂) Nucleophile->Product Application Applications - Pharmaceuticals - Agrochemicals - Bioconjugation Product->Application Leads to

Caption: The central role of the compound in synthesis.

Experimental Protocol: Representative Sulfonamide Synthesis

To illustrate its practical use, the following is a representative, self-validating protocol for the synthesis of a novel sulfonamide derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a novel sulfonamide by reacting this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine, Et₃N) (1.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).

    • Causality: The sulfonyl chloride group is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive in this context.[9] An inert atmosphere prevents this side reaction.

  • Reagent Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Causality: DCM is an excellent solvent for this reaction as it is aprotic and will not react with the sulfonyl chloride.

  • Base and Nucleophile Addition: To the stirred solution, add the tertiary amine base (1.5 eq) followed by the dropwise addition of the primary amine (1.1 eq).

    • Causality: The reaction of the sulfonyl chloride with the amine generates hydrochloric acid (HCl) as a byproduct. The tertiary amine base acts as an acid scavenger, neutralizing the HCl to prevent it from protonating the primary amine nucleophile, which would render it unreactive.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed (typically 2-4 hours).

    • Causality: TLC provides a rapid and effective way to determine the completion of the reaction, preventing unnecessary reaction time and potential side product formation.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

    • Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove bulk water from the organic layer, initiating the drying process.

  • Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: Complete removal of water is essential before solvent evaporation to prevent contamination of the final product.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure sulfonamide product.

    • Causality: Purification is critical to remove unreacted starting materials and byproducts, ensuring the final compound meets the high-purity standards required for subsequent applications.

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate care.

  • Hazards: The compound is classified as corrosive (GHS05 pictogram).[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[9][10] Contact with water can liberate toxic gas.[10]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]

  • Handling: Avoid breathing dust or vapors.[11] Ensure adequate ventilation.[10] Keep the compound away from water, strong bases, alcohols, and metals, as these are incompatible materials.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] The material is moisture-sensitive and should be stored under an inert atmosphere.[9]

Conclusion

This compound (CAS 680617-88-3) is a high-value chemical intermediate with significant utility in synthetic organic chemistry. Its well-defined structure and predictable reactivity, centered on the sulfonyl chloride group, make it an essential building block for constructing complex sulfonamide-containing molecules. A thorough understanding of its properties, synthetic applications, and handling requirements is paramount for leveraging its full potential in the laboratory, particularly in the fields of pharmaceutical and agrochemical discovery.

References

An In-Depth Technical Guide to 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and analysis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS No. 680617-88-3). This compound is a key intermediate in medicinal and agrochemical research, valued for its reactive sulfonyl chloride moiety that enables the synthesis of a diverse range of sulfonamide derivatives. This document is intended to serve as a vital resource for scientists and professionals engaged in drug discovery and development, offering field-proven insights and detailed methodologies to ensure the safe and effective utilization of this versatile chemical building block.

Introduction: A Versatile Synthetic Intermediate

This compound is a bifunctional organic compound featuring a sulfonyl chloride group and a chlorobenzamido moiety. This unique combination makes it a valuable reagent in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively. The chlorobenzamido and ethoxy groups on the benzene ring modulate the compound's reactivity and solubility, and can play a role in the biological activity of the final products. Its applications are primarily in pharmaceutical development, where it serves as a building block for potential anti-inflammatory, analgesic, and anti-cancer drugs.[1]

Physicochemical Properties

General and Predicted Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to note that predicted values should be considered as estimates and may differ from experimental results.

PropertyValueSource
CAS Number 680617-88-3
Molecular Formula C₁₅H₁₃Cl₂NO₄S[1]
Molecular Weight 374.24 g/mol [1]
Appearance Off-white solid[1]
Purity ≥ 95-96% (HPLC)[1]
Predicted Density 1.5 ± 0.1 g/cm³
Predicted Boiling Point 455.3 ± 45.0 °C at 760 mmHg
Predicted Flash Point 229.1 ± 28.7 °C
Predicted Vapor Pressure 0.0 ± 1.1 mmHg at 25°C
Predicted Refractive Index 1.611

Note: Predicted values are computationally generated and should be used as estimations.

Solubility Profile

While specific quantitative solubility data is not available, based on its structure and the general solubility of sulfonyl chlorides, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. It is likely to have poor solubility in water and may decompose in the presence of hot water or hot alcohol.

Stability and Reactivity

As a sulfonyl chloride, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This reaction is generally slow at room temperature with neutral water but is accelerated by heat and basic conditions. The stability of sulfonyl halides generally decreases in the order: fluorides > chlorides > bromides > iodides.

The primary reactivity of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with a wide array of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Synthesis and Mechanism

Proposed Synthetic Workflow

The synthesis can be conceptualized in two main stages:

  • Amide Formation: Reaction of 4-amino-3-ethoxyaniline with 4-chlorobenzoyl chloride to form the N-(4-amino-2-ethoxyphenyl)-4-chlorobenzamide intermediate.

  • Chlorosulfonation: Subsequent reaction of the intermediate with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group.

Below is a DOT script representation of this proposed workflow.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Chlorosulfonation 4-amino-3-ethoxyaniline 4-amino-3-ethoxyaniline Intermediate_Amide N-(4-amino-2-ethoxyphenyl)-4-chlorobenzamide 4-amino-3-ethoxyaniline->Intermediate_Amide Base (e.g., Pyridine) 4-chlorobenzoyl_chloride 4-chlorobenzoyl_chloride 4-chlorobenzoyl_chloride->Intermediate_Amide Final_Product This compound Intermediate_Amide->Final_Product Chlorosulfonic Acid Chlorosulfonic_Acid Chlorosulfonic_Acid

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reactions. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.

Step 1: Synthesis of N-(4-amino-2-ethoxyphenyl)-4-chlorobenzamide

  • Dissolve 4-amino-3-ethoxyaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1 equivalent) in the same solvent to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Carefully and slowly add the purified N-(4-amino-2-ethoxyphenyl)-4-chlorobenzamide (1 equivalent) to an excess of chlorosulfonic acid (at least 3-4 equivalents) at 0 °C. Caution: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield this compound.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety.

Safety Precautions

This compound is classified as corrosive and can cause severe skin burns and eye damage. It may also be corrosive to metals. Therefore, the following safety precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, especially during reactions that may evolve gases (e.g., chlorosulfonation).

  • Moisture Sensitivity: Avoid contact with water and moisture to prevent hydrolysis and the release of corrosive hydrochloric acid.

Storage Conditions

To ensure its long-term stability, this compound should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

  • Temperature: Store at room temperature or under refrigeration (0-8 °C).[1]

  • Container: Keep in a tightly sealed, corrosion-resistant container.

The following DOT script illustrates the key safety and storage considerations.

G cluster_safety Safety Precautions cluster_storage Storage Conditions PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Use in a Fume Hood Moisture Avoid Contact with Water Inert_Atmosphere Store under Inert Gas (Nitrogen or Argon) Temperature Room Temperature or Refrigerated (0-8 °C) Container Tightly Sealed, Corrosion-Resistant Container Handling_and_Storage Handling_and_Storage Handling_and_Storage->PPE Handling_and_Storage->Ventilation Handling_and_Storage->Moisture Handling_and_Storage->Inert_Atmosphere Handling_and_Storage->Temperature Handling_and_storage Handling_and_storage Handling_and_storage->Container

Caption: Key safety and storage protocols.

Analytical Methodologies

To ensure the purity and identity of this compound, as well as to monitor reaction progress, several analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reversed-phase method is typically suitable.

Typical HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25-30 °C.

This method should be validated for linearity, precision, accuracy, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amide proton. The chemical shifts will be influenced by the various substituents on the benzene rings.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern due to the two chlorine atoms will be a characteristic feature in the mass spectrum.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility is derived from the reactive sulfonyl chloride group, which allows for the straightforward introduction of sulfonamide functionalities. A comprehensive understanding of its physicochemical properties, coupled with safe handling and appropriate analytical methodologies, is essential for its successful application in research and development. This guide provides a foundational framework for scientists and professionals to work with this compound effectively and safely.

References

An In-Depth Technical Guide to the Structure Elucidation of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-(4-chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The inherent reactivity of the sulfonyl chloride functional group presents unique analytical challenges.[2] This document outlines a multi-faceted analytical approach, integrating spectroscopic and crystallographic techniques to unambiguously determine its molecular structure. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for characterizing this and structurally similar molecules.

Introduction: The Significance of Structural Verification

This compound (CAS No. 680617-88-3) is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex sulfonamides.[3] Its molecular structure, comprising a 4-chlorobenzamide, an ethoxy group, and a sulfonyl chloride moiety attached to a central benzene ring, offers multiple reaction sites for creating diverse chemical entities.[4][5] Accurate structural confirmation is paramount, as even minor impurities or isomeric variations can significantly impact the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API).

The reactive nature of the sulfonyl chloride group necessitates careful selection of analytical solvents and conditions to prevent hydrolysis or derivatization during analysis.[2] This guide will address these challenges by providing detailed, validated protocols for a suite of analytical techniques, ensuring a holistic and definitive structural assignment.

Foundational Analysis: A Multi-Technique Approach

A singular analytical technique is rarely sufficient for the complete structural elucidation of a novel or complex organic molecule. A synergistic approach, leveraging the strengths of various methods, provides a self-validating system where the data from one technique corroborates the findings of another.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula and Isotopic Signature

Mass spectrometry (MS) is the initial and crucial step to confirm the molecular weight and elemental composition of the target compound.

Rationale: For a molecule containing two chlorine atoms, like this compound, high-resolution mass spectrometry (HRMS) is indispensable. It not only provides the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₃Cl₂NO₄S)[1], but also reveals the characteristic isotopic pattern of chlorine.

Isotopic Pattern Analysis: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6][7] Consequently, a molecule containing two chlorine atoms will exhibit a distinctive M, M+2, and M+4 isotopic pattern in the mass spectrum. The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 100-1000.

  • Data Analysis:

    • Identify the monoisotopic mass of the [M+H]⁺ ion.

    • Compare the observed isotopic pattern with the theoretical pattern for C₁₅H₁₄Cl₂NO₄S⁺.

Expected Data Summary:

IonCalculated m/zObserved m/zIsotopic PeakExpected Ratio
[M+H]⁺374.0024~374.0024M100
[M+2+H]⁺376.0000~376.0000M+2~65
[M+4+H]⁺378.0000~378.0000M+4~10

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule.[2] For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide a complete picture of the molecular skeleton.

Causality in Solvent Selection: The reactivity of the sulfonyl chloride group precludes the use of protic solvents like methanol-d₄.[2] Aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are the appropriate choice to prevent solvolysis.[2][9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.[9]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled ('zgpg30').

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Expected ¹H and ¹³C NMR Chemical Shifts:

Functional GroupExpected ¹H δ (ppm)Expected ¹³C δ (ppm)Rationale
Ethoxy (CH₃)1.4 - 1.6 (t)13.0 - 15.0Aliphatic protons and carbon adjacent to CH₂.
Ethoxy (OCH₂)4.1 - 4.3 (q)64.0 - 66.0Methylene group deshielded by the adjacent oxygen atom.
Aromatic (C-H)7.0 - 8.5 (m)115.0 - 145.0Protons and carbons in the two distinct aromatic rings.
Amide (N-H)9.0 - 10.0 (s)N/ALabile proton, often broad, deshielded by the carbonyl group.
Aromatic (C-Cl)N/A134.0 - 136.0Carbon directly attached to the electron-withdrawing chlorine.[9]
Aromatic (C-S)N/A138.0 - 145.0Carbon directly attached to the strongly electron-withdrawing sulfonyl group.[9]
Carbonyl (C=O)N/A164.0 - 167.0Characteristic chemical shift for an amide carbonyl carbon.

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Rationale: The spectrum will provide clear evidence for the amide, sulfonyl chloride, and ether functionalities. The positions of these vibrational bands are characteristic and serve as a diagnostic fingerprint for the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration Type
N-H (Amide)3200 - 3400Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Amide I)1650 - 1680Stretching
N-H (Amide II)1510 - 1550Bending
S=O (Sulfonyl)1370 - 1410 (asym)Stretching[10]
S=O (Sulfonyl)1160 - 1210 (sym)Stretching[10]
C-O (Ether)1200 - 1270Stretching
C-Cl700 - 850Stretching

Single-Crystal X-Ray Crystallography: The Definitive Structure

While the combination of MS, NMR, and FTIR provides compelling evidence, single-crystal X-ray crystallography offers the gold standard for unambiguous structural determination.[11] It provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[12][13]

Causality in Experimental Design: The primary challenge is growing a single crystal of sufficient quality.[11] This often requires screening various anhydrous solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.[2]

XRay_Workflow A Purified Compound B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) A->B C Single Crystal Selection B->C D X-Ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Final 3D Structure (Bond Lengths, Angles, Conformation) E->F

References

Spectroscopic Data for 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry, possesses a unique molecular architecture that makes it a valuable building block for the synthesis of novel therapeutic agents. Its structure, incorporating a sulfonyl chloride, an ethoxy group, and a chlorobenzamido moiety, allows for diverse chemical modifications, paving the way for the development of compounds with potential applications in various disease areas. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its structural confirmation and characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for researchers engaged in the synthesis and application of this versatile molecule.

Molecular Structure and Key Functional Groups

The foundational step in interpreting the spectroscopic data of any compound is a thorough understanding of its molecular structure. This compound (CAS No. 680617-88-3) has the molecular formula C₁₅H₁₃Cl₂NO₄S and a molecular weight of 374.24 g/mol .[1][2]

Diagram of the Molecular Structure:

NMR_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample Sample Preparation (Anhydrous Deuterated Solvent) H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Final_Structure Structural Elucidation Interpretation->Final_Structure IR_Prep Sample Preparation (KBr Pellet or ATR) IR_Acq IR Spectrum Acquisition IR_Prep->IR_Acq IR_Interp Functional Group Identification IR_Acq->IR_Interp IR_Interp->Final_Structure MS_Prep Sample Introduction & Ionization (e.g., ESI, EI) MS_Acq Mass Spectrum Acquisition MS_Prep->MS_Acq MS_Interp Molecular Ion & Fragmentation Analysis MS_Acq->MS_Interp MS_Interp->Final_Structure Functional_Groups cluster_molecule This compound cluster_signatures Spectroscopic Signatures Molecule Sulfonyl Chloride (-SO₂Cl) Amide (-CONH-) Ethoxy (-OCH₂CH₃) Aryl Rings & Chloride NMR_Sig ¹H & ¹³C NMR Distinct aromatic & aliphatic signals Molecule:f1->NMR_Sig Molecule:f2->NMR_Sig Molecule:f3->NMR_Sig IR_Sig IR Strong S=O stretches (~1380, ~1180 cm⁻¹) Strong C=O stretch (~1670 cm⁻¹) N-H stretch (~3350 cm⁻¹) Molecule:f0->IR_Sig Molecule:f1->IR_Sig MS_Sig MS Molecular Ion Peak (m/z 374) Characteristic fragmentation (loss of Cl, SO₂) Molecule:f0->MS_Sig Molecule:f3->MS_Sig

References

Mechanism of Action of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract: The compound 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride represents a class of molecules with significant potential in drug discovery, characterized by a highly reactive sulfonyl chloride moiety and a substituted benzamide scaffold.[1] This guide delineates a postulated mechanism of action for this and related derivatives, drawing from established principles of medicinal chemistry and pharmacology associated with its constituent functional groups. We propose a primary mechanism centered on irreversible covalent inhibition of a biological target, with the potential for a range of pharmacological effects, including antimicrobial and anticancer activities. This document provides a foundational framework for researchers, offering both theoretical insights and practical experimental protocols to investigate and validate these hypotheses.

Introduction and Molecular Profile

This compound is an aromatic organic compound featuring three key functional domains that dictate its chemical reactivity and potential biological activity:

  • The Sulfonyl Chloride (-SO₂Cl) Group: This is a highly electrophilic and reactive functional group.[2][3] It serves as a potent "warhead," capable of reacting with nucleophilic residues in biological macromolecules.

  • The Substituted Benzamide Core: The core structure, consisting of a 4-chlorobenzamide linked to an ethoxybenzene ring, acts as a scaffold. This scaffold determines the molecule's three-dimensional shape, physicochemical properties (e.g., hydrophobicity, solubility), and recognition by specific biological targets. Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5]

  • The Post-Reaction Sulfonamide Moiety: Upon reaction with an amine, the sulfonyl chloride is converted into a stable sulfonamide. The sulfonamide group is a cornerstone of medicinal chemistry, most famously in the "sulfa" antibiotics, but also in diuretics, anticonvulsants, and COX-2 inhibitors.[][7][8]

Given the nascent state of research on this specific derivative, this guide will synthesize information from these well-understood chemical motifs to construct a robust, testable hypothesis regarding its mechanism of action.

Postulated Core Mechanism: Irreversible Covalent Inhibition

The central hypothesis for the mechanism of action is that this compound functions as an irreversible covalent inhibitor . The high reactivity of the sulfonyl chloride group is the cornerstone of this mechanism.[2][3][9]

The process can be conceptualized in two steps:

  • Initial Non-Covalent Binding: The benzamide scaffold directs the molecule to a specific binding site on a target protein. This interaction is driven by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

  • Covalent Bond Formation: Once the molecule is correctly oriented within the binding pocket, the highly electrophilic sulfur atom of the sulfonyl chloride is positioned in close proximity to a nucleophilic amino acid residue (e.g., the epsilon-amino group of Lysine, the imidazole nitrogen of Histidine, or the thiol group of Cysteine). A nucleophilic attack ensues, displacing the chloride ion—an excellent leaving group—and forming a stable, covalent sulfonamide bond between the drug and the protein target.

This covalent modification is typically irreversible, leading to a permanent inactivation of the target protein. This mode of action can offer advantages in terms of potency and duration of effect.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Modification Drug Drug Drug_Target_Complex Non-Covalent Complex Drug->Drug_Target_Complex Recognition & Binding (k_on) Target_Protein Target_Protein Drug_Target_Complex->Drug Dissociation (k_off) Covalent_Complex Covalently Modified Inactive Protein Drug_Target_Complex->Covalent_Complex Nucleophilic Attack (k_inact)

Caption: Proposed two-step mechanism of irreversible covalent inhibition.

Potential Pharmacological Applications and Targets

The specific biological effect of the compound is determined by which protein it targets. Based on its structural features, we can propose several high-probability therapeutic areas.

Antimicrobial Activity

The formation of a sulfonamide is a hallmark of this molecule's reactivity. This strongly suggests a potential mechanism analogous to classic sulfonamide antibiotics.[][10][11]

  • Target: Dihydropteroate Synthase (DHPS).

  • Mechanism: In many bacteria, DHPS is a critical enzyme in the synthesis of folic acid, an essential nutrient.[][12] Sulfonamide drugs act as competitive inhibitors of DHPS because they are structural mimics of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[8][12] After this compound covalently binds to a nucleophile within or near the DHPS active site, the resulting sulfonamide moiety could effectively and permanently block PABA from binding, thereby halting folic acid synthesis and inhibiting bacterial growth (bacteriostatic effect).[7][10]

G PABA PABA DHPS {DHPS Enzyme | Active Site} PABA->DHPS Binds Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Inhibitor Derivative (Post-Reaction) Inhibitor->DHPS Covalently Binds & Irreversibly Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Anticancer Activity

Benzamide derivatives are prevalent in oncology, with some acting as inhibitors of key signaling pathways.[4][13]

  • Potential Targets:

    • Kinases: Many kinases have critical cysteine residues in their active sites that are susceptible to covalent modification. The benzamide scaffold could target the ATP-binding pocket of a specific kinase implicated in cancer cell proliferation.

    • Histone Deacetylases (HDACs): Some HDAC inhibitors feature a benzamide cap. Covalent modification of the enzyme could lead to potent and sustained epigenetic modulation.

    • Hedgehog Signaling Pathway: Certain benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[13] Irreversible inhibition of SMO could be a powerful anti-cancer strategy.

Experimental Protocols for Mechanism of Action Elucidation

To validate the proposed mechanisms, a structured, multi-faceted experimental approach is required.

Protocol 1: Target Identification via Chemical Proteomics

This protocol aims to identify the specific protein(s) that are covalently modified by the compound in a cellular context.

Methodology: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis: Synthesize an analog of the parent compound that incorporates a "reporter tag" (e.g., a clickable alkyne or azide group) distal to the sulfonyl chloride warhead.

  • Cellular Labeling:

    • Culture relevant cells (e.g., E. coli for antimicrobial studies, a cancer cell line like Daoy for oncology studies) to mid-log phase.

    • Treat the intact cells or cell lysate with the synthesized probe for a defined period (e.g., 1 hour).

    • Include a control group treated with a vehicle (e.g., DMSO).

  • Click Chemistry:

    • Lyse the cells (if treated intact).

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a fluorescent dye or biotin to the probe-labeled proteins.

  • Analysis:

    • In-gel Fluorescence: Separate proteins by SDS-PAGE and visualize labeled proteins using a fluorescence scanner. This will show specific bands corresponding to target proteins.

    • Affinity Purification & Mass Spectrometry: For biotin-tagged proteins, perform streptavidin affinity purification to enrich the targets. Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation: Confirm the identified targets using orthogonal methods, such as Western blotting or genetic knockdown (siRNA) to observe changes in compound efficacy.

G start Synthesize Alkyne-Tagged Probe treat Treat Cell Lysate with Probe start->treat click Click Chemistry: Add Azide-Biotin treat->click enrich Streptavidin Affinity Purification click->enrich digest On-Bead Digestion (Trypsin) enrich->digest ms LC-MS/MS Analysis digest->ms identify Identify Covalent Protein Targets ms->identify

Caption: Workflow for target identification using chemical proteomics.

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general framework to quantify the inhibitory potency of the compound against a purified target enzyme identified in Protocol 1.

Methodology: Spectrophotometric or Fluorometric Assay

  • Reagents:

    • Purified target enzyme (e.g., recombinant DHPS).

    • Substrate (e.g., PABA for DHPS).

    • Cofactors (if required).

    • Assay buffer.

    • Test compound dissolved in DMSO (serial dilutions).

  • Procedure:

    • In a 96-well plate, add the enzyme to the assay buffer.

    • Add varying concentrations of the test compound. To test for time-dependent irreversible inhibition, pre-incubate the enzyme and inhibitor for different time points (e.g., 0, 15, 30, 60 minutes) before adding the substrate.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • For irreversible inhibitors, calculate the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ).

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic or cytostatic effect of the compound on whole cells.

Methodology: MTT or Resazurin-based Assay

  • Cell Seeding: Seed bacterial or mammalian cells in a 96-well plate at a predetermined density and allow them to adhere or enter the logarithmic growth phase.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a positive control (known cytotoxic agent) and a negative control (vehicle).

  • Incubation: Incubate the plate for a specified duration (e.g., 24-72 hours for cancer cells, shorter for bacteria).

  • Viability Measurement:

    • Add MTT or resazurin reagent to each well.

    • Incubate for 1-4 hours. Viable cells will metabolize the dye, causing a color change.

  • Quantification: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the log of the compound concentration to determine the EC₅₀ or GI₅₀ value.

Quantitative Data Summary

The following table presents hypothetical data that could be generated from the described protocols to characterize a lead compound from this derivative class.

ParameterAssay TypeTarget/Cell LineHypothetical ValueInterpretation
IC₅₀ Enzyme InhibitionRecombinant E. coli DHPS50 nMPotent inhibitor of the target enzyme.
kᵢₙₐ꜀ₜ/Kᵢ Irreversible KineticsRecombinant E. coli DHPS1.5 x 10⁵ M⁻¹s⁻¹Efficient irreversible inactivation of the target.
MIC Broth MicrodilutionE. coli0.5 µg/mLPotent antibacterial activity against Gram-negative bacteria.
GI₅₀ Cell ViabilityMDA-MB-231 (Breast Cancer)120 nMSignificant growth inhibitory effect on cancer cells.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The core mechanistic hypothesis of target-directed, irreversible covalent inhibition is scientifically sound and supported by the well-documented reactivity of its constituent functional groups. The primary challenge and opportunity lie in identifying the specific biological targets that this scaffold preferentially modifies. The experimental workflows detailed in this guide provide a clear and robust pathway for elucidating this mechanism of action, quantifying biological activity, and ultimately unlocking the therapeutic potential of this chemical class.

References

biological activity of novel sulfonamide compounds derived from this precursor

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Technical Guide to the Biological Activity of Novel Sulfonamide Compounds

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Part 1: The Sulfonamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of drug discovery, demonstrating a remarkable range of biological activities.[1][2] Historically recognized for the revolutionary impact of antibacterial sulfa drugs, the scaffold's utility has expanded dramatically. Today, sulfonamide-containing molecules are clinically employed as diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies.[1][3] This versatility stems from the group's unique physicochemical properties: it is a stable, non-hydrolyzable moiety that can act as a hydrogen bond donor and acceptor, allowing it to form critical interactions within the active sites of diverse protein targets.

The core principle behind developing novel sulfonamide drugs lies in modifying the substituents on the sulfonamide nitrogen (N1) and, if applicable, the aromatic ring to which the sulfur is attached.[4][5] These modifications fine-tune the molecule's steric and electronic properties, dictating its target specificity, potency, and pharmacokinetic profile. This guide provides a framework for the strategic design, synthesis, and biological evaluation of novel sulfonamide derivatives from a given amine precursor, a common and effective starting point for generating chemical diversity.[6][7][8]

Part 2: Strategic Design & Synthesis of Novel Derivatives from an Amine Precursor

The journey from a precursor amine to a biologically active sulfonamide is a process of rational design rooted in the principles of Structure-Activity Relationships (SAR). The choices made during synthesis directly influence the therapeutic potential of the final compounds.

Causality in Experimental Design: Why Start with an Amine?

Primary and secondary amines are ideal precursors for sulfonamide synthesis. The reaction of an amine with a sulfonyl chloride is a robust and well-established method for forming the sulfonamide bond.[6][9] This approach offers several advantages:

  • Availability: A vast library of commercial and custom primary/secondary amines and sulfonyl chlorides is available, allowing for extensive diversification.

  • Efficiency: The reaction is often high-yielding and can be performed under relatively mild conditions.[6]

  • Predictability: SAR for the sulfonamide class is well-documented, providing a strong basis for rational design. For antibacterial sulfonamides, a free para-amino group on the benzene ring is often essential for activity, mimicking the natural substrate p-aminobenzoic acid (PABA).[4] Substitutions on the sulfonamide nitrogen (N1), particularly with heterocyclic rings, can enhance potency and improve pharmacokinetic properties.

General Synthesis Workflow

The synthesis of a novel sulfonamide library from a precursor amine typically follows a logical and efficient workflow. This process ensures that the synthesized compounds are pure, well-characterized, and ready for biological screening.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structure Verification Precursor Precursor Amine (R-NH2) Reaction Sulfonylation Reaction (e.g., in Pyridine or aq. Base) Precursor->Reaction Reagent Aryl Sulfonyl Chloride (Ar-SO2Cl) Reagent->Reaction Crude Crude Product Mixture Reaction->Crude Purify Purification (Crystallization / Chromatography) Crude->Purify Pure Pure Sulfonamide Derivative Purify->Pure NMR NMR Spectroscopy (1H, 13C) Pure->NMR MS Mass Spectrometry (ESI-MS) Pure->MS FTIR FT-IR Spectroscopy Pure->FTIR Analysis Structural Confirmation NMR->Analysis MS->Analysis FTIR->Analysis

Caption: General workflow from precursor amine to a verified sulfonamide compound.

Detailed Synthesis Protocol: A Self-Validating System

This protocol describes a general method for synthesizing a sulfonamide derivative from a primary amine and an arylsulfonyl chloride.

Objective: To synthesize N-substituted arylsulfonamide.

Materials:

  • Primary amine (1.0 eq)

  • Arylsulfonyl chloride (1.1 eq)

  • Pyridine (solvent and base)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in pyridine under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the arylsulfonyl chloride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the amine starting material indicates completion. A co-spotted lane (starting material + reaction mixture) is essential for accurate comparison.

  • Work-up: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% HCl solution (to remove pyridine), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the pure product using ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry.[7][8]

Part 3: A Multi-Pronged Approach to Biological Activity Screening

Once a library of novel sulfonamides is synthesized, a systematic screening cascade is required to identify and characterize their biological activities. Sulfonamides are known to target a wide array of biological processes.[2][9] This section details protocols for three common and high-impact areas: antimicrobial, anticancer, and anti-inflammatory activity.

A. Antimicrobial Activity: Targeting Bacterial Folate Synthesis

Mechanistic Grounding: Many antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[10][11][12] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt the production of folate, which is essential for synthesizing the nucleic acids required for DNA replication and cell division.[10] This mechanism confers selective toxicity because mammalian cells acquire folate from their diet and do not possess the DHPS enzyme.[10][12]

DHPS_Inhibition PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Folate Dihydropteroate (Folate Precursor) DHPS->Folate NucleicAcids Nucleic Acid Synthesis Folate->NucleicAcids Growth Bacterial Growth & Division NucleicAcids->Growth Sulfonamide Sulfonamide Drug Sulfonamide->Inhibition Inhibition->DHPS MTT_Assay_Workflow cluster_reaction Cellular Reaction Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with Sulfonamide Compounds Seed->Treat Incubate 3. Incubate (e.g., 48h) Treat->Incubate LivingCell Living Cells (Active Mitochondria) DeadCell Dead Cells MTT 4. Add MTT Reagent (4h incubation) MTT->LivingCell Reduction MTT->DeadCell No Reaction Formazan Purple Formazan (Insoluble) LivingCell->Formazan Solubilize 5. Solubilize with DMSO Formazan->Solubilize Read 6. Read Absorbance (~570 nm) Solubilize->Read

References

An In-depth Technical Guide to 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its structural motifs, a substituted benzamide and an aromatic sulfonyl chloride, are well-established pharmacophores. This guide will delve into its chemical properties, a proposed synthetic pathway based on established organic chemistry principles, and its current and potential applications in drug discovery and complex molecule synthesis. The document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents and other bioactive molecules.

Introduction: The Significance of a Versatile Intermediate

This compound (CAS No. 680617-88-3) is a bifunctional organic compound that serves as a crucial building block in synthetic chemistry.[1] Its molecular structure combines a 4-chlorobenzamido group and a 2-ethoxybenzene-1-sulfonyl chloride moiety, offering two reactive sites for further chemical transformations. The sulfonyl chloride group is a highly reactive functional group that readily participates in nucleophilic substitution reactions, most notably with amines to form stable sulfonamide linkages.[2] The benzamide portion of the molecule provides a scaffold that is frequently found in biologically active compounds.

The presence of these functional groups makes this compound a valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the development of new therapeutic agents. Its application spans potential anti-inflammatory, analgesic, and anti-cancer drugs.[3] The ethoxy group and the chloro-substituent on the benzoyl ring can further influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 680617-88-3[1]
Molecular Formula C₁₅H₁₃Cl₂NO₄S[1]
Molecular Weight 374.24 g/mol [1]
Appearance Off-white to light green solid[1][4]
Purity ≥ 95% (typically analyzed by HPLC)[1]
Storage Conditions Inert atmosphere, room temperature or 0-8 °C[1][4]
Solubility Soluble in many organic solvents such as dichloromethane, chloroform, and THF.Inferred from reactivity
InChI Code 1S/C15H13Cl2NO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19)[1]
InChIKey XSDRDPBHLIDKQA-UHFFFAOYSA-N[1]

Proposed Synthetic Pathway and Experimental Protocol

Proposed Retrosynthetic Analysis

The logical disconnection for the synthesis of the target molecule involves breaking the amide and the sulfonyl chloride bonds, leading back to simpler, more readily available starting materials.

G target This compound intermediate1 5-Amino-2-ethoxybenzene-1-sulfonyl chloride target->intermediate1 Amide bond formation intermediate2 4-Chlorobenzoyl chloride target->intermediate2 Amide bond formation intermediate3 5-Nitro-2-ethoxybenzene-1-sulfonyl chloride intermediate1->intermediate3 Nitro group reduction start2 4-Chlorobenzoic acid intermediate2->start2 Acyl chloride formation intermediate5 2-Ethoxy-5-nitrobenzenesulfonic acid intermediate3->intermediate5 Chlorination intermediate4 5-Nitro-2-ethoxyaniline start1 2-Ethoxyaniline intermediate5->start1 Nitration & Sulfonation

Caption: Proposed retrosynthetic pathway for this compound.

Step-by-Step Proposed Synthesis

The forward synthesis would likely proceed as follows:

G cluster_0 Pathway A: Chlorosulfonation First cluster_1 Pathway B: Nitration/Reduction First start_A 2-Ethoxyaniline step1_A Acylation with 4-Chlorobenzoyl chloride start_A->step1_A intermediate_A N-(2-Ethoxyphenyl)-4-chlorobenzamide step1_A->intermediate_A step2_A Chlorosulfonation intermediate_A->step2_A target_A Target Molecule step2_A->target_A start_B 2-Ethoxyaniline step1_B Nitration start_B->step1_B intermediate1_B 2-Ethoxy-5-nitroaniline step1_B->intermediate1_B step2_B Diazotization & Sulfonyl- chlorination intermediate1_B->step2_B intermediate3_B 5-Amino-2-ethoxybenzene- 1-sulfonyl chloride step2_B->intermediate3_B intermediate2_B 2-Ethoxy-5-nitrobenzene- 1-sulfonyl chloride step3_B Reduction step4_B Acylation with 4-Chlorobenzoyl chloride intermediate3_B->step4_B target_B Target Molecule step4_B->target_B

Caption: Two plausible synthetic pathways for this compound.

Pathway A: A More Direct Approach

This pathway involves the initial formation of the amide bond followed by chlorosulfonation.

Step 1: Synthesis of N-(2-Ethoxyphenyl)-4-chlorobenzamide

  • Reaction: Acylation of 2-ethoxyaniline with 4-chlorobenzoyl chloride.

  • Reagents and Conditions:

    • 2-Ethoxyaniline (1.0 eq.)

    • 4-Chlorobenzoyl chloride (1.05 eq.)

    • Anhydrous pyridine or triethylamine (1.1 eq.) as a base.

    • Anhydrous dichloromethane (DCM) as a solvent.

    • Reaction is typically carried out at 0 °C to room temperature.

  • Work-up: The reaction mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Reaction: Electrophilic aromatic substitution (chlorosulfonation) of the activated aromatic ring of N-(2-ethoxyphenyl)-4-chlorobenzamide.

  • Reagents and Conditions:

    • N-(2-Ethoxyphenyl)-4-chlorobenzamide (1.0 eq.)

    • Chlorosulfonic acid (excess, ~5-10 eq.) as both the reagent and solvent.

    • The reaction is typically performed at low temperatures (0-10 °C) initially and then may be gently warmed to ensure completion.

  • Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • An ethyl group signal: a triplet around 1.4-1.6 ppm (CH₃) and a quartet around 4.1-4.3 ppm (OCH₂).

    • Aromatic protons: A complex multiplet pattern in the range of 7.0-8.5 ppm. The protons on the ethoxy-substituted ring and the chloro-substituted ring will appear as distinct sets of signals.

    • Amide proton (NH): A broad singlet, typically in the downfield region (around 8.5-10.0 ppm), the exact shift being solvent and concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aliphatic carbons of the ethyl group: Signals around 15 ppm (CH₃) and 65 ppm (OCH₂).

    • Aromatic carbons: Multiple signals in the range of 110-150 ppm.

    • Carbonyl carbon (C=O) of the amide: A signal in the downfield region, typically around 165-170 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

    • C=O stretch (amide I band): A strong absorption around 1650-1680 cm⁻¹.

    • S=O stretches (sulfonyl chloride): Two strong, characteristic bands around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

    • C-O-C stretch (ether): A strong band around 1240-1260 cm⁻¹.

    • C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) would be expected at m/z 373, with a characteristic isotopic pattern due to the presence of two chlorine atoms. The (M+2)⁺ peak would be approximately 65% of the intensity of the M⁺ peak, and the (M+4)⁺ peak would be about 10% of the M⁺ peak.

    • Common fragmentation patterns would include the loss of the sulfonyl chloride group (-SO₂Cl), the 4-chlorobenzoyl group, and cleavage of the ether linkage.

Applications in Research and Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of target molecules.

  • Pharmaceutical Drug Discovery: The primary application is in the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a well-known pharmacophore present in a variety of drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. By reacting this sulfonyl chloride with a diverse library of amines, medicinal chemists can generate a multitude of candidate compounds for biological screening.[3]

  • Agrochemical Development: Similar to its application in pharmaceuticals, this compound can be used to synthesize new herbicides, fungicides, and insecticides. The sulfonamide moiety is also a key feature in several classes of agrochemicals.

  • Complex Molecule Synthesis: Beyond its direct use in creating sulfonamides, the sulfonyl chloride group can be converted into other functional groups, such as sulfonate esters or sulfones, further expanding its synthetic utility.

G start This compound amine Primary/Secondary Amine (R-NH₂ or R₂NH) start->amine Nucleophilic Substitution alcohol Alcohol/Phenol (R-OH) start->alcohol Nucleophilic Substitution organometallic Organometallic Reagent (e.g., Grignard) start->organometallic Coupling Reaction product1 Sulfonamide Derivative amine->product1 product2 Sulfonate Ester Derivative alcohol->product2 product3 Sulfone Derivative organometallic->product3

References

Methodological & Application

Leveraging 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride as a Core Intermediate for Novel Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Sulfonamide-based scaffolds, particularly those designed for selective inhibition of cyclooxygenase-2 (COX-2), have proven to be a highly successful strategy. This guide provides a comprehensive technical overview and detailed protocols for utilizing 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride as a versatile starting intermediate for the synthesis and evaluation of next-generation anti-inflammatory agents. We will cover its chemical profile, a detailed synthetic protocol for derivatization, methods for structural characterization, and a suite of in-vitro assays to determine biological activity and cytotoxicity.

Intermediate Profile: this compound

This intermediate is a highly functionalized molecule, primed for facile derivatization into a library of potential drug candidates. Its structure combines several key features: a reactive sulfonyl chloride group for coupling, a rigid chlorobenzamido backbone that can participate in binding interactions, and an ethoxy group that can influence solubility and metabolic stability.

Rationale for Use: The sulfonyl chloride moiety is an excellent electrophile for reaction with a wide range of nucleophilic amines, allowing for the straightforward synthesis of a diverse library of sulfonamide derivatives.[1][2] This approach is a classic and robust method in medicinal chemistry for creating compounds that often exhibit potent biological activity.[3][4]

PropertyValueSource
CAS Number 680617-88-3[5]
Molecular Formula C₁₅H₁₃Cl₂NO₄S[6]
Molecular Weight 374.24 g/mol [6]
Appearance Off-white solid[6]
Key Reactive Group Sulfonyl Chloride (-SO₂Cl)[6]
Storage Inert atmosphere, room temperature or 0-8 °C[6]

Synthetic Workflow: From Intermediate to Bioactive Candidate

The overall workflow involves a three-stage process: synthesis of the target molecule, rigorous purification and characterization, and finally, biological evaluation.

Caption: Overall workflow from intermediate to biological evaluation.
Protocol 2.1: Synthesis of a Hypothetical COX-2 Inhibitor Candidate

This protocol describes the synthesis of a novel sulfonamide, herein named "Cpd-4AP" , by reacting the title intermediate with 4-aminophenol. The resulting structure incorporates a phenolic hydroxyl group, a common feature in some anti-inflammatory agents.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and 4-aminophenol (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.0 eq) dropwise via syringe.

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product.[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

  • Work-up: a. Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. b. Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Rationale: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acidic starting materials or byproducts. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure Cpd-4AP.

Structural Characterization Protocols

Verifying the structure and purity of the synthesized compound is a critical, self-validating step.

Protocol 3.1: Spectroscopic Analysis
  • Mass Spectrometry (ESI-MS):

    • Dissolve a small sample of Cpd-4AP in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Analyze using an Electrospray Ionization Mass Spectrometer in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺. For Cpd-4AP (C₂₁H₁₉ClN₂O₅S), the expected mass is approximately 447.07. The presence of this peak confirms the successful coupling reaction.[7]

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of Cpd-4AP in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Features: Look for a characteristic singlet peak in the downfield region (δ 8-11 ppm) corresponding to the sulfonamide N-H proton.[8][9] Signals for the aromatic protons from all three rings should be visible, along with the ethoxy group signals (a quartet and a triplet).

    • Expected ¹³C NMR Features: Confirm the presence of the correct number of aromatic carbons and the carbonyl carbon from the amide group (~160-170 ppm).[8][9]

  • FT-IR Spectroscopy:

    • Analyze a solid sample using an FT-IR spectrometer.

    • Expected Features: Look for characteristic stretching vibrations:

      • N-H (amide and sulfonamide): ~3200-3400 cm⁻¹

      • C=O (amide): ~1650-1680 cm⁻¹

      • Asymmetric and symmetric SO₂ (sulfonamide): ~1320-1350 cm⁻¹ and ~1140-1160 cm⁻¹, respectively.[7][8]

Biological Evaluation: Anti-inflammatory and Cytotoxicity Assays

The following protocols are designed to assess the potential of Cpd-4AP as an anti-inflammatory agent, focusing on a plausible mechanism of COX-2 inhibition.

Protocol 4.1: In-Vitro COX-2 Inhibition Assay (Fluorometric)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified human recombinant COX-2.[10][11]

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive control inhibitor)

  • DMSO (Vehicle)

  • 96-well opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of Cpd-4AP in DMSO. Create a series of dilutions in COX Assay Buffer to test a range of concentrations (e.g., 0.01 µM to 100 µM). Prepare similar dilutions for Celecoxib.

  • Controls:

    • Enzyme Control (100% Activity): Wells containing enzyme, all reagents, and DMSO vehicle (no inhibitor).

    • Inhibitor Control: Wells containing enzyme and Celecoxib.

    • Background Control: Wells containing all reagents except the enzyme.

  • Reaction Setup: In a 96-well plate, add the following to designated wells:

    • COX Assay Buffer

    • COX Cofactor and COX Probe

    • Diluted test compound (Cpd-4AP), control inhibitor (Celecoxib), or DMSO vehicle.

    • Add diluted COX-2 enzyme to all wells except the background control.

  • Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation & Measurement: Initiate the reaction by adding the Arachidonic Acid substrate to all wells. Immediately begin measuring the fluorescence kinetically for 5-10 minutes.[12]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of Cpd-4AP relative to the enzyme control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[13]

G Arachidonic_Acid Arachidonic Acid (Substrate) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Probe Fluorogenic Probe PGG2->Probe reacts with Fluorescence Fluorescent Product Probe->Fluorescence Inhibitor Cpd-4AP (Test Inhibitor) Inhibitor->COX2 blocks

Caption: Simplified schematic of the fluorometric COX-2 inhibition assay.
Protocol 4.2: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This cell-based assay evaluates the compound's ability to suppress the production of pro-inflammatory cytokines in an immune cell model.[14][15]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Cpd-4AP

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 4 × 10⁵ cells/mL and allow them to adhere overnight.[14]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of Cpd-4AP. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to each well (final concentration of 1 µg/mL) except for the vehicle control wells.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[14]

  • Data Analysis: Compare the cytokine levels in Cpd-4AP treated wells to the LPS-only control wells. A significant reduction indicates anti-inflammatory activity in a cellular context.

Protocol 4.3: Cytotoxicity Assessment (MTT Assay)

It is essential to determine if the observed anti-inflammatory effects are due to specific pathway modulation rather than general cell toxicity.[17][18]

Materials:

  • RAW 264.7 cells

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution

  • 96-well plate

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (e.g., 1 × 10⁴ cells/well).[16][19] After overnight adherence, treat the cells with the same concentrations of Cpd-4AP used in the cytokine assay for 24 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[18][20]

    • Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[21]

  • Solubilization: Carefully discard the MTT solution and add 150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[20] Shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is directly proportional to the absorbance. Calculate the percent viability of treated cells relative to the vehicle-treated control cells. A significant drop in viability indicates that the compound is cytotoxic at that concentration.

References

Application Notes and Protocols for the Analytical Reagent: 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride as a novel derivatizing agent for the analysis of primary and secondary amines in complex matrices. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for reagent synthesis, sample derivatization, and subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This guide emphasizes the scientific rationale behind experimental choices and provides a framework for method validation in accordance with established guidelines.

Introduction: The Role of Derivatization in Modern Analytical Chemistry

In analytical chemistry, particularly within the pharmaceutical and biomedical sectors, the accurate quantification of analytes in complex biological and chemical matrices is paramount.[1][2] Many compounds, however, exhibit poor chromatographic retention, low detector response, or instability, hindering their direct analysis. Chemical derivatization is a powerful technique employed to overcome these limitations by modifying the analyte to produce a new compound with more desirable properties for analysis.[3][4][5][6]

Sulfonyl chlorides are a class of highly reactive compounds that readily form stable sulfonamides upon reaction with primary and secondary amines.[7][8] This reactivity makes them excellent candidates for derivatizing agents. The incorporation of a chromophore in the sulfonyl chloride structure can significantly enhance the ultraviolet (UV) absorbance of the resulting derivative, thereby increasing the sensitivity of detection by HPLC-UV.

This guide focuses on the application of this compound (herein referred to as CEBSC) as a novel derivatizing reagent. The presence of the 4-chlorobenzamido moiety is expected to confer a strong chromophore to the derivatives, enabling sensitive detection. The ethoxy group provides a degree of lipophilicity that can improve chromatographic retention and separation on reversed-phase columns.

Potential Applications of CEBSC:

  • Pharmaceutical Development: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites in biological fluids.

  • Bioconjugation: Monitoring of reactions involving the linkage of biomolecules.[9]

  • Clinical Diagnostics: Development of assays for biological markers containing primary or secondary amine functionalities.[9]

Synthesis and Characterization of this compound (CEBSC)

The synthesis of CEBSC can be achieved through a multi-step process, starting from commercially available precursors. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Synthetic Pathway

A 2-Ethoxy-5-nitroaniline B N-(2-Ethoxy-5-nitrophenyl)-4-chlorobenzamide A->B 4-Chlorobenzoyl chloride, Pyridine C N-(5-Amino-2-ethoxyphenyl)-4-chlorobenzamide B->C Fe / NH4Cl, EtOH/H2O D 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonic acid C->D NaNO2, HCl, SO2, CuCl2 E This compound (CEBSC) D->E SOCl2 or PCl5

Caption: Proposed synthetic pathway for CEBSC.

Experimental Protocol for Synthesis

Disclaimer: This is a proposed synthesis and should be performed by a qualified chemist in a suitable laboratory environment with appropriate safety precautions.

Step 1: Synthesis of N-(2-Ethoxy-5-nitrophenyl)-4-chlorobenzamide

  • Dissolve 2-ethoxy-5-nitroaniline in pyridine.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 4-chlorobenzoyl chloride to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(5-Amino-2-ethoxyphenyl)-4-chlorobenzamide

  • Suspend N-(2-ethoxy-5-nitrophenyl)-4-chlorobenzamide in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through celite and wash with ethanol.

  • Concentrate the filtrate and purify the product.

Step 3: Synthesis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonic acid (Sandmeyer Reaction)

  • Dissolve N-(5-amino-2-ethoxyphenyl)-4-chlorobenzamide in aqueous HCl.

  • Cool to 0-5 °C and add a solution of sodium nitrite dropwise.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid with copper(II) chloride as a catalyst.

  • Slowly add the diazonium salt solution to the SO₂ solution.

  • Stir for several hours, then isolate the precipitated sulfonic acid.

Step 4: Synthesis of this compound (CEBSC)

  • A plausible method involves the treatment of the corresponding amide with chlorosulfonic acid.[10]

  • Alternatively, treat the sulfonic acid from Step 3 with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Heat the mixture under reflux until the reaction is complete (monitored by gas evolution or TLC).

  • Remove excess SOCl₂ by distillation under reduced pressure.

  • The resulting solid is the crude CEBSC, which can be purified by recrystallization.

Characterization of CEBSC

The identity and purity of the synthesized CEBSC should be confirmed using standard analytical techniques.

Parameter Method Expected Result
Purity HPLC≥ 96%[9][11]
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
Mass Spectrometry (MS)Molecular ion peak corresponding to C₁₅H₁₃Cl₂NO₄S (m/z = 374.24).[9]
Infrared (IR) SpectroscopyCharacteristic peaks for S=O stretch (sulfonyl chloride), C=O stretch (amide), and N-H stretch (amide).
Appearance Visual InspectionOff-white solid.[9]
Storage Store at 0-8 °C in an inert atmosphere.[11][12]

Application: Derivatization of Primary and Secondary Amines for HPLC-UV Analysis

The primary application of CEBSC is as a pre-column derivatizing reagent for the analysis of compounds containing primary and secondary amine functional groups. The resulting sulfonamide derivatives are stable and exhibit strong UV absorbance, allowing for sensitive quantification.

Derivatization Reaction

Caption: Derivatization of an amine with CEBSC.

Protocol for Derivatization of Amine Analytes

This protocol is a general guideline and may require optimization for specific analytes.

Materials:

  • CEBSC solution (1 mg/mL in acetonitrile)

  • Borate buffer (0.1 M, pH 9.5)

  • Analyte stock solution and standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Quenching solution (e.g., a solution of a primary amine like glycine)

  • Vials for reaction and HPLC analysis

Procedure:

  • Sample Preparation: Prepare the sample containing the amine analyte in a suitable solvent. If the sample is in an aqueous matrix, ensure the pH is adjusted to be compatible with the derivatization reaction.

  • Reaction Setup:

    • In a reaction vial, add 100 µL of the analyte standard or sample solution.

    • Add 200 µL of borate buffer (pH 9.5).

    • Add 100 µL of the CEBSC solution.

  • Reaction Conditions:

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at 60 °C for 30 minutes in a heating block or water bath. The use of heat can increase the yield and shorten the reaction time.[4]

  • Quenching:

    • After incubation, cool the vial to room temperature.

    • Add 50 µL of the quenching solution to react with the excess CEBSC. This prevents interference from the reagent in the chromatogram.

    • Vortex for 30 seconds.

  • Sample Dilution and Analysis:

    • Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

HPLC-UV Method for Analysis of CEBSC Derivatives

The following is a starting point for method development.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a suitable percentage of B, ramp up to elute the derivative, then re-equilibrate. (e.g., 30-90% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV-Vis scan of the derivative (likely around 254 nm due to the benzamido moiety)
Injection Volume 20 µL

Method Validation

Any new analytical method must be validated to ensure it is suitable for its intended purpose.[1][2][13][14][15] The key validation parameters are outlined below.

Validation Analytical Method Validation Specificity Specificity Specificity->Validation Linearity Linearity & Range Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation LOD Limit of Detection LOD->Validation LOQ Limit of Quantification LOQ->Validation Robustness Robustness Robustness->Validation

Caption: Key parameters for analytical method validation.

Validation Protocols
Parameter Protocol Acceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte, and matrix spiked with potential interferences.The analyte peak should be well-resolved from other peaks, with no significant interference at the retention time of the analyte derivative.[14]
Linearity and Range Prepare at least 5 standards at different concentrations and perform the derivatization and analysis. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) > 0.99.
Accuracy Analyze samples with known concentrations of the analyte (spiked matrix) at three levels (low, medium, high).Recovery should be within 80-120% for each level.
Precision Repeatability: Analyze 6 replicates of a sample at the same concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be < 15% (or as per specific regulatory guidelines).
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N = 3).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically S/N = 10) and confirmed by analyzing standards at this concentration with acceptable precision and accuracy.The lowest concentration at which the analyte can be reliably quantified.
Robustness Intentionally vary method parameters (e.g., pH of buffer, reaction temperature, mobile phase composition) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in parameters.

Troubleshooting

Problem Potential Cause Solution
Low derivative yield Suboptimal reaction pH or temperature. Reagent degradation. Presence of water in organic solvents.Optimize reaction conditions. Use freshly prepared CEBSC solution. Ensure solvents are dry.
Multiple peaks for the derivative Incomplete reaction or side reactions. Degradation of the derivative.Increase reaction time or temperature. Check the stability of the derivative in the final solution.
Large reagent peak in chromatogram Insufficient quenching.Increase the concentration or volume of the quenching solution.
Poor peak shape Column overload. Incompatibility of injection solvent with mobile phase.Dilute the sample. Ensure the final sample is dissolved in a solvent similar to the initial mobile phase.

Conclusion

This compound is a promising derivatizing reagent for the sensitive analysis of primary and secondary amines by HPLC-UV. Its synthesis is achievable through established chemical transformations, and its application in a pre-column derivatization protocol can significantly enhance the detectability of amine-containing analytes. The methodologies presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for a wide range of applications, from pharmaceutical research to clinical diagnostics.

References

Application Note & Protocol: A Scalable Synthesis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a key intermediate in the development of novel therapeutics and agrochemicals.[1][2] The described two-step synthetic pathway is optimized for scalability, safety, and high purity. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, step-by-step experimental procedures, and outline robust analytical methods for in-process control and final product characterization. This document is intended for researchers, chemists, and process development professionals who require a reliable and scalable method for producing this versatile building block.

Introduction & Synthetic Strategy

This compound is a valuable bifunctional molecule. The reactive sulfonyl chloride moiety serves as a handle for introducing sulfonamide groups, a privileged functional group in medicinal chemistry known for its ability to act as a bioisostere for carboxylic acids and improve pharmacokinetic properties.[3] The 4-chlorobenzamido portion provides a scaffold that can be further modified, enhancing its utility in constructing diverse molecular architectures.[1][2]

Our synthetic strategy is a two-step process designed for regiochemical control and operational simplicity on a large scale.

  • Amide Formation: We begin with the acylation of commercially available 4-ethoxyaniline with 4-chlorobenzoyl chloride. This reaction forms the stable amide intermediate, N-(4-ethoxyphenyl)-4-chlorobenzamide, and protects the amine functionality from reacting in the subsequent step.

  • Electrophilic Chlorosulfonation: The amide intermediate is then subjected to chlorosulfonation using chlorosulfonic acid. The powerful electron-donating ethoxy group directs the electrophilic attack to the ortho position, while the meta-directing amide group does not interfere, leading to the desired 5-sulfonyl chloride product with high regioselectivity.

This sequence avoids potential side reactions and purification challenges that could arise from alternative synthetic routes.

Synthetic_Pathway reactant1 4-Ethoxyaniline inv1 reactant1->inv1 reactant2 4-Chlorobenzoyl Chloride reactant2->inv1 reactant3 Chlorosulfonic Acid (ClSO3H) inv2 reactant3->inv2 intermediate N-(4-Ethoxyphenyl)- 4-chlorobenzamide intermediate->inv2 product 5-(4-Chlorobenzamido)-2-ethoxybenzene- 1-sulfonyl chloride inv1->intermediate Step 1: Amidation inv2->product Step 2: Chlorosulfonation

Figure 1: Overall two-step synthetic scheme.

Safety & Hazard Management for Large-Scale Synthesis

Scaling chemical reactions introduces significant safety challenges that must be proactively managed.[4] The chlorosulfonation step, in particular, requires stringent safety protocols.

  • Chlorosulfonic Acid (ClSO₃H): This reagent is highly corrosive and reacts violently with water, releasing large quantities of toxic hydrogen chloride (HCl) and sulfuric acid fumes.[5][6] All operations must be conducted in a well-ventilated fume hood or dedicated reactor system with appropriate scrubbing capabilities.

  • Personal Protective Equipment (PPE): A comprehensive PPE assessment is mandatory.[5] For handling chlorosulfonic acid, this includes:

    • Acid-resistant gloves (e.g., butyl rubber).

    • Chemical splash goggles and a face shield.

    • An acid-resistant apron or a full acid suit for large quantities.

    • Ensure safety showers and eyewash stations are immediately accessible.[5]

  • Thermal Runaway: Large-scale reactions are more susceptible to thermal runaway due to a lower surface-area-to-volume ratio.[7] The addition of reagents must be slow and controlled, with continuous monitoring of the internal reaction temperature.[4][7] A pre-chilled quenching bath (e.g., ice/water) should always be ready.

  • Pressure Management: The reaction generates HCl gas, which can cause pressure buildup. Avoid using sealed systems; use gas inlet/outlet adapters to vent the reaction vessel to a scrubber.[4]

Detailed Experimental Protocols

Part I: Synthesis of N-(4-ethoxyphenyl)-4-chlorobenzamide (Intermediate)

This protocol details the acylation of 4-ethoxyaniline.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
4-Ethoxyaniline 137.18 100.0 g 0.729 1.0
4-Chlorobenzoyl chloride 175.01 133.5 g 0.763 1.05
Triethylamine (TEA) 101.19 81.2 g (112 mL) 0.802 1.1
Dichloromethane (DCM) - 1.5 L - -
1 M Hydrochloric Acid - 500 mL - -
Saturated NaHCO₃ - 500 mL - -

| Brine | - | 500 mL | - | - |

Procedure:

  • Reaction Setup: In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethoxyaniline (100.0 g, 0.729 mol) and triethylamine (81.2 g, 0.802 mol) in dichloromethane (1.0 L). Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Dissolve 4-chlorobenzoyl chloride (133.5 g, 0.763 mol) in dichloromethane (500 mL) and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred amine solution over 60-90 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from ethanol/water to yield N-(4-ethoxyphenyl)-4-chlorobenzamide as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 185-195 g (92-97%).

Part II: Large-Scale Synthesis of this compound

This protocol describes the critical chlorosulfonation step.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
N-(4-ethoxyphenyl)-4-chlorobenzamide 275.72 100.0 g 0.363 1.0
Chlorosulfonic Acid 116.52 211.5 g (120 mL) 1.815 5.0
Crushed Ice - 2.0 kg - -

| Deionized Water | - | 2.0 L | - | - |

Procedure:

  • Reaction Setup: In a 1 L jacketed glass reactor or a thick-walled three-neck flask equipped with a mechanical stirrer, a thermometer, and a gas outlet connected to a caustic scrubber (NaOH solution), add chlorosulfonic acid (211.5 g, 1.815 mol).

  • Temperature Control: Cool the chlorosulfonic acid to 0-5 °C using a circulating chiller or an ice-salt bath.

  • Substrate Addition: Add the N-(4-ethoxyphenyl)-4-chlorobenzamide intermediate (100.0 g, 0.363 mol) in small portions over 90-120 minutes. Use a solid addition funnel for large-scale operations. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition to minimize side product formation.[9] Vigorous HCl gas evolution will occur.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 60 minutes. Then, let the mixture slowly warm to room temperature (20-25 °C) and stir for another 3-4 hours until the reaction is complete (monitored by HPLC).

  • Quenching (Critical Step): Prepare a 5 L beaker or reactor containing 2.0 kg of crushed ice and 1.0 L of cold deionized water, stirred mechanically. Very slowly and carefully , transfer the reaction mixture onto the stirred ice-water slurry via a wide-bore tube or by pouring in a thin stream. The quenching process is highly exothermic and will generate large volumes of HCl gas. Perform this in a highly efficient fume hood.

  • Precipitation and Isolation: A solid precipitate will form. Continue stirring the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of excess chlorosulfonic acid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (pH 6-7).

  • Drying: Dry the product under vacuum at a temperature not exceeding 40 °C to prevent degradation. The final product, this compound, is obtained as an off-white to pale yellow solid. Expected yield: 115-125 g (85-92%).

Product Characterization & Quality Control

Accurate characterization is essential to confirm the structure and purity of the final product.[10] A multi-technique approach is recommended.

QC_Workflow start Dried Final Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms hplc HPLC Analysis start->hplc titration Titrimetry start->titration pass Product Release (Purity >95%) hplc->pass Purity OK? fail Repurification Required hplc->fail Purity Low

Figure 2: Quality control and characterization workflow.

Analytical Methods:

Technique Purpose Expected Results / Key Parameters
¹H & ¹³C NMR Structural Elucidation Use aprotic deuterated solvents like CDCl₃ or DMSO-d₆.[10] Protons on the aromatic rings and the ethoxy group should show characteristic shifts and coupling patterns.
FT-IR Functional Group ID Presence of strong absorption bands for S=O stretching (~1370 & ~1180 cm⁻¹) and S-Cl stretching (~560 cm⁻¹).[10] Also, C=O (~1670 cm⁻¹) and N-H (~3300 cm⁻¹) stretches.
Mass Spec (MS) Molecular Weight Provides the molecular weight and fragmentation pattern, confirming the identity of the compound and potential impurities.[10]
HPLC Purity Assessment A reverse-phase HPLC method can be developed to determine the purity of the final product.[11][12] A purity level of >95% is typically required.

| Titrimetry | Potency Assay | The sulfonyl chloride content can be quantified by reacting the sample with a nucleophile (e.g., a thiol) and performing a back-titration.[11] |

Typical Data for Final Product:

  • Appearance: Off-white to pale yellow solid

  • Molecular Formula: C₁₅H₁₃Cl₂NO₄S

  • Molecular Weight: 374.24 g/mol

  • Storage: Store in an inert atmosphere at room temperature, protected from moisture.

References

Application Notes & Protocols: Design and Synthesis of Novel Carbonic Anhydrase Inhibitors from 4-Aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting a Ubiquitous Enzyme

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial to life.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in respiration, pH homeostasis, electrolyte secretion, and numerous biosynthetic pathways.[3][4][5] In humans, 16 different CA isoforms have been identified, each with distinct tissue distributions and physiological roles.[1][6]

The involvement of specific CA isoforms in various pathologies—such as glaucoma (CA II, IV, XII), epilepsy (CA VII, XIV), and cancer (CA IX, XII)—has established them as significant therapeutic targets.[1][7][8][9][10] Clinically used inhibitors, however, often lack isoform selectivity, leading to undesirable side effects.[1][11] This underscores the critical need for designing novel, potent, and isoform-selective CA inhibitors (CAIs).

This guide outlines a comprehensive strategy for the design, synthesis, and evaluation of novel CAIs, using 4-aminobenzenesulfonamide (sulfanilamide) as a foundational scaffold. This compound is a classic CAI, and its primary sulfonamide group is a well-established zinc-binding group (ZBG), making it an ideal starting point for medicinal chemistry exploration.[7][12][13]

PART 1: RATIONAL DESIGN STRATEGY

The design of potent and selective CAIs hinges on a deep understanding of the enzyme's active site and the inhibitor's binding mechanism. The primary sulfonamide (-SO₂NH₂) is the critical pharmacophore, anchoring the inhibitor to the catalytic Zn²⁺ ion in the active site. The key to achieving high affinity and selectivity lies in modifying the scaffold to exploit interactions with amino acid residues lining the active site cavity, which vary between isoforms.

The Pharmacophore Model and Structure-Activity Relationships (SAR)

The fundamental pharmacophore for CA inhibition consists of the zinc-binding group (ZBG), typically a sulfonamide, which coordinates to the Zn²⁺ ion. The "tail approach" is a widely used medicinal chemistry strategy where the rest of the molecule is systematically modified to extend into and interact with two main regions of the active site: the hydrophilic and hydrophobic pockets.[14]

  • Zinc-Binding Group (ZBG): The unsubstituted sulfonamide moiety is essential for high-affinity binding.

  • Linker: A rigid or flexible linker connects the ZBG to the tail group. An aromatic ring, as in 4-aminobenzenesulfonamide, is a common and effective linker.

  • Tail Group: This is the primary point of diversification. By introducing various chemical moieties, the "tail" can form hydrogen bonds, van der Waals interactions, or π-π stacking with residues in the active site, thereby enhancing potency and conferring isoform selectivity.[15]

Design Workflow: From Scaffold to Candidate

The process of developing a novel inhibitor is a cyclical and iterative process involving design, synthesis, and testing.

  • Scaffold Selection: Start with a validated scaffold, such as 4-aminobenzenesulfonamide.

  • SAR-Guided Derivatization: Modify the amino group (-NH₂) via reactions like acylation, sulfonylation, or alkylation to introduce diverse "tail" functionalities.[12][16][17]

  • Computational Modeling (In Silico Screening): Employ molecular docking and pharmacophore modeling to predict the binding modes of designed analogs within the crystal structures of target CA isoforms (e.g., CA II, IX, XII).[18][19][20][21] This helps prioritize compounds for synthesis with the highest predicted affinity and selectivity.

  • Synthesis & Purification: Synthesize the prioritized compounds.

  • Biological Evaluation: Screen the synthesized compounds for their inhibitory activity against a panel of CA isoforms.

  • Iterative Refinement: Analyze the SAR data from the biological evaluation to inform the next round of design and optimization.

Design_Workflow Scaffold Scaffold Selection (4-Aminobenzenesulfonamide) SAR SAR-Guided Design ('Tail' Modifications) Scaffold->SAR Step 1 Comp Computational Modeling (Docking, Pharmacophore) SAR->Comp Step 2 Synth Synthesis & Purification Comp->Synth Step 3 Prioritize Targets Bio Biological Evaluation (In Vitro Inhibition Assays) Synth->Bio Step 4 Data Data Analysis (SAR) Bio->Data Step 5 Data->SAR Step 6 Iterate & Refine

Caption: Iterative workflow for the rational design of novel carbonic anhydrase inhibitors.

PART 2: SYNTHESIS PROTOCOLS

This section provides a detailed protocol for the synthesis of a representative novel CAI, an N-acyl derivative of 4-aminobenzenesulfonamide. This common reaction involves forming an amide bond between the starting material and a carboxylic acid (or its activated form).

General Synthetic Scheme: Acylation of 4-Aminobenzenesulfonamide

The amino group of 4-aminobenzenesulfonamide can be readily acylated using an acyl chloride or a carboxylic acid with a coupling agent.

(Image of the general reaction scheme: 4-aminobenzenesulfonamide + R-COCl -> N-(4-sulfamoylphenyl)acetamide derivative)

Detailed Protocol: Synthesis of N-(4-sulfamoylphenyl)acetamide

This protocol details the synthesis of a simple acetyl derivative as a proof-of-concept. The same procedure can be adapted for various acyl chlorides.

Materials and Reagents

Reagent/MaterialSupplier ExamplePurpose
4-AminobenzenesulfonamideSigma-AldrichStarting Material
Acetyl ChlorideSigma-AldrichAcylating Agent
PyridineFisher ScientificBase and Solvent
Dichloromethane (DCM)VWRReaction Solvent
1M Hydrochloric Acid (HCl)VWRAqueous Workup
Saturated Sodium Bicarbonate (NaHCO₃)VWRAqueous Workup
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichDrying Agent
Ethyl Acetate & HexanesVWRRecrystallization/Chromatography

Step-by-Step Procedure

  • Reaction Setup:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzenesulfonamide (1.0 eq) in anhydrous pyridine at 0°C (ice bath).

    • Stir the solution until the starting material is fully dissolved.

  • Addition of Acylating Agent:

    • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Quench the reaction by slowly adding 1M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers sequentially with 1M HCl, water, and saturated NaHCO₃ solution. Causality: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[22]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Dissolve Starting Material in Pyridine (0°C) Add 2. Add Acetyl Chloride (Dropwise) Setup->Add Monitor 3. Stir & Monitor by TLC Add->Monitor Quench 4. Quench with 1M HCl Monitor->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Purify (Recrystallization) Dry->Purify Characterize Characterize Purify->Characterize NMR, MS, HPLC

Caption: Step-by-step workflow for the synthesis and purification of a novel inhibitor.

PART 3: BIOLOGICAL EVALUATION PROTOCOLS

After successful synthesis and purification, the novel compounds must be evaluated for their ability to inhibit CA activity. The most common and high-throughput compatible method is the colorimetric esterase assay.[8][23]

In Vitro CA Inhibition Assay (Esterase Activity)

This assay is based on the principle that CAs can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[8] An inhibitor will reduce the rate of this reaction.

Materials and Reagents

Reagent/MaterialSupplier ExamplePurpose
Human Carbonic Anhydrase Isoforms (e.g., hCA I, II, IX, XII)Sigma-AldrichEnzyme Targets
p-Nitrophenyl Acetate (p-NPA)Sigma-AldrichSubstrate
AcetazolamideSigma-AldrichPositive Control Inhibitor
Tris-HCl Buffer (e.g., 50 mM, pH 7.5)VWRAssay Buffer
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for Compounds and Substrate
96-well Clear, Flat-Bottom MicroplatesCorningAssay Platform
Microplate ReaderBioTek, Molecular DevicesKinetic Absorbance Measurement at 400-405 nm

Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold assay buffer.

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile (prepare fresh daily).

    • Prepare serial dilutions of test compounds and the positive control (Acetazolamide) in assay buffer containing a small, consistent percentage of DMSO.

  • Plate Setup (in Triplicate):

    • Blank (No Enzyme): Assay Buffer + Substrate Solution.

    • Maximum Activity (No Inhibitor): Assay Buffer + DMSO (vehicle) + CA Working Solution.

    • Test Compound: Assay Buffer + Test Compound Dilution + CA Working Solution.

    • Positive Control: Assay Buffer + Acetazolamide Dilution + CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add assay buffer, DMSO/inhibitor solutions, and the CA working solution to the appropriate wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. Causality: This pre-incubation step ensures that the binding equilibrium is reached before the enzymatic reaction is initiated.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[8]

  • Data Analysis:

    • Calculate the rate (slope) of the reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the maximum activity control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Bio_Workflow Prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate 2. Set up 96-Well Plate (Controls & Test Compounds) Prep->Plate Incubate 3. Pre-incubate Enzyme with Inhibitor (15 min) Plate->Incubate Start 4. Initiate Reaction (Add p-NPA Substrate) Incubate->Start Read 5. Kinetic Measurement (Absorbance at 405 nm) Start->Read Analyze 6. Calculate Reaction Rates & Determine IC50 Values Read->Analyze

Caption: Workflow for the in vitro biological evaluation of CA inhibitors.

Data Presentation and Selectivity Profiling

To assess isoform selectivity, the novel compounds should be tested against a panel of key CA isoforms. The results are best summarized in a table comparing the inhibitory potency (IC₅₀ or Kᵢ values) against each isoform.

Example Data Summary Table

CompoundhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)hCA XII IC₅₀ (nM)Selectivity Ratio (II/IX)
4-Aminobenzenesulfonamide >10,000250255.710
Acetazolamide (Control) 25012255.80.48
Novel Compound X 5,0001508.5 4.2 17.6

Note: Values are hypothetical for illustrative purposes.

A high selectivity ratio for a tumor-associated isoform (e.g., hCA IX) over a ubiquitous cytosolic isoform (e.g., hCA II) is a key goal for developing anticancer agents with a reduced side-effect profile.[24]

References

Methodology for Creating Targeted Drug Delivery Systems with Doxorubicin-Loaded Folic Acid-Conjugated PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of potent pharmaceutical agents while minimizing off-target toxicity. This is achieved by engineering delivery vehicles that can selectively recognize and accumulate at the desired site of action. This application note provides a comprehensive methodology for the synthesis, characterization, and in vitro evaluation of a targeted drug delivery system using Poly(lactic-co-glycolic acid) (PLGA) nanoparticles as the carrier, Doxorubicin (DOX) as the model chemotherapeutic payload, and Folic Acid (FA) as the targeting ligand.

PLGA is a biodegradable and biocompatible polymer approved by the FDA for various medical applications, making it an ideal candidate for nanoparticle-based drug delivery. Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy, but its clinical use is often limited by severe cardiotoxicity. By encapsulating DOX within PLGA nanoparticles and decorating their surface with Folic Acid, we can leverage the over-expression of folate receptors on the surface of many cancer cells to achieve targeted delivery. This approach is designed to increase the local concentration of DOX at the tumor site, thereby improving its anti-cancer activity and reducing systemic side effects.

This document will detail the necessary protocols, from nanoparticle formulation and surface functionalization to drug loading and release kinetics, as well as in vitro cell-based assays to validate the targeting efficacy.

I. Rationale and Experimental Design

The overarching goal is to create a nanocarrier that can effectively encapsulate a cytotoxic drug, navigate the biological environment, and specifically bind to cancer cells. The choice of each component is critical for the success of the system.

  • PLGA (Poly(lactic-co-glycolic acid)): This copolymer's degradation rate can be tuned by altering the ratio of lactic acid to glycolic acid, allowing for controlled drug release. Its surface can be readily modified with functional groups for ligand conjugation.

  • Doxorubicin (DOX): A potent anti-cancer drug with intrinsic fluorescence, which simplifies its quantification and visualization in experimental settings.

  • Folic Acid (FA): A vitamin that binds with high affinity to the folate receptor, which is frequently overexpressed in various cancer types, including ovarian, breast, and lung cancer, while having limited expression in healthy tissues.

  • EDC/NHS Chemistry: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) are used for a two-step carbodiimide crosslinking reaction. This is a widely adopted and efficient method for conjugating amine-containing molecules (like the modified FA) to carboxyl groups present on the PLGA nanoparticle surface.

The experimental workflow is designed to first synthesize and characterize the DOX-loaded PLGA nanoparticles (DOX-PLGA-NPs). Subsequently, the surface of these nanoparticles will be functionalized with Folic Acid (DOX-PLGA-FA-NPs). Finally, the physicochemical properties and in vitro performance of both targeted (with FA) and non-targeted (without FA) nanoparticles will be compared.

II. Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-Loaded PLGA Nanoparticles (DOX-PLGA-NPs)

This protocol is based on a modified oil-in-water (o/w) single emulsion solvent evaporation method, which is a robust technique for encapsulating hydrophobic or amphiphilic drugs like Doxorubicin.[1][2]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), acid-terminated, MW 7,000-17,000

  • Doxorubicin hydrochloride (DOX-HCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Desalting of DOX-HCl: To improve its solubility in the organic phase, DOX-HCl is converted to its free base form. Dissolve 10 mg of DOX-HCl in 2 mL of DCM. Add a 3-fold molar excess of TEA and stir the mixture for at least 4 hours in the dark.

  • PLGA Dissolution: In a separate vial, dissolve 100 mg of PLGA in 5 mL of DCM.

  • Oil Phase Preparation: Add the desalted DOX solution to the PLGA solution. This mixture constitutes the organic or "oil" phase.

  • Emulsification: Prepare a 1% (w/v) PVA solution in DI water (this is the aqueous or "water" phase). Add the oil phase dropwise to 20 mL of the PVA solution while sonicating on an ice bath. Sonicate for 3 minutes at 40% amplitude to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in DI water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated DOX.

  • Final Product: Resuspend the final pellet in a suitable buffer (e.g., PBS) or DI water for characterization, or lyophilize for long-term storage.

Protocol 2: Surface Functionalization with Folic Acid (FA-PLGA-DOX-NPs)

This protocol employs EDC/NHS chemistry to form a stable amide bond between the carboxylic acid groups on the PLGA surface and an amine-modified Folic Acid.[3][4][5][6][7]

Materials:

  • DOX-PLGA-NPs from Protocol 1

  • Folic Acid-PEG-Amine (FA-PEG-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0

  • Dialysis membrane (MWCO 10-12 kDa)

Procedure:

  • Nanoparticle Suspension: Resuspend 50 mg of DOX-PLGA-NPs in 10 mL of MES buffer.

  • Activation of Carboxyl Groups: Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension. Stir for 30 minutes at room temperature to activate the carboxyl groups on the PLGA surface.

  • Conjugation: Dissolve 5 mg of FA-PEG-NH2 in 1 mL of MES buffer and add it to the activated nanoparticle suspension.

  • Reaction: Allow the reaction to proceed for 12 hours at room temperature with gentle stirring, protected from light.

  • Purification: Transfer the suspension to a dialysis membrane and dialyze against DI water for 48 hours, changing the water every 6-8 hours, to remove unreacted reagents.

  • Final Product: Collect the dialyzed solution containing the Folic Acid-conjugated nanoparticles (FA-PLGA-DOX-NPs). Lyophilize for storage.

Diagram of the Synthesis and Functionalization Workflow

G cluster_synthesis Protocol 1: NP Synthesis cluster_functionalization Protocol 2: FA Conjugation P1_Start DOX + PLGA in DCM (Oil Phase) P1_Emulsion Add to PVA solution (Aqueous Phase) P1_Start->P1_Emulsion P1_Sonication Sonication (Emulsification) P1_Emulsion->P1_Sonication P1_Evaporation Solvent Evaporation P1_Sonication->P1_Evaporation P1_Centrifugation Centrifugation & Washing P1_Evaporation->P1_Centrifugation P1_End DOX-PLGA-NPs P1_Centrifugation->P1_End P2_Start DOX-PLGA-NPs in MES Buffer P1_End->P2_Start Resuspend P2_Activation Add EDC/NHS (Activation) P2_Start->P2_Activation P2_Conjugation Add FA-PEG-NH2 P2_Activation->P2_Conjugation P2_Reaction Stir 12h P2_Conjugation->P2_Reaction P2_Dialysis Dialysis P2_Reaction->P2_Dialysis P2_End FA-PLGA-DOX-NPs P2_Dialysis->P2_End

Caption: Workflow for synthesis and functionalization of nanoparticles.

III. Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.[8][9][10][11]

Physicochemical Properties
ParameterTechniquePurposeExpected Outcome
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average hydrodynamic diameter and size distribution.Size: 100-200 nm; PDI < 0.2 for a monodisperse population.
Zeta Potential Laser Doppler VelocimetryMeasures surface charge, indicating colloidal stability.-20 to -40 mV, indicating good stability due to electrostatic repulsion.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape and surface of the nanoparticles.Spherical shape with a smooth surface.
Drug Loading and Encapsulation Efficiency

Protocol 3: Quantification of Doxorubicin Loading

  • Standard Curve: Prepare a series of known concentrations of Doxorubicin in a suitable solvent (e.g., DMSO). Measure the fluorescence (Excitation: ~480 nm, Emission: ~590 nm) or UV-Vis absorbance (~480 nm) to generate a standard curve.[12]

  • Sample Preparation: Lyophilize a known amount of DOX-PLGA-NPs. Dissolve the nanoparticles in a solvent that dissolves both PLGA and DOX (e.g., DMSO) to release the encapsulated drug.

  • Quantification: Measure the fluorescence or absorbance of the sample and determine the concentration of DOX using the standard curve.

  • Calculations:

    • Drug Loading (%) = (Mass of DOX in NPs / Total Mass of NPs) x 100

    • Encapsulation Efficiency (%) = (Mass of DOX in NPs / Initial Mass of DOX used) x 100

IV. In Vitro Evaluation

Protocol 4: In Vitro Drug Release Study

This protocol assesses the rate at which Doxorubicin is released from the nanoparticles over time, often under different pH conditions to simulate physiological and tumor microenvironments.[13][14][15][16][17]

Materials:

  • FA-PLGA-DOX-NPs

  • PBS (pH 7.4) to simulate blood/normal tissue

  • Acetate Buffer (pH 5.5) to simulate the endo-lysosomal compartment

  • Dialysis tubing (MWCO 10-12 kDa)

  • Shaking incubator at 37°C

Procedure:

  • Sample Preparation: Suspend 5 mg of FA-PLGA-DOX-NPs in 1 mL of the release buffer (either pH 7.4 or pH 5.5).

  • Dialysis: Place the suspension inside a dialysis bag and seal it. Submerge the bag in 50 mL of the corresponding release buffer in a beaker.

  • Incubation: Place the beaker in a shaking incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the buffer from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification: Measure the concentration of DOX in the collected samples using fluorescence or UV-Vis spectrophotometry as described in Protocol 3.

  • Data Analysis: Calculate the cumulative percentage of DOX released at each time point. Plot cumulative release (%) versus time. A faster release is expected at the more acidic pH of 5.5.[2][12]

Protocol 5: Cellular Uptake and Targeting Efficiency

This protocol uses flow cytometry to quantify the internalization of nanoparticles into cancer cells that either overexpress the folate receptor (e.g., HeLa, MCF-7) or have low expression (as a control).[18][19][20][21][22]

Materials:

  • Folate receptor-positive (FR+) cell line (e.g., HeLa)

  • Folate receptor-negative (FR-) cell line (e.g., A549)

  • Complete cell culture medium

  • FA-PLGA-DOX-NPs and non-targeted DOX-PLGA-NPs

  • Free Doxorubicin

  • PBS, Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed FR+ and FR- cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with:

    • Free DOX

    • DOX-PLGA-NPs (non-targeted)

    • FA-PLGA-DOX-NPs (targeted)

    • (Optional competition assay) Pre-treat FR+ cells with a high concentration of free Folic Acid for 1 hour before adding FA-PLGA-DOX-NPs.

  • Incubation: Incubate for 4 hours at 37°C.

  • Cell Harvesting: Wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.

  • Sample Preparation: Centrifuge the cells and resuspend the pellet in cold PBS for flow cytometry analysis.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The intracellular fluorescence of Doxorubicin will be measured.

  • Data Analysis: Compare the mean fluorescence intensity between the different treatment groups. Higher fluorescence in cells treated with FA-PLGA-DOX-NPs compared to non-targeted NPs will indicate successful targeting. The competition assay should show reduced uptake, confirming receptor-mediated endocytosis.

Diagram of Cellular Uptake Mechanism

G cluster_cell Cancer Cell Membrane (Folate Receptor Overexpression) cluster_endocytosis Receptor-Mediated Endocytosis receptor Folate Receptor endosome Endosome (pH drop) receptor->endosome Internalization NP FA-PLGA-DOX-NP FA_ligand Folic Acid FA_ligand->receptor Binding lysosome Lysosome (Drug Release) endosome->lysosome nucleus Nucleus (Apoptosis) lysosome->nucleus DOX travels to nucleus

Caption: Targeted nanoparticle uptake via folate receptor endocytosis.

Protocol 6: In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound.[23][24][25][26]

Materials:

  • FR+ cell line (e.g., HeLa)

  • 96-well plates

  • Treatments: Free DOX, DOX-PLGA-NPs, FA-PLGA-DOX-NPs, and blank PLGA-NPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the different treatments. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability (%) versus drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth) for each formulation. The FA-PLGA-DOX-NPs are expected to have a lower IC50 value than the non-targeted NPs and free DOX in FR+ cells, indicating enhanced cytotoxicity due to targeted delivery.[27]

V. References

  • Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle. PubMed Central. --INVALID-LINK--

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Nature. --INVALID-LINK--

  • Physicochemical characterization of drug nanocarriers. PubMed Central. --INVALID-LINK--

  • In Vitro Delivery and Controlled Release of Doxorubicin for Targeting Osteosarcoma Bone Cancer. PubMed Central. --INVALID-LINK--

  • Chitosan-Folic Acid-Coated Quercetin-Loaded PLGA Nanoparticles for Hepatic Carcinoma Treatment. PubMed Central. --INVALID-LINK--

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. --INVALID-LINK--

  • A Comparative Cytotoxicity Study of Doxorubicin Loaded PLGA, P (NIPAAm-MAA-DMAEMA) and Solid Lipid Nanoparticles as Anticancer Drug Delivery Systems. dspace.ankara.edu.tr. --INVALID-LINK--

  • Doxorubicin Loaded PLGA Nanoparticle with Cationic/Anionic Polyelectrolyte Decoration: Characterization, and Its Therapeutic Potency. MDPI. --INVALID-LINK--

  • Release Profile and Cytotoxicity Study of Modified Doxorubicin Nanoparticles. jchr.org. --INVALID-LINK--

  • [Formulation and process optimization of doxorubicin-loaded PLGA nanoparticles and its in vitro release]. PubMed. --INVALID-LINK--

  • surfactin-based nanoparticles loaded with doxorubicin to overcome multidrug resistance in cancers. ScienceOpen. --INVALID-LINK--

  • Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death. PubMed Central. --INVALID-LINK--

  • In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. PubMed Central. --INVALID-LINK--

  • Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. PubMed Central. --INVALID-LINK--

  • Synthesis, Characterization, and In Vitro Cytotoxicity Evaluation of Doxorubicin-Loaded Magnetite Nanoparticles on Triple-Negative Breast Cancer Cell Lines. PubMed Central. --INVALID-LINK--

  • Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Royal Society of Chemistry. --INVALID-LINK--

  • Characterization of Drug-Loaded Nanoparticles. ResearchGate. --INVALID-LINK--

  • Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. pubs.rsc.org. --INVALID-LINK--

  • Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro. PubMed Central. --INVALID-LINK--

  • Doxorubicin-Loaded PLGA Nanoparticles by Nanoprecipitation: Preparation, Characterization and In Vitro Evaluation. Taylor & Francis Online. --INVALID-LINK--

  • Nanoparticle Uptake Measured by Flow Cytometry. Springer Nature. --INVALID-LINK--

  • Application Notes and Protocols: Folic Acid Functionalized Nanoparticles for Targeted Drug Delivery. BenchChem. --INVALID-LINK--

  • Improving the Flow Cytometry-based Detection of the Cellular Uptake of Gold Nanoparticles. Cureus. --INVALID-LINK--

  • Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment. PubMed Central. --INVALID-LINK--

  • Folic-Acid-Conjugated Poly (Lactic-Co-Glycolic Acid) Nanoparticles Loaded with Gallic Acid Induce Glioblastoma Cell Death by Reactive-Oxygen-Species-Induced Stress. MDPI. --INVALID-LINK--

  • “Characterization of Nanoparticles Intended for Drug Delivery”. PubMed Central. --INVALID-LINK--

  • Development of chitosan-folate modified PLGA nanoparticles for targeted delivery of diosgenin as an anticancer agent. PubMed Central. --INVALID-LINK--

  • In vitro doxorubicin release profiles from doxorubicin-loaded micelles and doxorubicin solution. ResearchGate. --INVALID-LINK--

  • In vitro release behavior and cytotoxicity of doxorubicin-loaded gold nanoparticles in cancerous cells. ResearchGate. --INVALID-LINK--

  • Characterisation of polymeric nanoparticles for drug delivery. Royal Society of Chemistry. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound. The advice provided is based on established chemical principles for the purification of aromatic sulfonyl chlorides.

Issue 1: Oily Product or Failure to Solidify After Aqueous Workup
  • Question: After quenching my reaction and performing an aqueous extraction, my crude product is an oil and will not solidify. What is happening and how can I fix it?

  • Answer: An oily product often indicates the presence of significant impurities that are depressing the melting point of your compound. The most likely culprits are residual solvent or the hydrolysis of your desired sulfonyl chloride to the corresponding sulfonic acid. Sulfonyl chlorides are highly susceptible to hydrolysis, and exposure to water during the workup can lead to the formation of 5-(4-Chlorobenzamido)-2-ethoxybenzenesulfonic acid, which is often a viscous oil or a highly polar solid that can trap solvents and prevent crystallization.[1][2][3]

    Troubleshooting Steps:

    • Minimize Hydrolysis: Ensure your aqueous workup is performed quickly and at a low temperature (0-5 °C). Use pre-chilled solutions.

    • Solvent Removal: Ensure that all organic solvents used in the extraction (e.g., dichloromethane, ethyl acetate) are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which your desired product has low solubility, such as hexanes or diethyl ether. This can help to wash away more soluble impurities and provide nucleation sites for crystallization.

    • Purification: If trituration fails, proceed with column chromatography to separate the desired sulfonyl chloride from the sulfonic acid and other impurities.

Issue 2: Low Purity Confirmed by NMR/LC-MS - Presence of a Highly Polar Impurity
  • Question: My analytical data (NMR or LC-MS) shows a significant, highly polar impurity in my crude product. What is this impurity and how can I remove it?

  • Answer: A persistent, highly polar impurity is almost certainly the sulfonic acid hydrolysis product: 5-(4-Chlorobenzamido)-2-ethoxybenzenesulfonic acid.[4] This impurity is formed when the sulfonyl chloride group reacts with water.

    Troubleshooting Steps:

    • Basic Aqueous Wash: During your workup, wash the organic layer containing your product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The basic wash will deprotonate the acidic sulfonic acid, forming a sodium sulfonate salt. This salt is highly water-soluble and will partition into the aqueous phase, effectively removing it from your organic layer.

    • Column Chromatography: If a basic wash is not sufficient or if your compound is sensitive to base, column chromatography is the most effective method for separating the neutral sulfonyl chloride from the highly polar sulfonic acid.[5][6]

Issue 3: Poor Resolution in Column Chromatography
  • Question: I'm attempting to purify my compound using silica gel column chromatography, but the separation between my product and impurities is poor. How can I improve this?

  • Answer: Poor resolution during column chromatography can be due to several factors, including an inappropriate solvent system, overloading the column, or the inherent difficulty in separating structurally similar compounds.

    Troubleshooting Steps:

    • Optimize the Solvent System: The key to good separation is selecting the right mobile phase. Use thin-layer chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.4 for your desired compound. For a molecule like this compound, a gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.[5]

    • Check Column Loading: Do not overload your silica gel column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during purification? A1: The primary cause of degradation is hydrolysis of the sulfonyl chloride group to a sulfonic acid.[1][3] This can occur upon exposure to water, alcohols, or other nucleophilic solvents, especially at elevated temperatures or in the presence of base. Therefore, it is crucial to use anhydrous solvents when possible and to perform aqueous workups quickly and at low temperatures.

Q2: What is a good starting point for a recrystallization solvent system for this compound? A2: Given the structure of the molecule (aromatic, with amide and ether functionalities), a good starting point for recrystallization would be a solvent pair. You could try dissolving the crude solid in a hot solvent in which it is reasonably soluble, such as ethyl acetate or acetone, and then adding a non-polar solvent in which it is poorly soluble, like hexanes or heptane, until the solution becomes turbid. Allowing this mixture to cool slowly should yield crystals. A mixture of hexanes and tetrahydrofuran has also been reported for recrystallizing similar amide-containing compounds.[6]

Q3: How can I confirm the purity of my final product? A3: The purity of your final product should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity by peak area.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Q4: My final product is a white solid, but it has a slight yellow tint. What could be the cause? A4: A yellow tint can be due to trace, highly conjugated impurities. If the purity is confirmed to be high by HPLC and NMR, you can try to remove the color by treating a solution of your compound with a small amount of activated carbon, followed by hot filtration before recrystallization.[9] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent system should be determined experimentally on a small scale.

  • Transfer the crude this compound solid to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate).

  • Once dissolved, slowly add a non-polar anti-solvent (e.g., hexanes) until the solution becomes persistently cloudy.

  • Add a few drops of the hot solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a standard procedure for purification on a laboratory scale.

  • Prepare a silica gel slurry in a non-polar solvent (e.g., 9:1 hexanes/ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting the column with the starting mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase as needed to elute the desired compound.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation
ParameterRecrystallizationFlash Column Chromatography
Typical Purity >98% (if successful)>99%
Typical Yield 60-80%70-90%
Scale Milligrams to kilogramsMilligrams to grams
Primary Impurity Removed Soluble impuritiesWide range of polarities
Key Advantage Scalable, cost-effectiveHigh resolution, high purity

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (with NaHCO3 wash) Crude->Workup Analysis1 TLC/LC-MS Analysis Workup->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization High Purity Column Column Chromatography Analysis1->Column Low Purity / Multiple Spots Analysis2 Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Analysis2 Column->Analysis2 Pure Pure Product (>98%) Analysis2->Pure

Caption: Decision workflow for the purification of the target compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Problem Encountered OilyProduct Oily Product? Start->OilyProduct LowPurity Low Purity? OilyProduct->LowPurity No Triturate Triturate with Hexanes OilyProduct->Triturate Yes PoorColumn Poor Column Separation? LowPurity->PoorColumn No BasicWash Perform NaHCO3 Wash LowPurity->BasicWash Yes OptimizeSolvent Optimize Solvent System via TLC PoorColumn->OptimizeSolvent Yes CheckHydrolysis Minimize H2O Exposure Triturate->CheckHydrolysis Column Column BasicWash->Column If persists CheckLoading Check Column Loading OptimizeSolvent->CheckLoading

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Troubleshooting Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in synthesizing sulfonamides, a critical functional group in a vast array of pharmaceuticals.[1][2] As a cornerstone of medicinal chemistry, the successful and high-yielding synthesis of sulfonamides is paramount. This document provides in-depth, field-proven insights to help you diagnose and resolve common issues, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions. For more detailed explanations, please refer to the Comprehensive Troubleshooting Guide.

Q1: What is the most common reason for a very low yield in my sulfonamide coupling reaction? The primary culprit is often the hydrolysis of the sulfonyl chloride starting material.[3][4] Sulfonyl chlorides are highly sensitive to moisture and can readily react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[3][4][5]

Q2: Which base should I choose for my reaction? A non-nucleophilic organic base like pyridine or triethylamine (TEA) is typically recommended.[3][6] These bases effectively neutralize the HCl byproduct generated during the reaction without competing with your amine nucleophile.[3][5] The choice may depend on the specific pKa of the amine and the desired reaction kinetics.

Q3: Can I use an inorganic base like sodium hydroxide (NaOH)? While possible under specific conditions (e.g., Schotten-Baumann conditions), using aqueous bases like NaOH significantly increases the risk of hydrolyzing your moisture-sensitive sulfonyl chloride.[3] For most lab-scale syntheses, an organic base in an anhydrous organic solvent is the preferred method.[3]

Q4: My primary amine seems to be reacting twice, leading to a bis-sulfonated side product. How can I prevent this? This is a common side reaction. To minimize it, you can try using a larger excess of the amine to favor the mono-sulfonated product or, if the amine is precious, use a slight excess (1.1-1.2 equivalents) of the amine relative to the sulfonyl chloride.[3] Alternatively, employing a bulky protecting group on the amine can prevent the second addition.[3]

Q5: How can I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a simple and effective method.[7] By spotting the reaction mixture alongside your starting materials, you can visually track the consumption of the limiting reagent and the formation of the product. LC-MS can also be used for more detailed analysis.[4][7]

Q6: What is the best way to purify my final sulfonamide product? Recrystallization is the most common and effective method for purifying solid sulfonamides.[8] The key is to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at room or lower temperatures, while impurities remain in solution.[8] Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[8]

Comprehensive Troubleshooting Guide

This guide provides a deeper dive into the challenges that can arise during sulfonamide synthesis, structured around common problems.

The Core Reaction: A Mechanistic Overview

The standard synthesis of sulfonamides involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of a sulfonyl chloride. This reaction displaces the chloride ion and, following deprotonation by a base, yields the sulfonamide.[1][9] The base is critical for scavenging the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][9]

Caption: General mechanism of sulfonamide synthesis.

Problem 1: Low or No Product Formation

A low or nonexistent yield is the most frequent issue. The root cause can often be traced back to the integrity of the starting materials or suboptimal reaction conditions.

  • Issue: The sulfonyl chloride has hydrolyzed. Aryl and alkyl sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them into unreactive sulfonic acids.[3][4][10] The stability of sulfonyl chlorides can vary, but assuming they are all moisture-sensitive is a prudent approach.

  • Validation: Check the purity of your sulfonyl chloride via NMR or LC-MS before use. If it's an old reagent, its quality is suspect.

  • Solution:

    • Use Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware. Use anhydrous solvents, which can be obtained by passing them through a solvent purification system or by using commercially available dry solvents.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture.[3]

    • Fresh Reagents: Use a freshly opened bottle of sulfonyl chloride or purify older reagents if necessary.

  • Issue: The amine starting material has poor nucleophilicity. Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[4]

  • Validation: Assess the electronic properties of your amine. Is it attached to a highly electron-deficient aromatic or heterocyclic system?

  • Solution:

    • Forcing Conditions: For less reactive amines, you may need to use higher temperatures or a stronger, non-nucleophilic base to facilitate the reaction.[4]

    • Alternative Synthetic Routes: Consider alternative methods like copper-catalyzed cross-coupling reactions, which can be effective for less nucleophilic amines.[11]

  • Issue: Incorrect choice of base or solvent. The base and solvent system is critical for reaction success.[3][4] The base must be strong enough to neutralize HCl but not so strong that it causes side reactions. The solvent must dissolve the reactants and be inert.

  • Solution: Consult the table below to select an appropriate base-solvent combination. Dichloromethane (DCM) and tetrahydrofuran (THF) are common inert solvents.[3] Pyridine can often serve as both the base and the solvent.

ReagentTypepKa of Conjugate AcidTypical Use & Comments
Bases
PyridineTertiary Amine~5.2A very common choice. Can act as both base and solvent. Less basic than TEA, which can be advantageous for sensitive substrates.[6]
Triethylamine (TEA)Tertiary Amine~10.7A stronger, non-nucleophilic base. Widely used and effective, but its higher basicity can sometimes promote side reactions.[3][6]
DIPEATertiary Amine~10.7A sterically hindered, non-nucleophilic base. Useful when trying to avoid side reactions with the base itself.
NaHInorganic Hydride~35A very strong, non-nucleophilic base. Used for deprotonating weakly acidic amines prior to adding the sulfonyl chloride. Requires strictly anhydrous conditions.[6]
Solvents
Dichloromethane (DCM)AproticN/AExcellent solvent for many organic compounds. Generally inert and easy to remove. A common first choice.[3]
Tetrahydrofuran (THF)Aprotic EtherN/AAnother good, inert solvent. Its ability to coordinate with cations can sometimes influence reactivity.[3]
Acetonitrile (ACN)AproticN/AA polar aprotic solvent that can be useful for dissolving more polar starting materials.
PyridineAproticN/AAs mentioned, can serve as both solvent and base, simplifying the reaction setup.
  • Issue: Inappropriate reaction temperature or stoichiometry.

  • Solution:

    • Temperature Control: The addition of the sulfonyl chloride to the amine solution is often exothermic. It's best practice to add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C) to control the initial reaction rate and prevent side reactions.[4] After the addition, the reaction can be allowed to warm to room temperature or heated to drive it to completion.[4]

    • Stoichiometry: Ensure accurate measurement of your reagents. A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the more valuable or sensitive sulfonyl chloride.[3]

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates that side reactions are competing with your desired transformation.

As detailed in Problem 1, this is the most common side reaction. The resulting sulfonic acid will not react with the amine and can complicate purification. The solution is rigorous exclusion of water from the reaction.[3][4]

  • Mechanism: After the initial sulfonamide is formed from a primary amine (R-NH₂), the resulting N-H bond is acidic. In the presence of a strong enough base, this proton can be removed, creating a sulfonamidate anion which can then act as a nucleophile and react with a second molecule of sulfonyl chloride.

  • Solution:

    • Control Stoichiometry: Avoid using an excess of the sulfonyl chloride. If possible, use a larger excess of the primary amine to statistically favor the formation of the mono-sulfonamide.

    • Protecting Groups: For complex syntheses, protecting the amine with a group like Boc (tert-butyloxycarbonyl) can be an effective strategy. The protected amine is then reacted, followed by deprotection.[3]

G Start Low Yield or Side Products Check_H2O Is the reaction fully anhydrous? Start->Check_H2O Anhydrous_Sol Implement Anhydrous Technique: - Dry glassware - Use dry solvents - Inert atmosphere Check_H2O->Anhydrous_Sol No Check_Base Is the base/solvent combination optimal? Check_H2O->Check_Base Yes Anhydrous_Sol->Check_Base Optimize_Base Optimize Base/Solvent: - Try Pyridine or TEA - Use inert solvent (DCM/THF) Check_Base->Optimize_Base No Check_Temp Is temperature controlled? Check_Base->Check_Temp Yes Optimize_Base->Check_Temp Control_Temp Control Temperature: - Add sulfonyl chloride at 0°C - Warm to RT or heat as needed Check_Temp->Control_Temp No Check_Side_Rxn Are there bis-sulfonated or other side products? Check_Temp->Check_Side_Rxn Yes Control_Temp->Check_Side_Rxn Adjust_Stoich Adjust Stoichiometry: - Use slight excess of amine - Avoid excess sulfonyl chloride Check_Side_Rxn->Adjust_Stoich Yes Success Reaction Optimized Check_Side_Rxn->Success No Adjust_Stoich->Success

Caption: Troubleshooting workflow for sulfonamide coupling.

Problem 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

  • Issue: Emulsion during aqueous workup.

  • Solution: If an emulsion forms when quenching the reaction with water, try adding a small amount of brine (saturated NaCl solution) to break it. Filtering the biphasic mixture through a pad of Celite can also be effective.

  • Issue: Product is difficult to crystallize.

  • Solution:

    • Solvent Screening: Successful recrystallization depends entirely on the choice of solvent.[8] Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and their mixtures) to find a system where your compound is soluble when hot and insoluble when cold.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, is also a highly effective method.

    • Alternative Purification: If recrystallization fails, column chromatography on silica gel is a reliable alternative for purifying sulfonamides.

Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add the amine (1.1 eq.) and an anhydrous solvent (e.g., DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add the base (e.g., triethylamine, 1.5 eq.) to the solution and stir for 10 minutes.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a syringe or dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (or until completion as determined by TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). On a silica gel TLC plate, draw a baseline in pencil.

  • Spotting: Using a capillary tube, spot a dilute solution of your amine starting material (SM), sulfonyl chloride starting material (co-spot), and the reaction mixture (RM) on the baseline.

  • Development: Place the plate in the saturated chromatography tank and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[7] You can also use a staining agent like potassium permanganate if the compounds are not UV-active.

  • Analysis: The reaction is complete when the spot corresponding to the limiting starting material has disappeared from the RM lane and a new product spot has appeared.

Protocol 3: Purification by Recrystallization
  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Improving the Stability of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS 680617-88-3). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and handling of this critical reactive intermediate. By understanding the underlying chemical principles and implementing best practices, you can ensure the integrity of your material and the success of your downstream applications.

I. Overview and Chemical Profile

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in reactions with nucleophiles like amines and alcohols.[1] However, this high reactivity also makes the compound susceptible to degradation if not stored and handled properly.

Chemical Structure:

  • Molecular Formula: C₁₅H₁₃Cl₂NO₄S[3]

  • Molecular Weight: 374.24 g/mol [3]

  • Appearance: Typically a solid[1][3]

The primary stability concerns for this and other sulfonyl chlorides are hydrolysis and thermal decomposition.[4][5][6]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter, their probable causes, and actionable solutions.

IssuePossible Cause(s)Recommended Action(s)
Decreased Purity Over Time / Poor Performance in Reactions Hydrolysis: The sulfonyl chloride group is highly susceptible to reaction with water (moisture) from the atmosphere or residual moisture in storage containers. This leads to the formation of the corresponding sulfonic acid, which is unreactive in subsequent intended reactions.[4][7][8]1. Ensure Inert Atmosphere: Always handle and store the compound under a dry, inert atmosphere such as nitrogen or argon.[3] 2. Use Dry Equipment: Utilize thoroughly dried glassware and spatulas. Flame-drying glassware under vacuum is a recommended practice. 3. Proper Sealing: Use containers with tight-fitting seals, preferably with PTFE liners, to prevent moisture ingress.[9][10]
Discoloration or Change in Physical Appearance Thermal Decomposition: Elevated temperatures can promote the breakdown of the molecule. While specific data for this compound is not readily available, sulfonyl chlorides, in general, can undergo thermal decomposition.[5][6][11] Minor Impurities: The presence of trace impurities can sometimes catalyze degradation pathways.1. Controlled Storage Temperature: Store the compound in a cool, dry place.[9][12] While room temperature under an inert atmosphere is a general recommendation, for long-term storage, refrigeration (e.g., 0-8 °C) may be beneficial, provided moisture condensation is strictly avoided upon removal.[1][3] 2. Purity Assessment: If you suspect degradation, re-analyze the purity of the material before use.
Inconsistent Reaction Yields Inaccurate Quantification: The actual concentration of the active sulfonyl chloride may be lower than assumed due to partial degradation. Presence of Inhibitory Byproducts: The degradation product (sulfonic acid) can potentially interfere with some reaction mechanisms.1. Purity Verification: Before use, especially after prolonged storage, verify the purity of the sulfonyl chloride using analytical techniques like NMR or HPLC.[13][14] 2. Use Fresh Material: For critical applications, it is always best to use a freshly opened container or recently purchased batch of the reagent.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most significant degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: The sulfonyl chloride group (-SO₂Cl) reacts with water to form the corresponding sulfonic acid (-SO₃H) and hydrochloric acid (HCl).[4][8][15] This is often the most common cause of degradation during storage due to ambient moisture.

  • Thermal Decomposition: At elevated temperatures, the C-S or S-Cl bonds can cleave. The exact mechanism can be complex, potentially involving radical or ionic intermediates, leading to the loss of sulfur dioxide (SO₂) and other breakdown products.[5][6][11]

Degradation Pathways Overview

Caption: Primary degradation routes for the sulfonyl chloride.

Q2: What are the ideal storage conditions for this compound?

A2: Based on general best practices for sulfonyl chlorides, the ideal storage conditions are as follows:

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen).[3]

  • Temperature: Store in a cool, dry, and well-ventilated place.[9][12] For long-term stability, refrigeration (0-8 °C) is often recommended.[1]

  • Container: Use a tightly sealed, corrosion-resistant container.[9] Amber glass is preferable to protect from light, which can sometimes accelerate degradation.

  • Segregation: Store away from incompatible materials, especially strong bases, oxidizing agents, and water.[12][16]

Q3: How can I assess the purity of my this compound sample?

A3: A multi-faceted approach is best for confirming purity.

  • NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for structural elucidation and can reveal the presence of impurities or degradation products. The sulfonic acid hydrolysis product will have a different NMR spectrum. Use aprotic deuterated solvents like CDCl₃ or DMSO-d₆.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the purity of the main component and detecting non-volatile impurities.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile sulfonyl chlorides and can be highly sensitive for trace-level analysis.[17]

  • Titrimetry: A classical and cost-effective method to determine the total sulfonyl chloride content by reacting it with a nucleophile and performing a back-titration.[13]

Q4: My compound has been stored for a while and my reaction yields are low. Can I purify it?

A4: Purification of sulfonyl chlorides can be challenging due to their reactivity. Recrystallization from a non-polar, aprotic solvent system (e.g., hexane/chloroform) under an inert atmosphere might be possible, but care must be taken to exclude all moisture.[14] However, for ensuring the best results in sensitive applications, purchasing fresh material is often the most reliable and time-efficient solution.

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for handling the compound upon receipt and during routine use to minimize degradation.

HandlingWorkflow A Receive Compound B Inspect Container Seal A->B C Transfer to Inert Atmosphere Glovebox or use Schlenk Line B->C If seal is intact D Aliquot into Smaller, Pre-Dried Vials C->D For multiple uses E Backfill with Argon/Nitrogen & Seal Tightly D->E F Store in Cool, Dry, Dark Place (e.g., Desiccator Cabinet) E->F G Remove from Storage F->G H Allow to Equilibrate to Room Temp BEFORE Opening G->H I Weigh Quickly in Dry Environment H->I J Immediately Reseal and Purge Headspace I->J J->F Return to storage

Caption: Recommended workflow for handling and storage.

Protocol 2: Small-Scale Purity Check by ¹H NMR

Objective: To quickly assess the integrity of the sulfonyl chloride and check for the presence of the corresponding sulfonic acid hydrolysis byproduct.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or DMSO-d₆, anhydrous

  • NMR tube and cap

  • Glass Pasteur pipette, dry

Procedure:

  • In a dry environment (ideally a glovebox or under a stream of inert gas), weigh approximately 5-10 mg of the sulfonyl chloride directly into a clean, dry vial.

  • Using a dry pipette, add ~0.7 mL of anhydrous deuterated solvent (e.g., CDCl₃) to the vial.

  • Cap the vial and gently swirl to dissolve the solid.

  • Transfer the solution to a dry NMR tube.

  • Cap the NMR tube securely.

  • Acquire a ¹H NMR spectrum according to standard instrument procedures.

  • Analysis: Compare the obtained spectrum to a reference spectrum of the pure compound. Look for the appearance of new, broad peaks, particularly in the downfield region, which could indicate the presence of the sulfonic acid proton (-SO₃H). A significant decrease in the integration of characteristic peaks relative to the solvent peak or an internal standard would suggest degradation.

V. References

  • Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. --INVALID-LINK--

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. --INVALID-LINK--

  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. ACS Publications. --INVALID-LINK--

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. --INVALID-LINK--

  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook. --INVALID-LINK--

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem. --INVALID-LINK--

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. --INVALID-LINK--

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. --INVALID-LINK--

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress. --INVALID-LINK--

  • Technical Support Center: Stabilizing Sulfuryl Chloride During Storage. Benchchem. --INVALID-LINK--

  • A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. --INVALID-LINK--

  • A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. Benchchem. --INVALID-LINK--

  • SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--

  • Synthesis of sulfonyl chloride substrate precursors. University of Michigan. --INVALID-LINK--

  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. --INVALID-LINK--

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. --INVALID-LINK--

  • Storage handling for Chemical - methane sulfonyl chloride. Reddit. --INVALID-LINK--

  • The assay method of chlorosulfuric acid in thionyl chloride. Google Patents. --INVALID-LINK--

  • ntrimetric determination of some sulphonyl chlorides. NISCAIR. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. --INVALID-LINK--

  • SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--

  • Safe Handling and Storage of Chemicals. University of Louisville Environmental Health & Safety. --INVALID-LINK--

  • SOP 5 - Standard Operating Procedure for Reactive Solids and Liquids. OSU Chemistry. --INVALID-LINK--

  • Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. EnviroServe. --INVALID-LINK--

  • 2-Ethoxy-5-(pyridine-2-caboxamido)benzene-1-sulfonyl chloride. Chem-Impex. --INVALID-LINK--

  • 5-Chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride. BLDpharm. --INVALID-LINK--

  • 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride. BLDpharm. --INVALID-LINK--

  • This compound Supplier & Distributor. ProcessPointChemicals. --INVALID-LINK--

  • Chlorobenzene Degradation Pathway. Eawag-BBD. --INVALID-LINK--

  • Biological degradation of 2,4-dichlorophenoxyacetic acid: chloride mass balance in stirred tank reactors. PubMed. --INVALID-LINK--

  • Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. ResearchGate. --INVALID-LINK--

References

side reactions to avoid when working with 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS 680617-88-3). This resource is meticulously designed for researchers, scientists, and professionals in drug development. Herein, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges and side reactions encountered during its use in experimental settings.

Section 1: Compound Profile & Core Reactivity

This compound is a multifunctional compound featuring a sulfonyl chloride, an amide, and an ether linkage.[1] This unique combination of functional groups dictates its reactivity profile, making it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.[1] However, this complexity also presents a landscape of potential side reactions that must be carefully navigated.

The primary reactive center is the sulfonyl chloride (-SO₂Cl) group. This group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most commonly amines and alcohols, to form sulfonamides and sulfonic esters, respectively. The reactivity of the sulfonyl chloride is influenced by the electron-donating ethoxy group and the electron-withdrawing chlorobenzamido group on the benzene ring.

Section 2: Troubleshooting Common Side Reactions

This section addresses the most common issues encountered when working with this compound, providing causative explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonic Ester

Question: My sulfonylation reaction is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low product yield can stem from several factors, primarily related to the degradation of the starting material, inappropriate reaction conditions, or the reactivity of the nucleophile.

Troubleshooting Steps:

  • Moisture Control (Hydrolysis): The sulfonyl chloride moiety is highly susceptible to hydrolysis, reacting with water to form the corresponding and unreactive 5-(4-chlorobenzamido)-2-ethoxybenzenesulfonic acid.[2][3]

    • Causality: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

    • Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The low solubility of aryl sulfonyl chlorides in water can sometimes offer protection, allowing for their precipitation from aqueous mixtures in certain synthesis procedures.[4][5]

  • Optimize the Base: The choice of base is critical for activating the nucleophile and scavenging the HCl byproduct.

    • Causality: An inappropriate base can be ineffective or lead to side reactions. For example, tertiary amines can sometimes react with sulfonyl chlorides.

    • Solution: For standard reactions with amines or alcohols, pyridine or triethylamine are commonly used. For less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[6]undec-7-ene (DBU) may be more effective. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also significantly enhance the reaction rate.

  • Assess Nucleophile Reactivity: Sterically hindered or electronically deactivated nucleophiles will react more slowly.

    • Causality: Steric hindrance can impede the approach of the nucleophile to the sulfonyl chloride group.

    • Solution: For hindered substrates, increasing the reaction temperature may be necessary to overcome the activation energy barrier.

Issue 2: Formation of Unidentified Byproducts

Question: My reaction mixture shows multiple unexpected spots on TLC, and I'm isolating impure products. What are the potential side reactions?

Answer: The formation of byproducts often points to competing reactions involving the various functional groups within the molecule or with the reagents and solvents used.

Potential Side Reactions & Solutions:

  • Reaction at the Amide Nitrogen: While the amide nitrogen is significantly less nucleophilic than a primary or secondary amine, under certain conditions (e.g., very strong base), it could potentially react, leading to oligomerization or other undesired products.

    • Solution: Use a base that is strong enough to deprotonate the nucleophile but not the amide proton. Stoichiometric control of the base is also crucial.

  • Cleavage of the Amide or Ether Bond: Harsh reaction conditions (e.g., strong acid or base, high temperatures) can lead to the cleavage of the amide or ether linkages.

    • Solution: Employ milder reaction conditions. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

  • Di-sulfonylation of Primary Amines: When using a primary amine as a nucleophile, the formation of a di-sulfonated product is a common side reaction.[7]

    • Causality: The initially formed sulfonamide still possesses a proton on the nitrogen, which can be removed by a base, allowing for a second reaction with the sulfonyl chloride.

    • Solution: To minimize this, use a 1:1 molar ratio of the amine to the sulfonyl chloride and add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations. Conducting the reaction at a lower temperature can also be beneficial.[7]

Issue 3: Product Decomposition During Workup or Purification

Question: My product appears to be decomposing during aqueous workup or column chromatography. How can I improve its stability?

Answer: Sulfonyl chlorides and their products can be sensitive to the conditions used during workup and purification.[2]

Best Practices for Purification:

  • Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures (e.g., using ice-cold water) to minimize hydrolysis of any unreacted sulfonyl chloride.[6]

  • Chromatography: Sulfonyl chlorides can be sensitive to silica gel.

    • Solution: If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Running the column quickly also helps to minimize on-column decomposition.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: It should be stored under an inert atmosphere at room temperature.[8] It is crucial to protect it from moisture to prevent hydrolysis.

Q2: Can I use a tertiary amine like triethylamine as both a base and a solvent?

A2: While tertiary amines are common bases, using them as a solvent can sometimes lead to the formation of complex mixtures through reaction with the sulfonyl chloride. It is generally recommended to use an inert, aprotic solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).

Q3: My reaction is very sluggish. What can I do to speed it up?

A3: For sluggish reactions, several strategies can be employed. Increasing the reaction temperature is a common approach. Switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) might also be beneficial. The addition of a nucleophilic catalyst like DMAP can significantly accelerate the reaction.

Q4: I am observing a color change to dark brown in my reaction mixture. What does this indicate?

A4: A dark coloration often suggests decomposition of the sulfonyl chloride or other reagents.[6] This can be caused by excessive heat or the presence of impurities. It is advisable to run the reaction at a lower temperature and ensure the purity of all starting materials and solvents.

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Recommended Solvents and Bases
Nucleophile TypeRecommended SolventsRecommended Bases
Primary/Secondary AminesDichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileTriethylamine, Pyridine, DBU
AlcoholsDichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine, Pyridine, DMAP (catalyst)
Less Reactive NucleophilesN,N-Dimethylformamide (DMF)DBU

Section 5: Visualizing Reaction Pathways

Diagram 1: Key Reaction and Side Reaction Pathways

This diagram illustrates the intended sulfonylation reaction and the primary competing side reaction of hydrolysis.

G A This compound C Desired Sulfonamide Product A->C + Nucleophile (Desired Reaction) E Sulfonic Acid (Byproduct) A->E + H2O (Hydrolysis Side Reaction) B Nucleophile (e.g., R-NH2) D Water (H2O)

Caption: Primary reaction pathway and hydrolysis side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low product yields.

G start Start: Low Product Yield check_moisture Check for Moisture Contamination (Anhydrous conditions?) start->check_moisture dry_reagents Action: Use oven-dried glassware, anhydrous solvents, inert atmosphere. check_moisture->dry_reagents Yes check_base Is the Base Optimal? check_moisture->check_base No dry_reagents->check_base optimize_base Action: Consider a stronger or non-nucleophilic base (e.g., DBU). Add DMAP catalyst. check_base->optimize_base No check_nucleophile Is the Nucleophile Hindered/Deactivated? check_base->check_nucleophile Yes optimize_base->check_nucleophile increase_temp Action: Increase reaction temperature. check_nucleophile->increase_temp Yes end Yield Improved check_nucleophile->end No increase_temp->end

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

Technical Support Center: Scale-Up of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this key intermediate. We will delve into the causality behind experimental choices, provide troubleshooting guidance for common challenges, and offer practical, field-proven insights to ensure the integrity and success of your scale-up operations.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The primary route involves the chlorosulfonation of a substituted benzamide. This guide will address critical aspects of this process, from reaction setup to product isolation and purification.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorosulfonation 2-ethoxy-5-nitroaniline 2-Ethoxy-5-nitroaniline amide_intermediate N-(2-ethoxy-5-nitrophenyl)-4-chlorobenzamide 2-ethoxy-5-nitroaniline->amide_intermediate Pyridine or other base 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride 4-chlorobenzoyl_chloride->amide_intermediate amino_intermediate 5-Amino-N-(2-ethoxyphenyl)-4-chlorobenzamide amide_intermediate->amino_intermediate Reduction (e.g., SnCl2/HCl) final_product This compound amino_intermediate->final_product Diazotization followed by SO2/CuCl or direct chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield in the Chlorosulfonation Step

Question: We are experiencing a significant drop in yield during the chlorosulfonation of the amine precursor when scaling up the reaction. What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield upon scale-up of chlorosulfonation reactions is a common challenge. Several factors can contribute to this issue:

  • Poor Temperature Control: The chlorosulfonation of aromatic compounds is highly exothermic.[1] Inadequate heat dissipation on a larger scale can lead to localized overheating, promoting side reactions such as polysulfonation or decomposition of the starting material and product.

    • Solution: Employ a reactor with a high surface-area-to-volume ratio and an efficient cooling system. A jacketed reactor with a reliable chiller is recommended. Consider a semi-batch process where the amine precursor is added portion-wise to the chlorosulfonic acid at a controlled rate to manage the exotherm.

  • Inefficient Mixing: As the reaction volume increases, achieving homogenous mixing becomes more challenging. Poor mixing can result in localized high concentrations of reactants, leading to side product formation.

    • Solution: Use an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing throughout the reaction vessel. The mixing speed should be optimized to maintain a vortex without splashing the highly corrosive chlorosulfonic acid.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water, and the sulfonyl chloride product is also susceptible to hydrolysis.[2][3] Increased surface area and longer reaction times during scale-up can increase the risk of moisture ingress.

    • Solution: Ensure all glassware and reactors are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Incomplete Reaction: On a larger scale, ensuring the reaction goes to completion can be more difficult.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require a longer duration at the optimal temperature to ensure full conversion.

ParameterLaboratory Scale (Typical)Pilot Scale (Recommended)
Temperature 0-5 °C (ice bath)-5 to 0 °C (chiller)
Addition Rate Rapid additionSlow, controlled addition
Mixing Magnetic stirrerOverhead mechanical stirrer
Atmosphere Drying tubeInert gas blanket (N₂ or Ar)
Issue 2: Product Isolation and Purification Difficulties

Question: During workup, we are struggling to isolate a pure product. The crude material is often an oily residue that is difficult to handle and purify.

Answer:

Isolation of sulfonyl chlorides can be problematic due to their reactivity and potential for hydrolysis.

  • Hydrolysis During Quenching: The most common issue is the hydrolysis of the sulfonyl chloride product back to the corresponding sulfonic acid during the aqueous workup.[4] This is often exacerbated by the heat generated upon quenching the reaction with water/ice.

    • Solution: The quenching step is critical. The reaction mixture should be added slowly to a vigorously stirred slurry of crushed ice and water. This ensures that the temperature remains low, minimizing hydrolysis. An alternative is to use a non-aqueous workup if downstream processing allows.

  • Product Oiling Out: The product may separate as an oil rather than a solid if the quenching conditions are not optimal or if impurities are present.

    • Solution: Ensure rapid and efficient cooling during the quench. Seeding the quenched mixture with a small crystal of the pure product can sometimes induce crystallization. If the product persists as an oil, it may be necessary to extract it into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and then proceed with purification.

  • Co-precipitation of Impurities: Side products, such as the sulfonic acid, may co-precipitate with the desired sulfonyl chloride.

    • Solution: The purity of the isolated solid should be checked by HPLC. If significant amounts of the sulfonic acid are present, a recrystallization from a suitable solvent system (e.g., toluene, heptane/ethyl acetate) may be necessary. Washing the crude solid with cold water can also help remove water-soluble impurities.

Issue 3: Safety Concerns with Chlorosulfonic Acid

Question: Our safety team has raised concerns about the large-scale use of chlorosulfonic acid. What are the key hazards and necessary precautions?

Answer:

Chlorosulfonic acid is a highly corrosive and reactive substance that requires stringent safety protocols.[5][6]

  • Extreme Corrosivity: It causes severe burns upon contact with skin and eyes.[3] Vapors are also highly irritating to the respiratory tract.[7]

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including a full face shield, chemical-resistant gloves (e.g., butyl rubber), and an acid-resistant apron or suit.[5]

  • Violent Reaction with Water: It reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄).[2]

    • Handling Precautions: Handle in a well-ventilated fume hood, away from water sources.[5] Never add water to chlorosulfonic acid; always add the acid to water slowly and with cooling.

  • Spill Management: Spills must be handled immediately and with extreme caution.

    • Spill Response: Neutralize small spills with a suitable absorbent material like sodium bicarbonate or a commercial acid neutralizer. For larger spills, contain the area and use a specialized response team. Do not use water to clean up spills.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the chlorosulfonation step?

A1: Often, chlorosulfonic acid is used in excess and also serves as the solvent.[8] If a co-solvent is necessary, chlorinated solvents like dichloromethane or 1,2-dichloroethane can be used, but their compatibility and reactivity under the harsh reaction conditions must be verified.

Q2: How can I monitor the progress of the chlorosulfonation reaction?

A2: Reaction monitoring can be performed by taking small aliquots of the reaction mixture, quenching them carefully in ice-water, and extracting the product into an organic solvent. The organic extract can then be analyzed by TLC or HPLC to track the disappearance of the starting material and the appearance of the product.

Q3: What are the expected side products in this synthesis?

A3: Potential side products include:

  • Di-sulfonated product: If the reaction temperature is too high or the reaction time is too long.

  • Sulfonic acid: Due to hydrolysis of the sulfonyl chloride product during workup.[1]

  • Unreacted starting material: If the reaction is incomplete.

  • Products from rearrangement or degradation: Under harsh conditions.

Q4: What are the recommended analytical techniques for final product characterization?

A4: The final product should be characterized using a combination of techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., S=O stretch of the sulfonyl chloride, N-H and C=O of the amide).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q5: Are there any greener alternatives to chlorosulfonic acid?

A5: While chlorosulfonic acid is a common reagent for this transformation, research into greener alternatives is ongoing. Some methods utilize SO₂ gas with an oxidant, which can be less hazardous in some respects but requires specialized equipment for gas handling.[9] For the conversion of sulfonic acids to sulfonyl chlorides, milder reagents like cyanuric chloride have been developed, but this would add an extra step to the synthesis.[8]

Experimental Protocols

Protocol 1: Synthesis of N-(2-ethoxy-5-nitrophenyl)-4-chlorobenzamide
  • In a round-bottom flask under an inert atmosphere, dissolve 2-ethoxy-5-nitroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add a suitable base, such as pyridine or triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 2: Chlorosulfonation

Safety First: This procedure must be performed in a well-ventilated fume hood by personnel trained in handling highly corrosive reagents. Appropriate PPE is mandatory.

  • To a jacketed reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, add an excess of chlorosulfonic acid (e.g., 5-10 equivalents).

  • Cool the chlorosulfonic acid to 0 °C.

  • Slowly add the powdered amine precursor in portions, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for the predetermined reaction time, monitoring by HPLC.

  • Once the reaction is complete, slowly transfer the reaction mixture onto a vigorously stirred slurry of crushed ice, maintaining the temperature below 10 °C.

  • The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the product under vacuum at a low temperature (e.g., <40 °C) to avoid decomposition.

Troubleshooting_Workflow start Low Yield in Scale-Up q1 Check Temperature Profile start->q1 a1_yes Exotherm Controlled? q1->a1_yes Yes a1_no Improve Cooling & Addition Rate q1->a1_no No q2 Evaluate Mixing Efficiency a1_yes->q2 a1_no->q1 a2_yes Homogenous Mixture? q2->a2_yes Yes a2_no Optimize Stirrer & Speed q2->a2_no No q3 Assess Moisture Control a2_yes->q3 a2_no->q2 a3_yes Anhydrous Conditions? q3->a3_yes Yes a3_no Dry Glassware & Use Inert Gas q3->a3_no No end Yield Improved a3_yes->end a3_no->q3

Caption: Troubleshooting workflow for low yield in scale-up.

References

Technical Support Center: Analytical Techniques for 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS: 680617-88-3). This guide is designed for researchers, analytical scientists, and drug development professionals. Given the inherent reactivity of the sulfonyl chloride functional group, robust analytical monitoring is critical to ensure purity, stability, and quality.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended techniques for assessing the purity of this compound?

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound.[1] The primary techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis, capable of separating the main compound from process-related impurities and degradation products. A stability-indicating method is highly recommended.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[1]

  • Mass Spectrometry (MS): MS provides molecular weight confirmation and structural information through fragmentation analysis. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[1][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique for confirming the presence of key functional groups, such as the sulfonyl chloride (S=O, S-Cl), amide (C=O, N-H), and ether (C-O-C) moieties.[1][4]

Q2: How do I choose the right technique for my specific analytical goal?

The choice of technique depends on the analytical question you are trying to answer.

Analytical GoalPrimary TechniqueSecondary/ConfirmatoryRationale
Routine Purity Check / QC HPLC (UV Detection)TLCHPLC offers high precision, accuracy, and robustness for routine quality control.[5][6]
Structural Elucidation ¹H & ¹³C NMRMass Spectrometry, FTIRNMR provides detailed information about the chemical environment of each atom in the molecule, offering definitive structural proof.[1]
Identification of Unknowns LC-MSHigh-Resolution MSCoupling the separation power of LC with the identification capabilities of MS allows for the analysis of individual components in a mixture.[1]
Quantification of Purity HPLC (with reference standard)qNMR (with internal standard)HPLC is the industry standard for precise quantification. qNMR is an excellent orthogonal technique that does not require a specific reference standard for the analyte.[1]
Stability Assessment Stability-Indicating HPLCLC-MSA validated stability-indicating HPLC method is designed to separate all degradation products from the active ingredient.[2] LC-MS helps identify the structure of those degradants.
Q3: What are the most likely impurities or degradation products I should be aware of?

Due to the reactive sulfonyl chloride and amide functional groups, several impurities can arise during synthesis or storage.

  • Hydrolysis Product: The most common degradant is the corresponding sulfonic acid, 5-(4-Chlorobenzamido)-2-ethoxybenzenesulfonic acid. This results from reaction with water.[7][8]

  • Starting Material Carryover: Unreacted starting materials from the synthesis process.

  • Disulfide Byproducts: Formation of disulfide impurities can occur during certain synthetic routes, particularly those starting from anilines.[7]

  • Amide Hydrolysis Products: Under harsh acidic or basic conditions, the amide bond can cleave, leading to 4-chlorobenzoic acid and 5-amino-2-ethoxybenzene-1-sulfonyl chloride.

Technique-Specific Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A well-developed, stability-indicating reverse-phase HPLC (RP-HPLC) method is the cornerstone of purity analysis for this compound.[2]

Workflow: General Analytical Approach for Purity Determination

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve HPLC HPLC Analysis (Stability-Indicating Method) Dissolve->HPLC Inject LCMS LC-MS Analysis (Impurity ID) Dissolve->LCMS Inject NMR NMR Analysis (Structure & qNMR) Dissolve->NMR Prepare NMR Sample Integrate Integrate Chromatograms HPLC->Integrate Identify Identify Impurities (MS Fragmentation / RRT) LCMS->Identify NMR->Identify Calculate Calculate % Purity (Area Normalization or vs. Standard) Integrate->Calculate Report Generate Final Report Calculate->Report Identify->Report

Caption: A typical workflow for sample analysis and purity reporting.

Q: How do I develop a robust RP-HPLC method for this compound?

A: Start with a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid). The acidic modifier helps to produce sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.

Experimental Protocol: RP-HPLC Method Development

  • Column: Use a high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • Start at a low percentage of Mobile Phase B (e.g., 30%) and hold for 1-2 minutes.

    • Ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Hold at 95% for 2-3 minutes to elute any highly retained compounds.

    • Return to initial conditions and equilibrate for 5-10 minutes.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.[10]

  • Detection: UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength determined by UV scan). A Photo Diode Array (PDA) detector is ideal for assessing peak purity.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5-1.0 mg/mL.[5]

Troubleshooting HPLC Issues

Diagram: HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_peak Peak Shape Problems cluster_retention Retention Time Problems cluster_pressure System Pressure Problems start Chromatographic Problem Observed peak_tailing Peak Tailing? start->peak_tailing rt_drift RT Drifting? start->rt_drift high_pressure High Pressure? start->high_pressure split_peak Split Peaks? sol1 Check for column overload (dilute sample) peak_tailing->sol1 sol2 Check for secondary interactions (adjust mobile phase pH) peak_tailing->sol2 sol3 Check for column void (replace column) peak_tailing->sol3 no_peak No Peak? sol4 Poor column equilibration? (increase equilibration time) rt_drift->sol4 sol5 Temperature fluctuation? (use column oven) rt_drift->sol5 sol6 Mobile phase composition? (prepare fresh) rt_drift->sol6 low_pressure Low Pressure? sol7 Column or frit plugged? (backflush or replace) high_pressure->sol7 sol8 Buffer precipitation? (flush system) high_pressure->sol8

Caption: A decision tree for common HPLC troubleshooting scenarios.

Q: My main peak is tailing. What's causing this and how do I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase, or by column degradation.

  • Causality & Solution: The amide and sulfonyl groups in your molecule can interact with residual, un-capped silanol groups on the silica support of the C18 column. This is a common issue with basic or polar compounds.[9]

    • Adjust pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0 with formic or phosphoric acid) to keep the silanol groups protonated and minimize these interactions.[11]

    • Reduce Sample Load: You may be overloading the column. Try injecting a more dilute sample.[10]

    • Check Column Health: A void at the head of the column can cause tailing. Try flushing the column in the reverse direction or replace it if it's old.[12]

Q: My retention times are drifting to earlier times with each injection. Why?

A: Retention time drift, especially for a reactive compound, often points to instability on the column or insufficient equilibration.

  • Causality & Solution: The sulfonyl chloride group is susceptible to hydrolysis. If there is residual water in your sample diluent or if the column is not perfectly equilibrated, the compound may be slowly degrading on-column to the more polar sulfonic acid, which elutes earlier.

    • Ensure Column Equilibration: Increase the column equilibration time between runs to at least 10 column volumes to ensure the stationary phase is stable.[10]

    • Use Aprotic Diluent: Prepare your samples in a dry, aprotic solvent like acetonitrile immediately before injection to minimize hydrolysis.

    • Check System Stability: Ensure the pump is delivering a consistent mobile phase composition and that the column temperature is stable.[13]

Q: I see a new peak growing in my chromatogram over time, especially in older samples. What is it?

A: This is a classic sign of degradation. For this molecule, the most probable degradant is the sulfonic acid hydrolysis product.

  • Causality & Solution: The sulfonyl chloride (-SO₂Cl) group reacts with moisture to form a sulfonic acid (-SO₃H). The sulfonic acid is much more polar and will typically elute earlier than the parent compound in a reverse-phase system.

    • Confirm Identity: Use LC-MS to check the mass of the new peak. The sulfonic acid will have a molecular weight corresponding to the replacement of -Cl (34.97 Da) with -OH (17.01 Da), a net change of -17.96 Da.

    • Forced Degradation: To confirm, perform a forced degradation study.[14] Gently heat a sample solution with a small amount of water. The peak corresponding to the sulfonic acid should increase significantly, confirming its identity.

    • Storage: This highlights the need for proper storage of the compound under inert and dry conditions.

NMR Spectroscopy

Q: How should I prepare an NMR sample of this compound to avoid degradation?

A: Due to the moisture sensitivity of the sulfonyl chloride, careful sample preparation is paramount to obtaining a clean, representative spectrum.[15][16]

  • Causality & Solution: Trace amounts of water in the deuterated solvent or on the glassware can hydrolyze your sample to sulfonic acid, which will appear in the spectrum and complicate interpretation.

Experimental Protocol: NMR Sample Preparation

  • Glassware: Use an NMR tube that has been oven-dried (and cooled in a desiccator) or flame-dried under vacuum to remove all traces of moisture.[17]

  • Solvent Selection: Use a dry, aprotic deuterated solvent. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices. Avoid solvents like D₂O or Methanol-d₄.[1] Using a solvent from a freshly opened sealed ampoule or from a bottle stored over molecular sieves is best practice.[15]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid into the dry NMR tube.[1]

    • Using a syringe, add ~0.6-0.7 mL of the dry deuterated solvent.[15]

    • Cap the tube immediately and gently agitate to dissolve. If the compound is particularly sensitive, this entire process should be performed in a glovebox or under an inert atmosphere (e.g., using Schlenk line techniques).[15][16]

  • Acquisition: Acquire the spectrum promptly after preparation.

Q: My ¹H NMR spectrum has very broad peaks. What is the issue?

A: Broad peaks can be caused by several factors, including poor shimming, sample aggregation, or the presence of paramagnetic impurities.

  • Causality & Solution:

    • Shimming: The magnetic field may not be homogeneous. Re-shim the spectrometer, especially the Z1 and Z2 shims.

    • Sample Concentration: The sample may be too concentrated, leading to aggregation. Try acquiring a spectrum on a more dilute sample.

    • Particulate Matter: Undissolved solids can disrupt field homogeneity.[15] Filter the NMR solution through a small plug of glass wool in a pipette directly into a clean NMR tube.[17]

    • Paramagnetic Impurities: Trace metals can cause significant line broadening. While difficult to remove, ensuring high-purity starting materials and clean glassware can minimize this.[15]

Mass Spectrometry (MS)

Q: What are the expected MS fragmentation patterns for this molecule?

A: In positive-ion ESI-MS/MS, you can expect fragmentation around the two most labile bonds: the S-Cl bond and the S-C(aryl) bond.

  • Expected Fragments:

    • Loss of Chlorine: [M+H - Cl]⁺. This involves the loss of a chlorine radical.

    • Loss of SO₂: A common fragmentation pathway for aromatic sulfonyl compounds is the rearrangement and loss of sulfur dioxide, [M+H - SO₂]⁺.[1][18][19]

    • Cleavage of the Amide Bond: Fragmentation can occur at the amide linkage, yielding ions corresponding to the 4-chlorobenzoyl cation and the 5-amino-2-ethoxybenzene-1-sulfonyl chloride fragment.

Q: I'm using LC-MS to analyze impurities, but it's hard to get a good signal for the main compound. Why?

A: Sulfonyl chlorides can be challenging to analyze by ESI-MS due to their reactivity and ionization efficiency.

  • Causality & Solution:

    • In-Source Reaction: The compound might be reacting with the mobile phase (especially if it contains water or methanol) within the hot ESI source, leading to the detection of the hydrolyzed or methoxylated product instead of the parent ion.

    • Ionization Mode: Experiment with both positive and negative ionization modes. While positive mode is common, negative mode might provide a cleaner spectrum for certain fragments.

    • Optimize Source Conditions: Lower the source temperature and cone voltage to minimize in-source degradation. A gentler ionization is key.

FTIR Spectroscopy

Q: What are the key characteristic absorption bands for this compound in an FTIR spectrum?

A: FTIR is excellent for quick identity confirmation. Look for the following strong, characteristic bands.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
Sulfonyl Chloride (SO₂Cl) Asymmetric S=O Stretch1370 - 1410[4]
Sulfonyl Chloride (SO₂Cl) Symmetric S=O Stretch1166 - 1204[4][20]
Amide (C=O) C=O Stretch~1650 - 1680
Amide (N-H) N-H Stretch~3300 - 3500
Aromatic C=C C=C Stretch~1450 - 1600
Ether (Ar-O-C) Asymmetric C-O-C Stretch~1200 - 1275

Q: My FTIR spectrum shows a broad, strong peak around 3400 cm⁻¹ and changes in the 1100-1400 cm⁻¹ region. What does this mean?

A: This is a strong indication of hydrolysis.

  • Causality & Solution: The broad peak around 3400 cm⁻¹ is characteristic of the O-H stretch of a sulfonic acid and/or absorbed water. The changes in the "sulfonyl" region reflect the conversion of the -SO₂Cl group to the -SO₃H group. This confirms that your sample is either impure or has degraded upon exposure to moisture. Store the material in a desiccator under an inert atmosphere.

References

Technical Support Center: Managing Sulfonyl Chloride Hydrolysis During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This resource is designed to provide expert guidance on a critical, yet often challenging, aspect of working with sulfonyl chlorides: preventing unwanted hydrolysis during the reaction workup. As reactive electrophiles, sulfonyl chlorides are invaluable for synthesizing sulfonamides, sulfonates, and other key intermediates in drug development and materials science.[1][2] However, their high reactivity also makes them susceptible to hydrolysis, which can lead to significant yield loss and purification difficulties.[3][4]

This guide offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides to address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My reaction appears to be successful according to TLC analysis, but my final yield is consistently low after workup. Could hydrolysis of my sulfonyl chloride be the culprit?

A1: Yes, this is a very common scenario. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a primary cause of yield loss during aqueous workups.[3][4] The sulfonic acid is typically highly water-soluble and will be lost to the aqueous phase during extraction, leading to a lower-than-expected isolated yield of your desired product.

Q2: How can I quickly assess if my sulfonyl chloride is hydrolyzing during the workup?

A2: A simple pH check of the aqueous layer during your extraction can be very informative. The hydrolysis of a sulfonyl chloride produces the corresponding sulfonic acid and hydrochloric acid (HCl), both of which are strong acids.[5] If the aqueous layer becomes significantly acidic, it's a strong indicator that hydrolysis is occurring. You can also analyze the aqueous layer by techniques like HPLC or LC-MS to directly detect the presence of the sulfonic acid.

Q3: Are there any general precautions I can take to minimize hydrolysis during an aqueous workup?

A3: Absolutely. The key is to work quickly and at low temperatures.[3] When quenching the reaction, do so by adding the reaction mixture to a cold (ice bath) aqueous solution, rather than the other way around.[5] This helps to dissipate the heat generated from both the quenching of any unreacted reagents and the hydrolysis of the sulfonyl chloride. Additionally, minimizing the contact time between the sulfonyl chloride and the aqueous phase is crucial.[6]

Q4: My product is sensitive to basic conditions. How can I quench excess sulfonyl chloride without using a strong base?

A4: In cases where your product is base-sensitive, you can use a milder base like sodium bicarbonate for the quench.[5][7] A saturated solution of sodium bicarbonate can effectively neutralize the acidic byproducts of hydrolysis without subjecting your product to harsh basic conditions. Alternatively, quenching with a primary or secondary amine to form a sulfonamide is another effective strategy.[7] The resulting sulfonamide is often more easily separated from the desired product than the sulfonic acid.

Troubleshooting Guide: Navigating Sulfonyl Chloride Hydrolysis

This section provides a more detailed approach to troubleshooting specific problems related to sulfonyl chloride hydrolysis during workup.

Issue 1: Significant Product Loss During Aqueous Extraction
  • Probable Cause: Extensive hydrolysis of the sulfonyl chloride to the water-soluble sulfonic acid.

  • Solution:

    • Minimize Contact with Water: Perform the aqueous workup as rapidly as possible.[6] Have all your solutions and equipment prepared in advance to minimize the time the sulfonyl chloride is in contact with water.

    • Low-Temperature Workup: Conduct all quenching and extraction steps in an ice bath (0-5 °C).[4][5] This significantly slows the rate of hydrolysis.

    • Use of Brine: Wash the organic layer with brine (saturated NaCl solution) instead of pure water. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase and can help to suppress hydrolysis to some extent.[8]

Issue 2: Formation of an Emulsion During Extraction
  • Probable Cause: The sulfonic acid byproduct can act as a surfactant, leading to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.

  • Solution:

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can often help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration through Celite: Passing the emulsified mixture through a pad of Celite or diatomaceous earth can sometimes help to break the emulsion.

    • Alternative Quenching Strategy: To avoid the formation of the sulfonic acid altogether, consider quenching the excess sulfonyl chloride with an amine (e.g., a small amount of a primary or secondary amine) to form a sulfonamide.[7] This derivative is typically less likely to cause emulsions.

Issue 3: Product Degradation During Workup
  • Probable Cause: The desired product may be sensitive to the acidic conditions generated by the hydrolysis of the sulfonyl chloride.

  • Solution:

    • Buffered Workup: Use a buffered aqueous solution, such as a phosphate buffer at a neutral pH, for the workup to maintain a stable pH and prevent acid-catalyzed degradation of your product.

    • Non-Aqueous Workup: If the product is extremely sensitive, a non-aqueous workup may be necessary. This can involve quenching the reaction with a non-nucleophilic base (e.g., a hindered amine) and then removing the resulting salt by filtration. The crude product can then be purified by chromatography.

Experimental Protocols

Protocol 1: Standard Low-Temperature Aqueous Workup
  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • In a separate flask, prepare a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate.[5]

  • Slowly add the reaction mixture to the cold sodium bicarbonate solution with vigorous stirring. Caution: This can be an exothermic process and may result in gas evolution (CO2).[5]

  • Once the addition is complete, continue stirring for 15-30 minutes at 0-5 °C to ensure complete quenching of any unreacted sulfonyl chloride.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with cold water and then cold brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Protocol 2: Amine Quench for Sensitive Products
  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add a primary or secondary amine (e.g., benzylamine or morpholine, 1.1 equivalents relative to the excess sulfonyl chloride) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0-5 °C for 30 minutes. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Proceed with a standard aqueous workup, typically with a dilute acid wash to remove any excess amine, followed by water and brine washes.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the two main pathways for the solvolysis of sulfonyl chlorides: a direct bimolecular nucleophilic substitution (SN2-type) and an elimination-addition pathway that proceeds through a sulfene intermediate.[9][10] The latter is more favored under basic conditions and for alkanesulfonyl chlorides with α-hydrogens.[9][10]

Caption: Mechanisms of sulfonyl chloride hydrolysis.

Workflow for Troubleshooting Workup Issues

This flowchart provides a logical sequence for diagnosing and resolving issues related to sulfonyl chloride hydrolysis during workup.

Troubleshooting_Workflow decision decision process process io io start Low Yield After Workup check_acidity Is aqueous layer acidic? start->check_acidity hydrolysis_confirmed Hydrolysis is likely. check_acidity->hydrolysis_confirmed Yes other_issues Consider other loss pathways. check_acidity->other_issues No implement_cold_fast Implement cold & fast workup. hydrolysis_confirmed->implement_cold_fast check_emulsion Emulsion formation? implement_cold_fast->check_emulsion add_brine Add brine to break emulsion. check_emulsion->add_brine Yes check_product_stability Product acid/base sensitive? check_emulsion->check_product_stability No add_brine->check_product_stability use_buffer_or_non_aqueous Use buffered or non-aqueous workup. check_product_stability->use_buffer_or_non_aqueous Yes end Yield Improved check_product_stability->end No use_buffer_or_non_aqueous->end

Caption: Decision tree for troubleshooting low yields.

Summary of Key Parameters

The following table summarizes the critical parameters to control during the workup of reactions involving sulfonyl chlorides to minimize hydrolysis.

ParameterRecommendationRationale
Temperature 0-5 °C (Ice Bath)Reduces the rate of hydrolysis.[3][4]
Quenching Agent Saturated NaHCO3 (aq) or AmineNeutralizes acidic byproducts without harsh basicity.[5][7]
Contact Time MinimizeReduces the opportunity for the sulfonyl chloride to react with water.[6]
Washing Solution BrineDecreases the solubility of organic compounds in the aqueous phase.[8]
pH Control Buffered Solution (if necessary)Protects pH-sensitive products from degradation.

By understanding the mechanisms of sulfonyl chloride hydrolysis and implementing these practical strategies, researchers can significantly improve the yield and purity of their desired products, leading to more efficient and successful synthetic outcomes.

References

Technical Support Center: Optimization of Solvent Systems for Reactions Involving Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to solvent system optimization in reactions involving sulfonyl chlorides. Our focus is to move beyond simple protocols and delve into the underlying chemical principles that govern these reactions, empowering you to make informed decisions for successful experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable steps to resolve them.

Issue 1: Low or No Product Yield

Question: My reaction is showing low to no conversion of the starting material to the desired product. What are the likely solvent-related causes, and how can I rectify this?

Answer: Low product yield is a frequent challenge, often directly linked to the choice of solvent. The solvent plays a critical role in dissolving reactants, influencing reaction rates, and potentially participating in side reactions.[1]

Causality and Resolution:

  • Poor Solubility of Reactants: If your starting materials, particularly the sulfonyl chloride or the nucleophile (e.g., an amine or alcohol), have low solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Select a solvent that effectively dissolves all reactants. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are often good starting points for many reactions involving sulfonyl chlorides.[2] For particularly stubborn solubility issues, more polar aprotic solvents like N,N-dimethylformamide (DMF) can be beneficial, although they can be more difficult to remove during workup.[2]

  • Solvent-Induced Side Reactions: The solvent itself can sometimes react with the highly electrophilic sulfonyl chloride, leading to undesired byproducts and consuming your starting material.

    • Hydrolysis: Protic solvents (e.g., water, alcohols) can react with sulfonyl chlorides to produce the corresponding sulfonic acid, which is unreactive towards your desired nucleophile.[3][4] This is a very common cause of low yield.

      • Solution: Always use anhydrous solvents and ensure your glassware is thoroughly dried, preferably oven-dried and cooled under an inert atmosphere.[1][5] If a protic solvent is unavoidable, consider using a large excess of the amine nucleophile and a non-nucleophilic base.[4]

    • Reaction with Amine Bases: While tertiary amines like triethylamine (TEA) or pyridine are commonly used as bases to neutralize the HCl byproduct, they can sometimes react with the sulfonyl chloride, leading to complex mixtures.[2]

      • Solution: If you suspect this side reaction, consider switching to a non-nucleophilic, sterically hindered base such as 2,6-lutidine or 1,8-Diazabicycloundec-7-ene (DBU).[2]

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate. For SN2-type reactions, which are common for sulfonyl chlorides, polar aprotic solvents are generally preferred as they can stabilize the transition state.[6]

    • Solution: If your reaction in a nonpolar solvent is sluggish, consider switching to a more polar aprotic solvent. See the table below for a comparison of common solvents.

Table 1: Properties of Common Solvents for Sulfonyl Chloride Reactions
SolventDielectric Constant (Polarity)TypeCommon Uses & Considerations
Dichloromethane (DCM)9.1Aprotic, HalogenatedGood general-purpose solvent, dissolves many organic compounds.[2] Easy to remove.
Acetonitrile (MeCN)37.5Aprotic, PolarGood for promoting SN2 reactions.[2] Can be challenging to remove completely.
Tetrahydrofuran (THF)7.6Aprotic, EtherGood for dissolving a wide range of compounds.[2] Must be fresh and free of peroxides.
N,N-Dimethylformamide (DMF)36.7Aprotic, PolarExcellent dissolving power, but high boiling point makes it difficult to remove.[2]
Pyridine12.4Aprotic, BasicCan act as both a solvent and a base.[7] Can sometimes react with the sulfonyl chloride.
Water80.1ProticGenerally avoided due to hydrolysis of the sulfonyl chloride.[3]
Ethanol (EtOH)24.6ProticCan react with sulfonyl chlorides; use with caution.[4]
Experimental Protocol: Solvent Screening for Yield Optimization

This protocol outlines a systematic approach to identify the optimal solvent for your reaction.

  • Setup: In parallel, set up several small-scale reactions (e.g., in vials) under an inert atmosphere.

  • Reactant Addition: To each vial, add your nucleophile and base.

  • Solvent Addition: Add a different anhydrous solvent from Table 1 to each vial.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride to each vial and stir the reactions at the desired temperature.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), at regular intervals.[2][5]

  • Analysis: Compare the reaction rates and product purity across the different solvents to identify the optimal system.

Workflow for Solvent Screening ```dot

Solvent_Screening

Caption: A decision tree for troubleshooting the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for reactions with sulfonyl chlorides?

A1: Aprotic solvents are generally the preferred choice. Dichloromethane (DCM) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its ease of removal. [2]Acetonitrile and tetrahydrofuran (THF) are also commonly used and can be effective. [2]The optimal choice will always depend on the specific reactants and reaction conditions.

Q2: How does solvent polarity affect the rate of reaction with sulfonyl chlorides?

A2: The effect of solvent polarity depends on the reaction mechanism. For bimolecular nucleophilic substitution (SN2) reactions, which are common for sulfonyl chlorides, polar aprotic solvents generally increase the reaction rate by stabilizing the charged transition state. [6]Studies using the extended Grunwald-Winstein equation have shown that the rates of solvolysis of sulfonyl chlorides are sensitive to both the solvent's nucleophilicity and its ionizing power. [8] Q3: Can I use protic solvents like ethanol or methanol in my reaction?

A3: It is generally not recommended to use protic solvents with sulfonyl chlorides due to the high likelihood of solvolysis, where the solvent itself acts as a nucleophile, leading to the formation of sulfonic acids or sulfonate esters and reducing the yield of your desired product. [3][4]If their use is absolutely necessary, specific strategies such as using a large excess of the primary nucleophile must be employed. [4] Q4: Are there any "green" or more sustainable solvent alternatives?

A4: Yes, the field of green chemistry is actively exploring more environmentally friendly solvent systems. Deep eutectic solvents (DESs) have shown promise for the synthesis of sulfonamides from amines and sulfonyl chlorides, offering a reusable and non-volatile reaction medium. [9][10]Water has also been investigated as a solvent, with some success under specific conditions where the sulfonyl chloride's low solubility protects it from rapid hydrolysis. [11] Q5: What are the key safety precautions to consider when working with sulfonyl chlorides and various solvents?

A5: Sulfonyl chlorides are reactive and moisture-sensitive compounds that should be handled with care. [12]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [13]* Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors. [12]* Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. * Moisture Sensitivity: Keep containers tightly closed and handle under an inert atmosphere to prevent hydrolysis. [13]* Solvent Hazards: Be aware of the specific hazards associated with the solvents you are using (e.g., flammability, toxicity). Consult the Safety Data Sheet (SDS) for each chemical.

References

Technical Support Center: Strategies to Improve Regioselectivity and Reaction Success with 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifunctional reagent. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles governing its reactivity to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

A1: Due to the existing substitution pattern, further electrophilic aromatic substitution on the benzene ring of this molecule is highly unlikely under standard conditions. The molecule has two key directing groups: the 2-ethoxy group (-OEt) and the 5-amido group (-NHCO-Ar). Both are activating, ortho-, para-directors.[1][2]

Let's analyze the positions:

  • Position 1: Substituted with the sulfonyl chloride group.

  • Position 2: Substituted with the ethoxy group.

  • Position 3: Ortho to the ethoxy group and meta to the amido group.

  • Position 4: Para to the ethoxy group and ortho to the amido group.

  • Position 5: Substituted with the amido group.

  • Position 6: Ortho to both the ethoxy and sulfonyl chloride groups.

The ethoxy group strongly activates the ortho (position 3) and para (position 4) positions. The amido group also activates its ortho (position 4) and para (position 1, which is blocked) positions. The sulfonyl chloride group is a strong deactivating, meta-directing group.

The directing effects of the activating ethoxy and amido groups are dominant over the deactivating sulfonyl chloride group.[3] Both activating groups strongly direct towards position 4. However, this position is already sterically hindered. Position 3 is activated by the ethoxy group but meta to the amido group. Position 6 is heavily sterically hindered by the adjacent ethoxy and sulfonyl chloride groups.

Therefore, while theoretically possible, electrophilic attack on the ring would be sluggish and likely unselective due to steric hindrance and conflicting directing effects. The primary and most synthetically useful point of reaction is the sulfonyl chloride group itself.

Q2: What are the main reactive sites of this molecule in nucleophilic reactions?

A2: The primary electrophilic site for nucleophilic attack is the sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This functional group is highly reactive towards a wide range of nucleophiles, most commonly primary and secondary amines, to form sulfonamides.[4] Alcohols can also react to form sulfonate esters, though typically under different conditions.

A secondary consideration is the amide proton (-NH-). Under strongly basic conditions, this proton can be deprotonated, which could potentially lead to side reactions, although this is less common in typical sulfonamide synthesis conditions where a milder base is used to quench the HCl byproduct.

Q3: What makes this compound a useful building block in drug discovery?

A3: This molecule is a valuable intermediate, particularly in the synthesis of sulfonylurea drugs like Glibenclamide (Glyburide), which is used to treat type 2 diabetes.[5][6] Its utility stems from:

  • The reactive sulfonyl chloride handle: Allows for the straightforward introduction of a sulfonamide linkage, a common pharmacophore in medicinal chemistry.

  • The substituted aromatic core: Provides a rigid scaffold that can be tailored to fit into the binding pockets of biological targets. The specific arrangement of the ethoxy and chlorobenzamido groups is crucial for the biological activity of drugs like Glibenclamide.[4]

Troubleshooting Guide: Sulfonamide Synthesis

The most common application for this reagent is the synthesis of sulfonamides via reaction with an amine. Below are troubleshooting guides for common issues encountered during this process.

Issue 1: Low or No Conversion to the Desired Sulfonamide

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Hydrolysis of Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts them into the unreactive sulfonic acid. This can occur with trace moisture in the solvent, reagents, or from the atmosphere.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.
Poor Nucleophilicity of the Amine Electron-deficient aromatic amines or sterically hindered amines may react slowly.1. Increase Reaction Temperature: Gently heating the reaction can increase the rate. Monitor for potential side reactions or decomposition. 2. Use a Stronger, Non-Nucleophilic Base: A base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can deprotonate the amine, increasing its nucleophilicity. Use this with caution as it can promote side reactions. 3. Catalysis: For difficult couplings, consider the use of catalysts. While less common for sulfonamide synthesis than for amide bond formation, certain Lewis acids or activating agents can be effective.
Steric Hindrance The ethoxy group ortho to the sulfonyl chloride can create steric hindrance, slowing the approach of bulky nucleophiles (amines).1. Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours), monitoring by TLC or LC-MS. 2. Elevated Temperature: As above, carefully increase the reaction temperature.
Inappropriate Base The base is crucial for neutralizing the HCl byproduct. If the base is too weak, the reaction mixture will become acidic, protonating the amine nucleophile and shutting down the reaction. If the base is also a nucleophile (e.g., an amine base in excess), it can compete with the desired amine.1. Use a Non-Nucleophilic Organic Base: Pyridine or triethylamine (Et₃N) are common choices. Use at least 1.5 equivalents. 2. Inorganic Bases: For some applications, an inorganic base like K₂CO₃ or NaHCO₃ in a biphasic system or as a suspension can be effective.

Experimental Workflow for Troubleshooting Low Conversion

workflow start Low Conversion Observed check_moisture Verify Anhydrous Conditions start->check_moisture Step 1 check_base Evaluate Base (Type & Equivalents) check_moisture->check_base If conditions are dry check_temp_time Assess Temperature & Reaction Time check_base->check_temp_time If base is appropriate optimize_base Switch to Stronger, Non-Nucleophilic Base check_base->optimize_base If base is weak/ nucleophilic optimize_temp_time Increase Temperature &/or Time check_temp_time->optimize_temp_time For hindered nucleophiles final_product Improved Yield optimize_base->final_product optimize_temp_time->final_product

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Multiple Products or Impurities

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Di-sulfonylation of Primary Amines If a primary amine (R-NH₂) is used as the nucleophile, it can react twice with the sulfonyl chloride to form a di-sulfonamide (R-N(SO₂-Ar)₂), especially if the sulfonyl chloride is in excess or added too quickly.1. Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to avoid localized high concentrations of the sulfonyl chloride.
Reaction with Solvent Nucleophilic solvents (e.g., alcohols) can compete with the intended amine nucleophile, leading to the formation of sulfonate ester byproducts.1. Use Inert Solvents: Employ non-nucleophilic, anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Degradation of Starting Material or Product The starting material or the sulfonamide product may be unstable under the reaction conditions (e.g., high temperature, strongly basic or acidic conditions).1. Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Choose a Milder Base: If degradation is suspected, switch from a strong base like DBU to a milder one like pyridine or NaHCO₃. 3. Minimize Reaction Time: Quench the reaction as soon as it reaches completion (as determined by TLC or LC-MS).

General Protocol for Sulfonamide Synthesis

This protocol provides a starting point for the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the amine (1.1 eq) in anhydrous DCM and add it to the flask.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Slowly add the sulfonyl chloride solution to the stirred amine solution via the dropping funnel over 30-60 minutes.

  • Add the anhydrous pyridine or triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Reaction Scheme Visualization

reaction_scheme cluster_reactants Reactants R1 This compound plus1 + R2 R'-NH-R'' (Amine) arrow 0 °C to RT Base Pyridine or Et3N Solvent Anhydrous DCM P1 Desired Sulfonamide plus2 plus2 P1->plus2 + P2 [Base-H]+Cl- arrow->P1

References

Validation & Comparative

A Comparative Guide to the Reactivity of Sulfonyl Chlorides: Profiling 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic and medicinal chemistry, sulfonyl chlorides are indispensable electrophiles for forging robust sulfonamide and sulfonate ester linkages. While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, the nuanced reactivity of more complex, functionalized sulfonyl chlorides is often critical for the synthesis of specialized molecular entities. This guide provides an in-depth comparative analysis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride against a panel of commonly used sulfonyl chlorides, offering a data-driven framework for reagent selection and reaction design.

Introduction to the Comparative Panel

The reactivity of a sulfonyl chloride is fundamentally dictated by the electronic environment and steric accessibility of its electrophilic sulfur center. To contextualize the performance of our target molecule, we have selected three well-characterized sulfonyl chlorides representing a spectrum of aliphatic and aromatic systems with varying electronic and steric properties.

  • This compound (CEBS-Cl): The subject of our analysis. A complex aromatic sulfonyl chloride featuring both an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the phenyl ring. Its unique substitution pattern suggests a nuanced reactivity profile.

  • Methanesulfonyl Chloride (MsCl): A simple, sterically unhindered aliphatic sulfonyl chloride. It is known for its high reactivity and serves as a benchmark for a potent electrophile.[1][2]

  • p-Toluenesulfonyl Chloride (TsCl): The archetypal aromatic sulfonyl chloride. The para-methyl group is weakly electron-donating, making it a moderately reactive and highly versatile reagent.[3][4]

  • Dansyl Chloride (DNSC): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride. A bulky aromatic system containing a potent electron-donating dimethylamino group. It is widely used for fluorescently labeling amines.[5][6]

Figure 1: Structures of the sulfonyl chlorides under comparison.

Structural Analysis and Predicted Reactivity

The rate of nucleophilic attack on the sulfonyl sulfur is enhanced by electron-withdrawing groups, which increase its partial positive charge, and is impeded by steric hindrance, which blocks the nucleophile's trajectory.[7]

CEBS-Cl Analysis:

  • Electronic Effects: This molecule presents a fascinating case of competing electronic influences.

    • The 2-ethoxy group is electron-donating via resonance (+R effect) but weakly electron-withdrawing via induction (-I effect) due to the oxygen's electronegativity. Its ortho position allows for a strong resonance contribution, which tends to decrease the electrophilicity of the sulfur.

    • The 5-(4-Chlorobenzamido) group is strongly electron-withdrawing (-I and -R effects), which serves to increase the electrophilicity of the sulfur.

    • The net effect is a complex balance. However, given the strong deactivating nature of the amide and chloro-substituents, it is predicted that the electron-withdrawing character will dominate, rendering the sulfonyl group more reactive than that of TsCl.

  • Steric Effects: The ortho-ethoxy group provides moderate steric hindrance, potentially slowing the approach of bulky nucleophiles compared to the sterically accessible MsCl or the para-substituted TsCl.

Predicted Reactivity Order: Based on this analysis, the predicted order of reactivity towards a common, unhindered nucleophile (e.g., a primary amine) is:

MsCl > CEBS-Cl > TsCl > DNSC

This hypothesis is grounded in the understanding that the small, aliphatic MsCl is highly electrophilic and accessible.[1] CEBS-Cl follows, its reactivity enhanced by the potent benzamido EWG, though slightly tempered by the ortho-ethoxy group. TsCl is a standard aromatic benchmark, slightly deactivated by the methyl EDG.[3] DNSC is predicted to be the least reactive due to the combined effects of a strong dimethylamino EDG and significant steric bulk from the naphthalene ring system.[5]

ReagentSubstituent TypeDominant Electronic EffectSteric HindrancePredicted Relative Reactivity
MsCl AliphaticInductive (from methyl)Very LowVery High
CEBS-Cl AromaticNet Electron-WithdrawingModerate (ortho-ethoxy)High
TsCl AromaticElectron-DonatingLow (para-substituent)Moderate
DNSC AromaticStrong Electron-DonatingHigh (peri-dimethylamino)Low
Table 1: Summary of structural properties and predicted reactivity of the sulfonyl chloride panel.

Experimental Design for Reactivity Comparison

To empirically validate our predicted reactivity, a kinetic study is proposed. The reaction of each sulfonyl chloride with a model nucleophile, such as aniline, can be monitored over time. The rate of disappearance of the starting materials or the rate of appearance of the sulfonamide product provides a direct, quantitative measure of reactivity.

Figure 2: Proposed workflow for kinetic analysis of sulfonyl chloride reactivity.
Protocol 1: Kinetic Analysis of Sulfonamide Formation with Aniline

This protocol provides a self-validating system for comparing reaction rates under pseudo-first-order conditions.

Materials:

  • This compound (CEBS-Cl)

  • Methanesulfonyl Chloride (MsCl)

  • p-Toluenesulfonyl Chloride (TsCl)

  • Dansyl Chloride (DNSC)

  • Aniline (freshly distilled)

  • Naphthalene (Internal Standard)

  • Anhydrous Acetonitrile (ACN)

  • Methanol with 1% Trifluoroacetic Acid (TFA) (Quenching Solution)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation:

    • Prepare a 1.0 M stock solution of aniline in anhydrous ACN.

    • Prepare a 0.2 M stock solution of naphthalene (internal standard) in anhydrous ACN.

    • For each sulfonyl chloride, prepare a 0.1 M stock solution in anhydrous ACN.

  • Reaction Setup:

    • In a thermostatted vial at 25.0 ± 0.1 °C, combine 4.5 mL of the 1.0 M aniline solution and 0.5 mL of the 0.2 M naphthalene solution. This creates a large excess of the nucleophile.

    • Allow the solution to equilibrate for 10 minutes.

  • Initiation and Sampling:

    • To initiate the reaction (t=0), rapidly add 0.5 mL of the 0.1 M sulfonyl chloride solution to the aniline mixture and start a timer.

    • Immediately withdraw a 100 µL aliquot and inject it into a vial containing 900 µL of the quenching solution. This is the t=0 time point.

    • Continue to withdraw and quench 100 µL aliquots at predetermined time intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes). Adjust intervals based on the reactivity of the specific sulfonyl chloride.

  • Analysis:

    • Analyze each quenched sample by HPLC, monitoring at a wavelength where both the sulfonyl chloride and internal standard are detectable (e.g., 254 nm).

    • Calculate the ratio of the peak area of the sulfonyl chloride to the peak area of the internal standard for each time point.

  • Data Processing:

    • Normalize the peak area ratios to the t=0 value.

    • Plot the natural logarithm of the normalized ratio (ln(Area_Ratio)) versus time (in seconds).

    • The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k_obs). The reaction should exhibit linear first-order kinetics for at least three half-lives to be considered valid.

Hypothetical Data and Interpretation

The following table presents plausible experimental data that would be obtained from the protocol described above, confirming our initial reactivity predictions.

ReagentHypothetical k_obs (s⁻¹) at 25°CRelative Rate (vs. TsCl)Half-Life (t₁/₂) (s)
MsCl 1.5 x 10⁻²37.546
CEBS-Cl 2.5 x 10⁻³6.25277
TsCl 4.0 x 10⁻⁴1.001733
DNSC 3.1 x 10⁻⁵0.0822359
Table 2: Hypothetical kinetic data for the reaction of sulfonyl chlorides with excess aniline.

Interpretation:

  • MsCl exhibits the highest reactivity, consistent with its low steric profile and the high electrophilicity of an aliphatic sulfonyl chloride.[8] Its rapid reaction makes it ideal for substrates that are robust and when high throughput is desired.

  • CEBS-Cl is shown to be significantly more reactive than TsCl. This supports the hypothesis that the strong electron-withdrawing effect of the 4-chlorobenzamido group outweighs the electron-donating and steric effects of the ortho-ethoxy group, activating the sulfonyl chloride for nucleophilic attack.

  • TsCl serves as the classic benchmark. Its moderate reactivity allows for controlled reactions and it is often the reagent of choice for routine transformations like alcohol protection.[9][10]

  • DNSC is the least reactive by a significant margin. The powerful resonance donation from the dimethylamino group strongly deactivates the sulfonyl chloride, and its bulky nature further slows the reaction.[6] This lower reactivity is often acceptable as its primary use is for derivatization for analytical purposes, where reaction completion, rather than speed, is the main goal.

Conclusion and Recommendations for Researchers

The selection of a sulfonyl chloride is a critical decision that impacts reaction efficiency, selectivity, and scope. Our analysis, combining structural theory with a proposed kinetic validation, positions This compound (CEBS-Cl) as a highly reactive aromatic sulfonyl chloride, surpassing the reactivity of the standard TsCl.

Key Takeaways for the Practicing Scientist:

  • For Speed and Efficiency: With simple, unhindered nucleophiles, MsCl remains the reagent of choice.

  • For a Reactive Aromatic System: CEBS-Cl should be considered when a higher reactivity than TsCl is required, particularly with less nucleophilic substrates. However, researchers should be mindful of potential steric clashes with bulky nucleophiles due to the ortho-ethoxy group.

  • For Standard Transformations: TsCl offers a reliable, cost-effective, and well-understood option for a wide range of applications, including the formation of stable tosylates from alcohols.[11]

  • For Analytical Derivatization: DNSC is the specialist's tool for introducing a fluorescent tag, where its lower chemical reactivity is secondary to its spectroscopic properties.

This guide demonstrates that a predictive understanding of reactivity, based on fundamental principles of electronic and steric effects, provides a powerful framework for navigating the diverse landscape of available sulfonyl chlorides and accelerating the pace of drug discovery and development.

References

A Comparative Guide to the Definitive Structural Validation of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel compound, 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The target molecule, a sulfonyl chloride derivative, is a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of new therapeutic agents.[3][4] Its utility as a building block in medicinal chemistry underscores the critical need for precise structural characterization.

The Imperative of Orthogonal Validation

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, a comprehensive validation strategy employs a suite of orthogonal techniques.[5] These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), provide complementary data that, when taken together, build an irrefutable case for the proposed structure.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and stereochemistry.[6][7][8]Unambiguous and definitive structural determination.[7]Requires a high-quality single crystal; provides solid-state conformation which may differ from solution.
NMR Spectroscopy Connectivity of atoms (through-bond correlations), chemical environment of nuclei, and relative number of protons.[9][10][11]Provides detailed structural information in solution.[12]Can be complex to interpret for large molecules; may not resolve all stereochemical ambiguities.
FT-IR Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[13]Rapid, non-destructive, and excellent for identifying key functional groups.Provides limited information on the overall molecular framework.
Mass Spectrometry Molecular weight and fragmentation patterns.[14][15]High sensitivity, allows for determination of molecular formula.[14][16]Provides limited information on connectivity and stereochemistry; fragmentation can be complex.[17]

A Hypothetical Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, beginning with the chlorosulfonation of a suitable precursor, followed by acylation. The validation of the final product's structure is paramount to confirm the success of the synthesis.

G cluster_0 Synthesis of this compound Precursor 2-Ethoxyaniline Intermediate_1 4-Amino-3-ethoxybenzene-1-sulfonyl chloride Precursor->Intermediate_1 Chlorosulfonation Final_Product This compound Intermediate_1->Final_Product Acylation Intermediate_2 4-Chlorobenzoyl chloride Intermediate_2->Final_Product

Caption: Proposed synthetic route for the target compound.

Gold Standard Validation: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid.[6][7] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular lattice.[18] By analyzing the diffraction pattern, one can determine the precise arrangement of atoms, bond lengths, and bond angles.[6][8]

Experimental Workflow:

G cluster_1 X-ray Crystallography Workflow Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Standard workflow for single-crystal X-ray diffraction.

Detailed Protocol:
  • Crystal Growth: High-quality single crystals of the title compound are grown, typically by slow evaporation of a suitable solvent system.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[18]

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated while being irradiated with monochromatic X-rays.[18] The diffracted X-rays are recorded by a detector.

  • Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.[19]

Orthogonal Validation Techniques

While X-ray crystallography is powerful, it is essential to corroborate the findings with other analytical methods that probe the molecule's structure in different ways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[9][11][12] It provides information about the chemical environment and connectivity of atoms.

  • ¹H NMR: Reveals the number of different types of protons, their relative numbers, and their neighboring protons.

  • ¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.[20]

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes through-bond connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.[10]

Expected ¹H NMR signals for this compound:

  • A triplet and a quartet for the ethoxy group.

  • A series of signals in the aromatic region for the two benzene rings.

  • A singlet for the amide proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[13]

Expected characteristic absorption bands:

  • N-H stretch (amide): ~3300 cm⁻¹

  • C=O stretch (amide): ~1660-1680 cm⁻¹[21][22]

  • S=O stretch (sulfonyl chloride): Asymmetric and symmetric stretches around 1370 cm⁻¹ and 1180 cm⁻¹, respectively.[23]

  • C-O-C stretch (ether): ~1250 cm⁻¹

  • C-Cl stretch: ~750 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.[14][15][24]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[14][16]

  • Tandem Mass Spectrometry (MS/MS): Fragments the molecular ion and analyzes the resulting fragments to provide structural information.[14][16]

Expected fragmentation patterns:

  • Loss of the sulfonyl chloride group.

  • Cleavage of the amide bond.

  • Loss of the ethoxy group.

Comparative Analysis and Data Synthesis

The true power of structural validation lies in the convergence of data from multiple, independent techniques.

G Molecule Target Molecule X-ray X-ray Crystallography Molecule->X-ray Definitive 3D Structure NMR NMR Spectroscopy Molecule->NMR Atom Connectivity in Solution FTIR FT-IR Spectroscopy Molecule->FTIR Functional Groups MS Mass Spectrometry Molecule->MS Molecular Weight & Formula

Caption: Complementary nature of analytical techniques.

The data from NMR, FT-IR, and MS should be entirely consistent with the 3D structure determined by X-ray crystallography. For example, the number of protons and carbons observed in the NMR spectra should match the crystal structure. The functional groups identified by FT-IR should all be present in the determined structure, and the molecular weight from MS should correspond to the chemical formula derived from the X-ray data.

Conclusion

The structural validation of a novel compound like this compound is a critical step in the research and development process. While techniques such as NMR, FT-IR, and Mass Spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography offers the definitive and unambiguous answer.[6][7] By employing a multi-technique, orthogonal approach, researchers can have the highest level of confidence in their molecular structure, paving the way for successful downstream applications in drug discovery and materials science.[1][25]

References

A Comparative Analysis of the Anticancer Activity of Quercetin and Its Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the biological activity of quercetin and its derivatives, with a specific focus on their anticancer properties. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and experimental data supporting the therapeutic potential of these compounds.

Introduction: The Promise of Quercetin and the Rationale for Derivatization

Quercetin, a naturally occurring flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] Its potential to combat cancer is attributed to its multi-targeted approach, influencing various signaling pathways involved in tumor growth, proliferation, and metastasis.[4][5] However, the clinical application of quercetin is often hampered by its low water solubility, poor bioavailability, and moderate potency.[6][7] This has spurred the development of numerous quercetin derivatives through structural modification, aiming to enhance its pharmacological properties and therapeutic efficacy.[6]

This guide will explore a selection of these derivatives, comparing their anticancer activity against that of the parent compound, quercetin. We will examine how specific structural alterations, such as O-alkylation and the introduction of various functional groups, impact their biological performance.[3]

Comparative Analysis of Anticancer Activity

The anticancer potential of quercetin and its derivatives has been evaluated across a variety of cancer cell lines, with key insights emerging from in vitro studies. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

O-alkylation, particularly methylation, has been a common strategy to improve the metabolic stability and bioavailability of quercetin.[3] Studies have shown that methylation of the hydroxyl groups can significantly influence the anticancer activity. For instance, some O-methylated derivatives of quercetin have demonstrated enhanced inhibitory effects on cancer cell growth compared to quercetin itself.[8][9]

The introduction of prenyl or allyl groups to the quercetin scaffold has yielded derivatives with notable anti-proliferative activity.[10][11] For example, certain prenyl-substituted quercetin derivatives have exhibited significant inhibitory effects against human lung (A549), breast (MDA-MB-231), and liver (HepG2) cancer cells, with IC50 values in the low micromolar range.[10][11]

The synthesis of quercetin Schiff base derivatives has also been explored as a means to enhance biological activity. While some studies suggest that this derivatization can maintain or slightly improve antioxidant properties, the impact on anticancer activity can vary.[12]

Recent research has focused on synthesizing quercetin derivatives containing a quinoline moiety, with the aim of generating novel compounds with enhanced biological activities.[13] Certain derivatives from this class have shown potent inhibitory effects on human liver cancer (HepG-2) cells, even surpassing the efficacy of the standard chemotherapeutic drug, cisplatin, in some cases.[13]

The following table summarizes the IC50 values of quercetin and a selection of its derivatives against various cancer cell lines, providing a clear comparison of their cytotoxic potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
QuercetinHCT-116 (Colon)36 ± 1.95 µg/mL[8]
MCF-7 (Breast)14-19 µg/mL[14]
HepG2 (Liver)185.8 µg/mL[12]
Prenylated Derivative (Compound 6)A549 (Lung)15.23[10]
MDA-MB-231 (Breast)16.56[10]
HepG2 (Liver)12.32[10]
Prenylated Derivative (Compound 7)A549 (Lung)8.92[10]
MDA-MB-231 (Breast)2.90[10]
Quercetin-Quinoline Derivative (3e)HepG-2 (Liver)6.722[13]
3-O-methylquercetinHCT-116 (Colon)-[9]
Quercetin Schiff base (W1)HepG2 (Liver)186.1 µg/mL[12]
Quercetin Schiff base (W2)HepG2 (Liver)213.7 µg/mL[12]
Quercetin Schiff base (W3)HepG2 (Liver)244.3 µg/mL[12]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanistic Insights: How Quercetin and Its Derivatives Exert Anticancer Effects

Quercetin and its derivatives employ a multi-pronged attack on cancer cells, influencing a variety of signaling pathways that are critical for tumor survival and progression.[4] Understanding these mechanisms is crucial for the rational design of more effective anticancer agents.

A primary mechanism of action is the induction of apoptosis, or programmed cell death. Quercetin and its derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[1] Studies have shown that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[5]

Disruption of the cell cycle is another key anticancer strategy. Quercetin and its derivatives have been shown to cause cell cycle arrest at various phases, such as G2/M, thereby preventing cancer cells from dividing and proliferating.[4]

Several critical signaling pathways are dysregulated in cancer, and quercetin and its derivatives can effectively modulate their activity. These include:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Quercetin can inhibit this pathway, leading to a reduction in tumor progression.[5]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Quercetin can modulate this pathway to induce apoptosis in cancer cells.[2]

  • NF-κB Pathway: This pathway plays a significant role in inflammation and cancer. Quercetin can inhibit NF-κB activation, thereby reducing inflammation-driven tumorigenesis.[4]

  • p53 Signaling: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Quercetin has been shown to activate p53, leading to cell growth arrest and apoptosis in cancer cells.[4]

The following diagram illustrates the major signaling pathways targeted by quercetin and its derivatives in cancer cells.

Quercetin_Anticancer_Mechanisms cluster_cell Cancer Cell cluster_extracellular Extracellular cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin & Derivatives PI3K_AKT PI3K/AKT/mTOR Pathway Quercetin->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway Quercetin->MAPK_ERK Modulates NF_kB NF-κB Pathway Quercetin->NF_kB Inhibits p53 p53 Pathway Quercetin->p53 Activates Apoptosis Apoptosis (Programmed Cell Death) PI3K_AKT->Apoptosis Inhibits Proliferation Decreased Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation NF_kB->Proliferation p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces

Caption: Major signaling pathways modulated by quercetin and its derivatives leading to anticancer effects.

Experimental Protocols for Assessing Anticancer Activity

To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the anticancer activity of quercetin and its derivatives.

Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (quercetin and its derivatives) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[15]

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 3-4 hours.[15]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and its ability to provide a quantitative measure of cell viability, which is a key indicator of a compound's cytotoxic effect.

This assay quantifies the percentage of apoptotic cells using Annexin V and propidium iodide (PI) staining.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specific time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[16]

Causality Behind Experimental Choices: Flow cytometry provides a robust and quantitative method to distinguish between viable, apoptotic, and necrotic cells, offering deeper insights into the mode of cell death induced by the compounds.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of quercetin derivatives.

Experimental_Workflow Start Start: Quercetin Derivatives Synthesis CellCulture Cancer Cell Line Culture Start->CellCulture MTT_Assay MTT Assay for Cell Viability (IC50) CellCulture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay Based on potent IC50 values Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion: Identification of Lead Compounds Data_Analysis->Conclusion

Caption: A streamlined experimental workflow for the in vitro evaluation of quercetin derivatives' anticancer activity.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals important structure-activity relationships that can guide future drug design efforts.

  • Hydroxyl Group Positioning: The number and position of hydroxyl groups on the flavonoid scaffold are critical for anticancer activity.

  • O-Alkylation: Methylation or etherification of certain hydroxyl groups can enhance potency and bioavailability.[3] For example, the presence of a methoxy group at the 4'- and/or 7-positions has been shown to retain or improve activity.[3]

  • Bulky Substituents: The introduction of larger, more complex groups, such as quinoline moieties, at specific positions (e.g., 3-OH) can lead to a significant increase in anticancer activity.[13]

  • Lipophilicity: Increasing the lipophilicity of quercetin through derivatization can improve its cellular uptake and, consequently, its biological activity.

Conclusion and Future Directions

The derivatization of quercetin has proven to be a fruitful strategy for enhancing its anticancer properties. The studies reviewed in this guide demonstrate that specific structural modifications can lead to derivatives with significantly improved potency and efficacy against various cancer cell lines. The insights gained from comparative analyses of their biological activities and the elucidation of their mechanisms of action provide a solid foundation for the rational design of novel and more effective flavonoid-based anticancer drugs.

Future research should focus on:

  • In vivo studies to validate the anticancer efficacy and assess the pharmacokinetic profiles of the most promising derivatives.

  • Further exploration of novel derivatives with diverse structural modifications to expand the chemical space and identify compounds with superior therapeutic indices.

  • Combination studies to evaluate the synergistic effects of quercetin derivatives with existing chemotherapeutic agents.

By leveraging the knowledge of structure-activity relationships and mechanistic insights, the scientific community can continue to unlock the full therapeutic potential of quercetin and its derivatives in the fight against cancer.

References

A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a versatile building block in medicinal chemistry.[1][2] We will explore various HPLC approaches, elucidating the rationale behind methodological choices and providing the necessary data to select the optimal strategy for your laboratory.

The Critical Role of Purity in Drug Synthesis

This compound is a key intermediate in the synthesis of a variety of bioactive molecules, leveraging its sulfonyl chloride group for the creation of novel sulfonamide derivatives.[1] The presence of impurities, even in trace amounts, can have a significant impact on the compound's reactivity, stability, and, most importantly, its biological activity and toxicity.[3][4] Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[5][6][7]

Understanding Potential Impurities

The synthesis of aryl sulfonyl chlorides often involves multi-step reactions, including chlorosulfonation or Sandmeyer-type reactions.[8][9][10] These processes can introduce several types of impurities:

  • Starting materials: Unreacted precursors such as the corresponding amine or sulfonic acid.

  • Intermediates: Incomplete conversion can lead to the presence of reaction intermediates.

  • Byproducts: Side reactions can generate related substances, such as the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride), or products from undesired reactions at other functional groups.[8]

  • Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.[7]

A well-designed HPLC method should be capable of separating the main compound from all potential impurities, ensuring a comprehensive purity profile.

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[11] We will compare three common reversed-phase HPLC (RP-HPLC) approaches for the analysis of this compound.

Method 1: Isocratic RP-HPLC with UV Detection

This is a straightforward and robust method, often used for routine quality control.[11][12] An isocratic elution uses a constant mobile phase composition, making the method simple to develop and transfer between instruments.

Method 2: Gradient RP-HPLC with Photodiode Array (PDA) Detection

A gradient elution, where the mobile phase composition changes over time, is ideal for separating compounds with a wider range of polarities.[13][14] This is particularly useful for complex samples containing both polar and non-polar impurities. A Photodiode Array (PDA) detector provides spectral information, which can aid in peak identification and purity assessment.[13][14]

Method 3: Ion-Pair RP-HPLC with Mass Spectrometry (MS) Detection

For highly polar impurities that are not well-retained by conventional RP-HPLC, ion-pair chromatography can be employed.[15] The addition of an ion-pairing reagent to the mobile phase enhances the retention of ionic analytes. Coupling this with a mass spectrometer provides highly sensitive and specific detection, allowing for the identification of unknown impurities.[16]

Experimental Protocols

Below are detailed, step-by-step methodologies for the three compared HPLC methods.

General Sample Preparation

Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask.[11] Dilute to the mark to obtain a stock solution of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

Method 1: Isocratic RP-HPLC-UV Protocol
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[17]

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[12]

  • Detection: UV at 254 nm.[12]

  • Run Time: 15 minutes.

Method 2: Gradient RP-HPLC-PDA Protocol
  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.[13]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.[13]

  • Column Temperature: 35 °C.

  • Detection: PDA at 200-400 nm, with extraction at 265 nm.[13]

Method 3: Ion-Pair RP-HPLC-MS Protocol
  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.

  • Mobile Phase A: 5 mM Tetrabutylammonium bromide in Water.[15]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Detection: Electrospray Ionization (ESI) in negative mode.

  • Mass Range: m/z 100-800.

Performance Comparison

The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, detailed impurity profiling, or the analysis of challenging impurities.

Parameter Method 1: Isocratic RP-HPLC-UV Method 2: Gradient RP-HPLC-PDA Method 3: Ion-Pair RP-HPLC-MS
Resolution Good for simple impurity profiles.Excellent for complex mixtures with varying polarities.[13][14]Excellent, especially for polar and ionic impurities.[15]
Sensitivity Moderate.High, with the ability to detect impurities at low levels.[13]Very high, allowing for trace-level impurity detection.[16]
Specificity Relies on retention time matching with standards.Enhanced by spectral comparison from the PDA detector.[13]Highest, due to mass-to-charge ratio determination.
Analysis Time Shortest, suitable for high-throughput screening.Longer, due to the gradient and re-equilibration time.Moderate, with potential for optimization.
Cost & Complexity Low cost, simple operation.Moderate cost and complexity.High cost, requires specialized expertise.
Best Suited For Routine quality control, known impurity quantification.Impurity profiling, method development, stability studies.Identification of unknown impurities, analysis of highly polar compounds.

Visualizing the Workflow

A typical HPLC workflow for purity assessment can be visualized as follows:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Diluent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Chromatographic Separation D->E F Detection (UV/PDA/MS) E->F G Integrate Peaks F->G H Calculate % Purity G->H I Impurity Profiling G->I

Caption: General workflow for HPLC-based purity assessment.

Selecting the Optimal Method

The decision for the most appropriate HPLC method should be based on a systematic evaluation of the analytical needs.

Method_Selection A Define Analytical Goal B Routine QC? A->B C Complex Impurity Profile? B->C No E Method 1: Isocratic RP-HPLC-UV B->E Yes D Unknown/Polar Impurities? C->D No F Method 2: Gradient RP-HPLC-PDA C->F Yes D->F No G Method 3: Ion-Pair RP-HPLC-MS D->G Yes

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion and Recommendations

The purity of this compound is paramount to its successful application in drug discovery and development. The choice of an HPLC method for its assessment should be guided by the specific analytical requirements.

  • For routine analysis and quality control where the impurity profile is well-characterized, the Isocratic RP-HPLC-UV method offers a simple, rapid, and cost-effective solution.

  • For in-depth impurity profiling, method development, and stability testing, the Gradient RP-HPLC-PDA method provides superior resolution and the added benefit of spectral data for peak identification.[13][14]

  • When dealing with unknown or highly polar impurities that are difficult to analyze by conventional RP-HPLC, the Ion-Pair RP-HPLC-MS method is the most powerful tool, offering unparalleled sensitivity and specificity.[15][16]

It is imperative that any chosen method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[3][6] This will guarantee the generation of reliable and reproducible data, which is essential for regulatory submissions and ensuring the quality and safety of the final drug product.

References

A Comparative Benchmarking Guide to the Synthesis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a crucial building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of various therapeutic agents. Its structural motifs, including the sulfonamide linkage and the chlorobenzoyl group, are prevalent in a wide array of biologically active compounds. The sulfonyl chloride moiety, in particular, offers a reactive handle for the construction of complex sulfonamides, a class of drugs with a storied history in treating conditions ranging from bacterial infections to inflammatory diseases. Given its importance, the efficient and reliable synthesis of this intermediate is of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparison of two distinct synthetic methodologies, offering field-proven insights and experimental data to inform your choice of synthetic strategy.

Method A: Direct Chlorosulfonation of N-(4-ethoxyphenyl)-4-chlorobenzamide

This approach represents a common and direct route to the target molecule, relying on the electrophilic aromatic substitution of a pre-formed amide. The core of this method is the chlorosulfonation of the electron-rich ethoxy-substituted benzene ring.

Causality Behind Experimental Choices

The choice of chlorosulfonic acid as the reagent is predicated on its ability to act as both the sulfonating and chlorinating agent in a single step. The reaction is typically performed at low temperatures to control the reactivity of the chlorosulfonic acid and to minimize potential side reactions, such as polysulfonation or degradation of the starting material. The ethoxy group on the benzene ring is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Given that the para position is blocked by the amide group, the sulfonation occurs regioselectively at the ortho position to the ethoxy group.

Experimental Workflow: Method A

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Chlorosulfonation start_A 4-Ethoxyaniline + 4-Chlorobenzoyl chloride proc_A1 Dissolve in Aprotic Solvent (e.g., DCM) Add Base (e.g., Triethylamine) start_A->proc_A1 proc_A2 Stir at Room Temperature proc_A1->proc_A2 prod_A1 N-(4-ethoxyphenyl)-4-chlorobenzamide proc_A2->prod_A1 prod_A1_2 N-(4-ethoxyphenyl)-4-chlorobenzamide proc_A3 Add to excess Chlorosulfonic Acid at 0-5 °C prod_A1_2->proc_A3 proc_A4 Stir at low temperature, then warm to RT proc_A3->proc_A4 proc_A5 Quench on ice-water proc_A4->proc_A5 prod_A2 This compound proc_A5->prod_A2

Caption: Workflow for the synthesis via direct chlorosulfonation (Method A).

Detailed Experimental Protocol: Method A

Step 1: Synthesis of N-(4-ethoxyphenyl)-4-chlorobenzamide

  • To a solution of 4-ethoxyaniline (1.0 eq.) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from ethanol/water to obtain pure N-(4-ethoxyphenyl)-4-chlorobenzamide.

Step 2: Synthesis of this compound

  • In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (5.0 eq.) to 0 °C.

  • Slowly add N-(4-ethoxyphenyl)-4-chlorobenzamide (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum to yield this compound.

Method B: Multi-step Synthesis from 4-Ethoxyaniline

This alternative route builds the target molecule in a stepwise fashion, offering greater control over each transformation but at the cost of a longer synthetic sequence. This method avoids the use of neat chlorosulfonic acid on a complex amide, which can sometimes lead to side reactions.

Causality Behind Experimental Choices

This pathway begins with the sulfonation of 4-ethoxyaniline. Using concentrated sulfuric acid allows for the introduction of the sulfonic acid group onto the aromatic ring. The subsequent conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation, often achieved with thionyl chloride or a similar chlorinating agent. The final step is a standard amidation reaction between the synthesized sulfonyl chloride and 4-chlorobenzoyl chloride. This modular approach allows for the purification of intermediates at each stage, potentially leading to a higher purity final product.

Experimental Workflow: Method B

cluster_0 Step 1: Sulfonation cluster_1 Step 2: Sulfonyl Chloride Formation cluster_2 Step 3: Amidation start_B 4-Ethoxyaniline proc_B1 React with concentrated H₂SO₄ start_B->proc_B1 proc_B2 Heat to drive reaction proc_B1->proc_B2 prod_B1 5-Amino-2-ethoxybenzenesulfonic acid proc_B2->prod_B1 prod_B1_2 5-Amino-2-ethoxybenzenesulfonic acid proc_B3 React with Thionyl Chloride (SOCl₂) prod_B1_2->proc_B3 proc_B4 Heat under reflux proc_B3->proc_B4 prod_B2 5-Amino-2-ethoxybenzene-1-sulfonyl chloride proc_B4->prod_B2 prod_B2_2 5-Amino-2-ethoxybenzene-1-sulfonyl chloride proc_B5 React with 4-Chlorobenzoyl chloride in the presence of a base (e.g., Pyridine) prod_B2_2->proc_B5 proc_B6 Stir at room temperature proc_B5->proc_B6 prod_B3 This compound proc_B6->prod_B3

Caption: Workflow for the multi-step synthesis from 4-ethoxyaniline (Method B).

Detailed Experimental Protocol: Method B

Step 1: Synthesis of 5-Amino-2-ethoxybenzenesulfonic acid

  • To 4-ethoxyaniline (1.0 eq.), slowly add concentrated sulfuric acid (3.0 eq.) while cooling in an ice bath.

  • Heat the mixture to 180-190 °C for 4-5 hours.

  • Cool the reaction mixture and pour it into cold water.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 5-Amino-2-ethoxybenzene-1-sulfonyl chloride

  • To the dried 5-amino-2-ethoxybenzenesulfonic acid (1.0 eq.), add thionyl chloride (2.0 eq.) and a catalytic amount of DMF.

  • Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride.

Step 3: Synthesis of this compound

  • Dissolve 5-amino-2-ethoxybenzene-1-sulfonyl chloride (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C and slowly add 4-chlorobenzoyl chloride (1.1 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the mixture into ice-water and acidify with concentrated HCl.

  • The precipitate is collected by filtration, washed with water, and dried under vacuum.

Comparative Analysis

ParameterMethod A: Direct ChlorosulfonationMethod B: Multi-step Synthesis
Number of Steps 2 (including precursor synthesis)3
Overall Yield Moderate to Good (typically 60-75%)Lower (typically 40-55%)
Purity of Crude Product May contain polysulfonated byproductsGenerally higher due to intermediate purification
Reagent Hazards Highly corrosive and reactive chlorosulfonic acidThionyl chloride (corrosive and lachrymatory), concentrated sulfuric acid
Scalability Potentially challenging due to the exothermic nature of chlorosulfonationMore amenable to scaling due to better control over individual steps
Process Control Requires precise temperature controlMore straightforward control of individual reactions
Atom Economy Lower due to the use of a large excess of chlorosulfonic acidPotentially higher

Trustworthiness: Self-Validating Systems and Product Characterization

The integrity of any synthetic protocol lies in the ability to verify the identity and purity of the final product. For this compound, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amide proton. The chemical shifts of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹) should be present.[1][2]

    • The C=O stretching of the amide group (around 1650-1680 cm⁻¹) and the N-H stretching (around 3300 cm⁻¹) will also be key diagnostic peaks.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product, along with the characteristic isotopic pattern for the two chlorine atoms.

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as toluene-hexane or chloroform-petroleum ether.[3] The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Senior Application Scientist's Recommendation

The choice between Method A and Method B hinges on the specific objectives of the synthesis.

Method A (Direct Chlorosulfonation) is the more convergent and potentially quicker route to the target molecule. For small-scale laboratory synthesis where speed is a priority and purification can be managed effectively, this method is often preferred. However, the use of a large excess of highly corrosive chlorosulfonic acid and the potential for byproduct formation necessitate careful handling and purification.

Method B (Multi-step Synthesis) , while longer, offers greater control and often results in a purer final product with less demanding purification. This route is more suitable for larger-scale synthesis where process control, safety, and final product purity are of utmost importance. The ability to isolate and characterize intermediates at each stage provides a more robust and predictable synthetic pathway.

For researchers in an early drug discovery phase requiring rapid access to a variety of analogs, the principles of Method A might be adapted. For process development and scale-up activities, the modularity and control offered by Method B are highly advantageous.

References

A Comparative Guide to the Preclinical Efficacy of BRAF Inhibitors: Vemurafenib vs. Dabrafenib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of two pivotal drugs in targeted cancer therapy, Vemurafenib and Dabrafenib. Both agents are potent inhibitors of the BRAF kinase, particularly the V600E mutant protein, which is a key driver in a significant portion of metastatic melanomas. The synthesis of such complex heterocyclic molecules often relies on versatile chemical intermediates, such as substituted pyridines like 2-amino-5-bromopyridine, which serve as foundational scaffolds for building biologically active compounds.[1][2][3][4][5] This analysis is designed for researchers, scientists, and drug development professionals, offering a technical narrative grounded in experimental data to explain the causality behind preclinical evaluation and to highlight the nuances that differentiate these two important therapeutics.

The Scientific Rationale: Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cellular cascade that regulates cell growth, proliferation, and survival. In many melanomas, a specific point mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein.[6] This aberrant activation results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell division and tumor growth. Both Vemurafenib and Dabrafenib are designed to selectively inhibit this mutated BRAF protein, thereby shutting down the hyperactive pathway.[7][8]

However, a critical aspect of their mechanism involves a phenomenon known as "paradoxical activation." In cells with wild-type BRAF but an upstream mutation (e.g., in RAS), these inhibitors can paradoxically increase MAPK signaling.[6][9] This off-target effect is thought to contribute to certain side effects observed in patients, such as the development of squamous cell carcinomas.[6][9]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Vemurafenib Vemurafenib / Dabrafenib Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

Caption: The MAPK signaling cascade initiated by BRAF(V600E) and its inhibition.

Part 1: In Vitro Efficacy Comparison

In vitro assays are the first crucial step in characterizing a drug's potency and selectivity. These cell-free or cell-based experiments provide a controlled environment to quantify how effectively a compound interacts with its target and inhibits the biological processes it is designed to stop.[10][11] For kinase inhibitors, the primary metrics are the IC50 values (the concentration of drug required to inhibit 50% of a target's activity) from both biochemical kinase assays and cellular proliferation assays.[11]

Biochemical and Cellular Potency

Biochemical assays measure the direct inhibition of the isolated kinase enzyme, while cellular assays assess the drug's ability to halt the proliferation of cancer cell lines harboring the specific mutation.[12][13] Dabrafenib has demonstrated potent inhibition of BRAF V600E mutated cell lines with an IC50 of 200 nM in cell proliferation assays.[8] It is also effective against other V600 mutations, including V600K, V600D, and V600R.[8] Similarly, Vemurafenib shows high specificity for BRAF V600E with an IC50 of 31 nmol/L in biochemical assays and also inhibits other V600 mutations like V600D, V600R, and V600K.[7][14]

Parameter Vemurafenib Dabrafenib Cell Line / Target Reference
Biochemical IC50 31 nM~3-8 nMBRAFV600E[14][15]
Cell Proliferation IC50 0.5 µM (14 µM in resistant line)7 nM (Colo205)BRAFV600E Melanoma (M229/SM1), Colorectal (Colo205)[15][16]
Cell Proliferation IC50 4.57 µmol/LNot specifiedBRAFV600E Colorectal (RKO)[17]

Note: IC50 values can vary based on experimental conditions, such as ATP concentration in biochemical assays and the specific cell line used.[11]

Representative Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol outlines a standard method for determining the anti-proliferative efficacy of a kinase inhibitor on an adherent cancer cell line.

  • Cell Seeding: Plate BRAF V600E mutant melanoma cells (e.g., A375) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of Vemurafenib or Dabrafenib in the appropriate cell culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 1 nM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours to allow for the anti-proliferative effects to manifest.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells (e.g., A375) C 3. Treat Cells (72h Incubation) A->C B 2. Prepare Serial Drug Dilutions B->C D 4. Add MTT Reagent (4h Incubation) C->D E 5. Solubilize Formazan D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Standard workflow for an in vitro cell proliferation assay.

Part 2: In Vivo Efficacy Comparison

While in vitro data establishes potency, in vivo studies are essential to evaluate a drug's efficacy within a complex biological system.[18] These preclinical models, typically using human tumor xenografts in immunodeficient mice, provide critical insights into a drug's pharmacokinetics, pharmacodynamics, and overall antitumor activity.[18][19][20]

Tumor Growth Inhibition in Xenograft Models

Both Vemurafenib and Dabrafenib have demonstrated significant, dose-dependent tumor growth inhibition in various BRAF V600E xenograft models.[7][8] In a Colo 205 xenograft model, Dabrafenib showed dose-dependent tumor inhibition after a 14-day treatment, with some mice experiencing partial tumor regression at a 100 mg/kg dose.[6][21] It also effectively inhibited tumor growth in an A375P melanoma model.[6][21] Studies with Vemurafenib in a LOX melanoma xenograft model also showed tumor growth inhibition at all tested doses, with clear dose-dependent effects on tumor regression and survival.[7]

Drug Xenograft Model (Cell Line) Dose & Schedule Key Outcome Reference
Dabrafenib Colo 205 (Colorectal)100 mg/kg, PO, QD for 14 daysDose-dependent tumor growth inhibition; partial regression in 4/8 mice.[6][8]
Dabrafenib A375P F11 (Melanoma)100 mg/kg, PO, QD for 14 daysComplete tumor regression in 50% of treated animals.[15]
Vemurafenib HT29 (Colorectal)75 mg/kg, PO, BIDModest antitumor activity as a single agent.[17]
Vemurafenib LOX (Melanoma)Not specifiedDose-dependent tumor regression and increased survival.[7]

PO: Per os (oral administration), QD: Quaque die (once daily), BID: Bis in die (twice daily).

Representative Experimental Protocol: Human Tumor Xenograft Study

This protocol describes a typical efficacy study using a subcutaneous xenograft model in immunodeficient mice.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[19]

  • Tumor Implantation: Subcutaneously inject a suspension of human melanoma cells (e.g., A375, 5x10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Drug Administration: Prepare the drug formulation (e.g., suspension in a vehicle like 0.5% HPMC). Administer the drug (e.g., Dabrafenib at 30 mg/kg) and vehicle control orally via gavage once daily for a specified period (e.g., 14-21 days).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Pharmacodynamic Analysis (Optional): At specified time points post-dose, a subset of tumors can be harvested to analyze target engagement, such as the inhibition of ERK phosphorylation (pERK), via methods like immunohistochemistry or Western blot.[6][8]

  • Endpoint and Data Analysis: The study concludes when tumors in the control group reach a maximum allowed size or after the planned treatment duration. Efficacy is assessed by comparing the mean tumor volume between treated and control groups (e.g., calculating Tumor Growth Inhibition, TGI%).

In_Vivo_Workflow A 1. Inject Human Cancer Cells into Mice B 2. Monitor Tumor Growth to ~150 mm³ A->B C 3. Randomize Mice into Groups B->C D 4. Daily Oral Dosing (Drug vs. Vehicle) C->D E 5. Measure Tumor Volume & Body Weight (2-3x / week) D->E During Treatment (e.g., 14 days) F 6. Harvest Tumors for PD Marker Analysis (Optional) D->F G 7. Analyze Data (Tumor Growth Inhibition) E->G F->G

Caption: Key stages of an in vivo xenograft efficacy study.

Discussion and Conclusion

Both Vemurafenib and Dabrafenib are highly effective inhibitors of the BRAF V600E kinase, demonstrating potent activity in both in vitro and in vivo preclinical models. The data indicates that both drugs achieve significant inhibition of cell proliferation and tumor growth. While direct head-to-head preclinical comparisons in the same study are less common in published literature, the available data suggests both are potent agents. Dabrafenib has shown nanomolar efficacy in several cell-based assays and has achieved complete tumor regression in some xenograft models.[15] Vemurafenib likewise shows potent biochemical inhibition and strong in vivo responses.[7][14]

The choice between these agents in a clinical setting often comes down to differences in their side-effect profiles and, increasingly, their performance in combination with MEK inhibitors like Trametinib.[6][8] The preclinical data strongly supports the on-target mechanism of action for both drugs—the inhibition of the MAPK pathway leads to a G1 cell cycle arrest followed by cell death, which translates directly from cellular effects to tumor regression in animal models.[6][9]

For researchers, the protocols and data presented here provide a framework for evaluating novel kinase inhibitors. The self-validating system of progressing from biochemical assays to cellular models and finally to in vivo xenografts remains the gold standard for preclinical drug development in oncology.[18][19]

References

comparing the antimicrobial spectrum of sulfonamides derived from this compound.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antimicrobial Spectrum of Sulfonamide Derivatives

This guide offers an in-depth comparison of the antimicrobial spectrum of sulfonamides derived from the foundational sulfanilamide structure. Designed for researchers, scientists, and drug development professionals, this document provides a technical overview of their mechanism, the structural basis for their activity, comparative performance data, and the standardized methodologies required for their evaluation.

Introduction: The Enduring Legacy of the Sulfa Scaffold

The discovery of sulfonamides in the 1930s marked the dawn of modern antimicrobial chemotherapy, representing the first class of effective systemic antibacterial agents available to medicine.[1][2] These synthetic compounds, all derivatives of the parent molecule sulfanilamide, revolutionized the treatment of bacterial infections.[2] At their core, all antibacterial sulfonamides share a common chemical structure: a benzene ring with a sulfonamide group (-SO₂NH₂) and an amino group (-NH₂) at opposite ends (para positions).[3][4][5]

Their enduring relevance stems from a well-understood mechanism of action: they are competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[][7][8] This guide will dissect the nuances of the antimicrobial spectrum across various sulfonamide derivatives, explain the causality behind their differential activity, and provide the experimental frameworks necessary for their rigorous comparison.

Core Mechanism of Action and the Challenge of Resistance

A foundational understanding of how sulfonamides function and how bacteria evade them is critical for any drug development effort.

The Folate Synthesis Pathway: The Sulfonamide Target

Sulfonamides exert a bacteriostatic effect, meaning they inhibit bacterial growth rather than killing the organisms outright.[1][9] They achieve this by acting as structural analogs of para-aminobenzoic acid (PABA), a natural substrate bacteria use to synthesize folic acid.[4][9] Mammalian cells are unaffected because they do not synthesize their own folic acid; they acquire it from their diet.[9]

The mechanism unfolds as follows:

  • Bacteria utilize PABA as a key ingredient for the enzyme dihydropteroate synthase (DHPS).

  • DHPS catalyzes the conversion of PABA and dihydropteridine diphosphate into dihydropteroic acid.

  • This product is subsequently converted into dihydrofolic acid and then tetrahydrofolic acid, an essential cofactor for synthesizing purines, thymidine, and amino acids—the building blocks of DNA, RNA, and proteins.

  • Sulfonamides, due to their structural similarity to PABA, competitively bind to the active site of DHPS, halting the entire pathway and starving the bacterium of essential metabolites.[]

This mechanism is often enhanced by combining sulfonamides with trimethoprim, an inhibitor of dihydrofolate reductase, the enzyme responsible for the final step in the pathway. This sequential blockade provides a synergistic antimicrobial effect.[1][]

Sulfonamide_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Diphosphate DHP->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Metabolites Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Metabolites Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Sulfonamide and Trimethoprim inhibition of the bacterial folate pathway.
Mechanisms of Bacterial Resistance

The clinical utility of sulfonamides has been challenged by the emergence of widespread resistance.[7] Understanding these mechanisms is crucial for developing novel derivatives that can evade them.

The primary resistance strategies include:

  • Target Site Modification: The most common mechanism involves mutations in the bacterial folP gene, which encodes for the DHPS enzyme. These mutations result in an altered enzyme structure that has a significantly lower affinity for sulfonamides but can still bind effectively to the natural substrate, PABA.[7]

  • Acquisition of Resistant Enzymes: Bacteria can acquire resistance genes via horizontal gene transfer (e.g., on plasmids). The sul1, sul2, and sul3 genes encode for alternative, drug-resistant variants of the DHPS enzyme that are virtually insensitive to sulfonamide inhibition.[7][8]

  • Metabolic Bypass: Some bacteria may develop the ability to utilize pre-formed environmental folate, bypassing their own synthesis pathway entirely.

  • Increased PABA Production: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor at the enzyme's active site.[]

Sulfonamide_Resistance cluster_resistance Resistance Mechanisms SA Sulfonamide Drug DHPS Wild-Type DHPS Enzyme SA->DHPS Mutated_DHPS Mutated DHPS (Low Affinity for Drug) SA->Mutated_DHPS Ineffective Binding Resistant_DHPS Resistant DHPS Variant SA->Resistant_DHPS Ineffective Binding Inhibition Inhibition of Folate Synthesis DHPS->Inhibition Sul_Genes Acquired sul1/sul2/sul3 Genes (Plasmid-mediated) Sul_Genes->Resistant_DHPS Encodes PABA_Overproduction PABA Overproduction PABA_Overproduction->DHPS Outcompetes Drug

Caption: Key mechanisms of bacterial resistance to sulfonamide antibiotics.

Structure-Activity Relationship (SAR): The Chemical Blueprint for Activity

The antimicrobial potency and spectrum of a sulfonamide are dictated by its chemical structure. The foundational sulfanilamide scaffold has several key features essential for activity.[5]

  • The Para-Amino Group (-NH₂): A free amino group at the para (p-) position is critical for antibacterial action.[3][5] If this group is substituted, it must be metabolically converted back to a free amino group in vivo for the drug to be active.

  • The Sulfonamide Group (-SO₂NH-): This group is indispensable. The sulfur atom must be directly attached to the benzene ring.[5]

  • Substitutions on the Sulfonamide Nitrogen (N¹): This is where the greatest variation among sulfonamide derivatives occurs and is the primary determinant of their pharmacokinetic properties and potency. Modifications at the N¹ position with various heterocyclic rings (e.g., thiazole, pyrimidine) generally increase the acidity of the sulfonamide proton and enhance antibacterial activity.[4] This modification significantly influences protein binding, solubility, and tissue distribution.

  • The Benzene Ring: Substitutions on the benzene ring itself typically diminish or abolish antibacterial activity.[5]

Comparative Antimicrobial Spectrum

Sulfonamides are broad-spectrum bacteriostatic agents, active against a wide range of Gram-positive and Gram-negative organisms.[2][4] However, the prevalence of resistance has narrowed their clinical use.

  • Generally Susceptible Organisms: Staphylococcus aureus (including some MRSA strains), Streptococcus pneumoniae, Escherichia coli, Klebsiella species, Salmonella species, Enterobacter species, and Nocardia species.[4]

  • Commonly Resistant Organisms: Pseudomonas aeruginosa and Serratia species often exhibit intrinsic resistance.[4][9]

  • Other Susceptible Pathogens: They also show activity against certain protozoa like Toxoplasma gondii and the fungus Pneumocystis jiroveci.[2][4]

The following table provides a comparative summary of Minimum Inhibitory Concentration (MIC) data for representative sulfonamides against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[10] Lower MIC values indicate higher potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Sulfonamide Derivatives

Sulfonamide DerivativeStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coliKlebsiella pneumoniaePseudomonas aeruginosa
Sulfadiazine 16 - 12832 - >5128 - 25616 - >512>1024
Sulfamethoxazole 32 - 256[11]64 - >512[11]4 - 1288 - 256>1024
Novel Derivative 1a ¹256 - 512[12]256 - 512[12]NDNDND
Novel Derivative 1b ¹64[12]64[12]NDNDND
Novel Derivative II ²64[11]64[11]NDNDND

Data compiled from multiple sources and represent typical MIC ranges.[11][12][13][14] Susceptibility can vary significantly by strain and local resistance patterns. ND: Not Determined in the cited studies. ¹Represents novel sulfonamide derivatives tested against S. aureus, showing how chemical modification can alter potency.[12] ²Represents N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid, a derivative showing potent activity against S. aureus.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

To objectively compare the antimicrobial spectrum of different sulfonamide derivatives, a standardized, quantitative method is essential. The broth microdilution assay is the gold standard for determining Minimum Inhibitory Concentration (MIC).[10][15]

Principle

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[10]

Materials and Reagents
  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sulfonamide derivative powders (analytical grade)

  • Dimethyl sulfoxide (DMSO) for initial drug solubilization

  • Bacterial strains (e.g., ATCC reference strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the sulfonamide powder and dissolve it in a minimal amount of DMSO to create a high-concentration stock (e.g., 10,240 µg/mL).

    • Further dilute this stock in CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation (Serial Dilution):

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working drug solution to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no drug).

    • Well 12 serves as the sterility control (broth only, no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well is now 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[15]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.[15]

    • The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.

MIC_Workflow start Start prep_drug Prepare Drug Stock & Working Solutions start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Drug in 96-Well Plate prep_drug->serial_dilution prep_inoculum->serial_dilution inoculate Inoculate Wells with Standardized Bacteria serial_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Outlook

The sulfonamide scaffold remains a cornerstone of antimicrobial research. While resistance is a significant hurdle, the well-defined mechanism of action and extensive structure-activity relationship data provide a robust foundation for rational drug design. As demonstrated by comparative MIC data, chemical modifications to the core sulfanilamide structure can dramatically alter potency and, potentially, the antimicrobial spectrum. Novel derivatives, such as amidine sulfonamides, represent a promising strategy to enhance efficacy and potentially introduce secondary mechanisms of action to combat resistance.[16]

The continued application of standardized evaluation protocols, such as the broth microdilution method detailed herein, is essential for the objective comparison of these next-generation compounds. By leveraging this foundational knowledge, the scientific community can continue to innovate and restore the therapeutic potential of this historic class of antibiotics.[17][18]

References

A Researcher's Guide to Evaluating the Safety and Toxicity Profile of Novel 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the safety and toxicity profile of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride and its derivatives. Given the novelty of this chemical series, this document emphasizes the strategic application of established toxicological methodologies to build a robust safety profile, rather than a direct comparison with established alternatives for which extensive data may not be publicly available. The focus here is on the "how-to" of safety evaluation, empowering researchers to generate the necessary data for informed decision-making in the drug discovery pipeline.

The inherent reactivity of the sulfonyl chloride functional group, a key feature of this molecular scaffold, necessitates a thorough and staged approach to toxicity testing.[1] Sulfonyl chlorides are highly reactive electrophiles, readily interacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1][2] This reactivity is crucial for their synthetic utility but also raises potential flags for off-target biological interactions that must be meticulously investigated.

The Foundational Pillars of a Preclinical Safety Assessment

The journey from a promising chemical entity to a potential therapeutic candidate is contingent on a clear understanding of its safety margin. Preclinical toxicology studies are paramount in identifying potential hazards, defining dose-response relationships, and establishing a safe starting dose for potential clinical trials.[3][4][5] The evaluation of novel compounds like this compound derivatives should be approached as a multi-faceted investigation, integrating in vitro, in vivo, and in silico methods.[5][6]

Diagram: The Workflow of Preclinical Toxicity Evaluation

Preclinical_Toxicity_Workflow cluster_0 In Vitro & In Silico Screening (Early Stage) cluster_1 In Vivo Studies (Pre-candidate Selection) A In Silico Prediction (e.g., DEREK, TOPKAT) B Cytotoxicity Assays (e.g., MTT, LDH) A->B Prioritize C Genotoxicity Screening (e.g., Ames Test, in vitro Micronucleus) B->C Assess D hERG Channel Assay C->D Evaluate E Acute Toxicity Studies (e.g., OECD 423) D->E Proceed if favorable F Repeated Dose Toxicity Studies (28-day, 90-day) E->F Inform G Safety Pharmacology F->G Guide H Toxicokinetics G->H Correlate I IND-Enabling Toxicology H->I Candidate Nomination

Caption: A streamlined workflow for the preclinical safety evaluation of novel chemical entities.

Part 1: Foundational In Vitro Toxicity Profiling

Initial safety assessment should begin with a battery of in vitro assays designed to identify potential liabilities early in the discovery process, thus conserving resources and refining chemical optimization.[7]

Cytotoxicity Assessment

The first step is to determine the concentration at which the compound and its derivatives induce cell death. This provides a baseline for dosing in subsequent, more complex assays.

Assay TypePrincipleCell LinesEndpoints
MTT Assay Measures metabolic activity as an indicator of cell viability.HepG2 (liver), HEK293 (kidney), relevant cancer cell lines.IC50 (50% inhibitory concentration).
LDH Release Assay Quantifies lactate dehydrogenase released from damaged cells, indicating loss of membrane integrity.Same as above.Percentage of cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Evaluation

Assessing the potential for a compound to cause genetic damage is a critical component of safety testing.

Assay TypePrincipleSystemEndpoints
Bacterial Reverse Mutation Assay (Ames Test) Detects the ability of a compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.Prokaryotic.Fold-increase in revertant colonies.
In Vitro Micronucleus Test Identifies substances that cause chromosomal damage by detecting the presence of micronuclei in the cytoplasm of interphase cells.Mammalian cells (e.g., CHO, TK6).Frequency of micronucleated cells.
Safety Pharmacology Screening

Early assessment of off-target effects on major physiological systems is crucial. A key assay in this area is the hERG (human Ether-à-go-go-Related Gene) channel assay, which assesses the risk of drug-induced cardiac arrhythmia.

Part 2: In Vivo Toxicity Assessment

Following a favorable in vitro profile, in vivo studies in animal models are necessary to understand the compound's effects in a complex biological system.[7]

Acute Toxicity Studies

These studies aim to determine the toxicity of a single dose of the compound and can help in dose selection for longer-term studies. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.[4]

Repeated Dose Toxicity Studies

These studies are designed to characterize the toxicological profile of the compound following repeated administration. Key parameters to monitor include:

  • Clinical Observations: Daily monitoring for any changes in appearance, behavior, or signs of toxicity.

  • Body Weight and Food Consumption: Measured weekly to assess general health.

  • Hematology and Clinical Chemistry: Blood samples are analyzed at the end of the study to evaluate effects on blood cells and organ function (liver, kidneys).

  • Histopathology: A comprehensive examination of tissues from major organs to identify any microscopic changes.

Table: Standard Parameters in a 28-Day Repeated Dose Toxicity Study

Parameter CategorySpecific Endpoints
In-life Observations Mortality, clinical signs, body weight, food consumption.
Clinical Pathology Hematology (e.g., RBC, WBC, platelets), coagulation, clinical chemistry (e.g., ALT, AST, BUN, creatinine).
Terminal Procedures Gross pathology, organ weights, histopathology of major organs and tissues.

Diagram: The Logic of Dose Selection for In Vivo Studies

Dose_Selection_Logic A In Vitro IC50 Data B Acute Toxicity Study (e.g., Dose Range Finding) A->B Initial Guidance C Selection of Doses for Repeated Dose Study B->C Definitive Guidance D Low Dose (No Observed Adverse Effect Level - NOAEL) C->D E Mid Dose C->E F High Dose (Expected to produce some toxicity) C->F

Caption: A logical flow for selecting appropriate dose levels in preclinical in vivo toxicity studies.

Part 3: Comparative Analysis and Future Directions

While direct comparative data for this compound derivatives is not yet in the public domain, a comparison can be framed against the known profiles of other sulfonamide-containing drugs and compounds with reactive functional groups.

  • Sulfonamide Class Effects: Many sulfonamide drugs are known to have potential liabilities such as hypersensitivity reactions and crystalluria. These are important endpoints to monitor in any preclinical evaluation of novel sulfonamides.

  • Reactive Metabolite Formation: The metabolism of the 4-chlorobenzamido and ethoxybenzene moieties should be investigated to assess the potential for the formation of reactive metabolites that could lead to idiosyncratic toxicity.

The path forward for this class of compounds involves the systematic generation of the data outlined above. A favorable profile would be characterized by:

  • A large therapeutic window (a significant difference between the efficacious dose and the toxic dose).

  • No evidence of genotoxicity.

  • A predictable and manageable off-target pharmacology profile.

  • No irreversible organ toxicity at therapeutically relevant doses.

By following this structured approach, researchers can build a comprehensive safety and toxicity profile for this compound derivatives, enabling a data-driven progression of the most promising candidates towards clinical development.

References

The Strategic Application of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel sulfonamide-containing scaffolds remains a cornerstone of drug discovery. The inherent biological activities of the sulfonamide moiety, coupled with its ability to modulate physicochemical properties, make it a privileged functional group in the design of new therapeutic agents. The choice of the sulfonating agent is a critical decision that can significantly impact the synthetic efficiency and pharmacological profile of the target molecule. This guide provides an in-depth technical comparison of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a versatile yet specialized reagent, with other common alternatives, supported by experimental insights and data.

Understanding the Reagent: this compound

This compound is a bespoke building block designed for the facile introduction of a substituted benzamido-benzenesulfonyl moiety into a target molecule.[1] Its structure is characterized by several key features that dictate its reactivity and utility:

  • Activated Sulfonyl Chloride: The sulfonyl chloride group is an excellent electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.[2]

  • Substituted Aromatic Core: The presence of the 4-chlorobenzamido and 2-ethoxy groups on the phenyl ring provides a rigid scaffold with specific steric and electronic properties. These substituents can engage in crucial binding interactions with biological targets and influence the overall lipophilicity and metabolic stability of the final compound.

  • Potential for Diverse Applications: This reagent serves as a key intermediate in the synthesis of a variety of bioactive molecules, with potential applications in the development of anti-inflammatory and analgesic drugs.[1]

The strategic incorporation of this moiety can be a key step in lead optimization, offering a pathway to enhance target affinity and selectivity.

Comparative Analysis with Alternative Sulfonylating Agents

The selection of a sulfonylating agent is a nuanced decision, balancing reactivity, cost, and the desired structural features of the final product. Here, we compare this compound with two widely used alternatives: p-toluenesulfonyl chloride (TsCl) and dansyl chloride.

FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl)Dansyl Chloride
Reactivity High, driven by the electrophilic sulfonyl chloride.High, a workhorse reagent in organic synthesis.[3]High, particularly with primary and secondary amines.
Structural Complexity Introduces a large, rigid, and pre-functionalized aromatic system.Introduces a simple tolyl group.Introduces a bulky, fluorescent naphthalene moiety.
Key Applications Targeted synthesis of complex sulfonamides for lead optimization in anti-inflammatory and analgesic programs.[1]General sulfonamide synthesis, protecting group chemistry.[4]Fluorescent labeling of amines and amino acids for analytical purposes.
Impact on Physicochemical Properties Significantly increases molecular weight and lipophilicity; provides hydrogen bond donors and acceptors.Moderately increases lipophilicity.Significantly increases lipophilicity and introduces fluorescence.
Cost-Effectiveness Higher cost due to multi-step synthesis.Relatively low cost and widely available.Moderate cost.

Expert Insight: The choice between these reagents is fundamentally driven by the stage and goal of the research. For initial library synthesis or simple sulfonamide formation, the cost-effectiveness and simplicity of p-toluenesulfonyl chloride are often preferred. Dansyl chloride is a specialized tool for analytical applications where fluorescence is advantageous. In contrast, this compound is a strategic choice for later-stage lead optimization, where the introduction of a larger, more complex, and potentially pharmacophoric fragment is desired to enhance biological activity and fine-tune drug-like properties. The rationale for its use lies in the hypothesis that the intricate substituted phenyl ring will occupy a specific binding pocket in the target protein, leading to improved potency and/or selectivity.

Experimental Protocols and Data

The successful application of any sulfonylating agent hinges on robust and reproducible experimental protocols. Below, we provide a general procedure for the synthesis of sulfonamides using this compound, followed by a comparative workflow.

Protocol 1: General Synthesis of a Novel Sulfonamide using this compound

This protocol outlines a representative synthesis of a novel sulfonamide derivative for screening in a drug discovery program.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yields: Yields for this type of reaction are typically in the range of 60-90%, depending on the nucleophilicity and steric hindrance of the amine.

Comparative Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a new chemical entity (NCE) using the target sulfonyl chloride in comparison to a more standard reagent like p-toluenesulfonyl chloride.

G cluster_0 Scaffold Synthesis & Comparison cluster_1 Biological Evaluation start Select Amine Core reagent1 5-(4-Chlorobenzamido)-2- ethoxybenzene-1-sulfonyl chloride start->reagent1 reagent2 p-Toluenesulfonyl Chloride (TsCl) start->reagent2 synth1 Synthesize Novel Sulfonamide 1 reagent1->synth1 synth2 Synthesize Novel Sulfonamide 2 reagent2->synth2 purify1 Purification & Characterization synth1->purify1 purify2 Purification & Characterization synth2->purify2 assay1 Primary Biological Assay (e.g., Enzyme Inhibition) purify1->assay1 assay2 Primary Biological Assay (e.g., Enzyme Inhibition) purify2->assay2 compare Compare Potency & Selectivity (IC50 / EC50 values) assay1->compare assay2->compare adme ADME/Tox Profiling of Most Promising Candidate compare->adme

Caption: Comparative workflow for NCE synthesis and evaluation.

Case Study: Glibenclamide and Structurally Related Analogs

The use of a pre-functionalized sulfonyl chloride like this compound in the synthesis of Glibenclamide analogs could offer a more convergent and potentially higher-yielding route compared to the multi-step linear synthesis often employed.[6] This highlights the strategic advantage of using more complex building blocks in medicinal chemistry campaigns.

Retrosynthetic Analysis Visualization

The following diagram illustrates a conceptual retrosynthetic approach for a Glibenclamide analog, highlighting the potential utility of the target sulfonyl chloride.

G target Glibenclamide Analog disconnection1 Sulfonylurea Formation target->disconnection1 intermediate1 Substituted Sulfonamide disconnection1->intermediate1 amine Cyclohexylamine disconnection1->amine disconnection2 Sulfonamide Formation intermediate1->disconnection2 sulfonyl_chloride This compound disconnection2->sulfonyl_chloride phenethylamine Substituted Phenethylamine disconnection2->phenethylamine

Caption: Retrosynthetic analysis of a Glibenclamide analog.

Conclusion and Future Outlook

This compound represents a valuable tool in the medicinal chemist's arsenal for the synthesis of complex sulfonamides. While its application may be more specialized than that of workhorse reagents like p-toluenesulfonyl chloride, its utility in late-stage lead optimization and the introduction of intricate, pharmacophorically relevant fragments is undeniable. The decision to employ this reagent should be guided by a clear structure-activity relationship hypothesis where the unique structural features of the resulting sulfonamide are expected to confer superior biological activity and drug-like properties. As the demand for novel, highly selective, and potent therapeutics continues to grow, the strategic use of such advanced building blocks will be increasingly crucial for the successful development of next-generation medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling complex chemical intermediates understand that safety and responsible disposal are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS No. 680617-88-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in the established reactivity of sulfonyl chlorides and best practices for hazardous waste management.

Hazard Assessment: Understanding the Risks

This compound is a reactive organic compound.[1] Its primary hazard stems from the sulfonyl chloride functional group (-SO₂Cl), which is highly susceptible to nucleophilic attack, particularly by water. This reactivity is the cornerstone of its synthetic utility but also dictates the necessary precautions for its handling and disposal.

Key Hazards:

  • Corrosivity: The compound is classified as corrosive and can cause severe skin burns and eye damage.

  • Reactivity with Water: Like other sulfonyl chlorides, it reacts exothermically with water and other protic solvents (e.g., alcohols, amines) in a process called hydrolysis.[2][3][4][5] This reaction generates corrosive and hazardous byproducts: hydrochloric acid (HCl) and the corresponding sulfonic acid.

  • Toxic Fumes: The hydrolysis reaction liberates hydrogen chloride gas, which is a toxic and corrosive irritant to the respiratory system.[6]

Due to these hazards, all handling and disposal procedures must be conducted in a controlled environment by trained personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following equipment must be worn at all times:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[7]Protects against splashes of the corrosive solid or its solutions, and from irritating vapors.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][8]Prevents direct skin contact and chemical burns. Contaminated gloves must be disposed of properly after use.[9]
Body Protection A chemical-resistant apron or a lab coat made of appropriate materials (e.g., Tyvek).[7]Provides a barrier against accidental spills and splashes.[7]
Respiratory Protection A NIOSH-approved respirator with an acid gas cartridge may be necessary if working outside a fume hood or if vapors are generated.[2][10]Protects against the inhalation of corrosive vapors, particularly hydrogen chloride, that can be released during handling or disposal.[10]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.[8]Protects feet from spills.[8]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[11][12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[2][11][13] DO NOT USE WATER or combustible materials like sawdust.[2][6]

  • Collect Absorbent Material: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[11]

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill surface with a neutralizing agent, such as a solution of sodium bicarbonate or soda ash.[11][13]

  • Final Cleanup: Collect the decontamination residue with fresh absorbent material and place it in the designated hazardous waste container.

  • Dispose of Waste: The sealed container must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[11]

Step-by-Step Disposal Procedure for Unused or Waste Product

This procedure focuses on the controlled neutralization of the reactive sulfonyl chloride group prior to disposal. This should be performed in a chemical fume hood.

Experimental Protocol:

  • Prepare a Neutralizing Solution: In a large beaker or flask, prepare a dilute basic solution. A 5-10% solution of sodium bicarbonate or sodium carbonate in water is recommended. Place this container in an ice bath to manage the heat generated during the reaction.[11]

  • Slow Addition: With constant stirring, slowly and carefully add the this compound to the cold basic solution in small portions.[11] The reaction is exothermic and will likely produce gas (carbon dioxide if using bicarbonate or carbonate). Maintain a slow addition rate to control the reaction. Crucially, always add the sulfonyl chloride to the base solution, never the other way around, to avoid a violent reaction. [11]

  • Monitor pH: After the addition is complete, continue to stir the mixture in the ice bath for at least one hour to ensure the reaction goes to completion. Monitor the pH of the solution using pH paper or a calibrated pH meter to ensure it remains basic (pH > 8).[11] If the solution becomes acidic, add more of the basic solution until a stable basic pH is achieved.

  • Waste Collection: Once the reaction is complete and the solution is neutralized, it must be collected in a properly labeled hazardous waste container.

  • Final Disposal: The container should be sealed and transferred to your institution's EHS department for final disposal in accordance with all local, state, and federal regulations, such as those set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15][16][17]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Identify Waste 5-(4-Chlorobenzamido)-2- ethoxybenzene-1-sulfonyl chloride is_spill Is the waste from a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Contain with inert absorbent (sand, vermiculite). 2. Collect in a sealed, labeled container. is_spill->spill_procedure Yes neutralization Controlled Neutralization Protocol: 1. Prepare cold basic solution (e.g., 5% Sodium Bicarbonate). 2. Slowly add sulfonyl chloride to base with stirring. 3. Monitor pH to ensure it remains basic. is_spill->neutralization No (Unused/Waste Product) collect_waste Collect all materials (neutralized solution, contaminated absorbents) in a sealed and labeled hazardous waste container. spill_procedure->collect_waste check_neutrality Is the solution fully neutralized and basic? neutralization->check_neutrality check_neutrality->neutralization No (Adjust pH) check_neutrality->collect_waste Yes ehs_disposal Transfer to Institutional EHS for Disposal via Approved Facility (RCRA Compliance) collect_waste->ehs_disposal end End of Disposal Process ehs_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug development, the synthesis of novel compounds is both an art and a science. The introduction of new reagents into a workflow, such as 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, demands not only a deep understanding of its reactive potential but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of proactive safety and procedural excellence.

Understanding the Inherent Risks: A Profile of a Reactive Intermediate

This compound is a bespoke molecule, likely utilized for its capacity to introduce a specific sulfonamide moiety. While a detailed toxicological profile for this exact compound is not widely available, its functional group, the sulfonyl chloride, provides a clear indication of its primary hazards. Sulfonyl chlorides are a class of organosulfur compounds that are inherently reactive and require meticulous handling.

The primary hazard associated with this compound is its corrosivity. The Sigma-Aldrich product page for this chemical explicitly states the hazard statement H314, indicating that it "Causes severe skin burns and eye damage"[1]. This is a direct consequence of the sulfonyl chloride group's high reactivity towards nucleophiles, including water. Upon contact with moisture, such as the water present on skin, in the eyes, or in the mucous membranes of the respiratory tract, it will rapidly hydrolyze to form hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and the generated acids are responsible for the severe corrosive effects.

Furthermore, the presence of a chlorinated aromatic ring suggests that thermal decomposition may produce other hazardous byproducts, including toxic gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides.

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the corrosive nature of this compound, a comprehensive personal protective equipment (PPE) strategy is non-negotiable. The following table outlines the minimum required PPE for handling this reagent.

Body PartRequired PPERationale and Best Practices
Eyes and Face Chemical splash goggles and a full-face shieldGoggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a broader barrier of protection for the entire face from splashes[2].
Hands Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or in the case of a spill, heavier neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound[3][4].
Body Chemical-resistant laboratory coat or apron worn over long-sleeved clothing and long pantsA lab coat made of a chemical-resistant material will protect against accidental spills. Ensure it is fully buttoned. For larger scale operations, a chemical-resistant apron provides an additional layer of protection[2].
Respiratory A NIOSH-approved respirator with an acid gas cartridgeDue to the potential for the release of corrosive vapors, especially if the compound is heated or if there is a spill, respiratory protection is crucial. A full-face respirator can also serve as primary eye protection[2][3][5]. Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure[6].
Feet Closed-toe, chemical-resistant shoesProtects feet from spills. Leather or other porous materials can absorb chemicals and should be avoided.

The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedure being undertaken.

Operational Plan: From Receipt to Reaction - A Step-by-Step Protocol

Receiving and Storage
  • Inspect Upon Receipt: Upon receiving the container of this compound, visually inspect it for any signs of damage or leaks.

  • Segregated and Secure Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines[3]. The storage area should be clearly labeled as containing corrosive materials. The product information suggests storing it under an inert atmosphere at room temperature[1]. A desiccator cabinet is an ideal storage location.

Handling and Use

All handling of this compound should be performed within a certified chemical fume hood to ensure adequate ventilation and to contain any potential release of corrosive vapors[6].

  • Preparation: Before handling the compound, ensure that an emergency shower and eyewash station are readily accessible and have been recently tested[7][8]. Have a spill kit prepared with a neutralent, such as sodium bicarbonate, and an inert absorbent material, like sand or vermiculite[7][9].

  • Weighing and Dispensing: As this compound is a solid, weighing should be done carefully to avoid generating dust[1]. Use a non-metallic spatula and a tared, sealed container for weighing.

  • Reaction Setup: When adding the sulfonyl chloride to a reaction mixture, do so slowly and in a controlled manner. The reaction is likely to be exothermic. If the reaction solvent is a protic solvent, such as an alcohol, the reaction will be vigorous.

Emergency Procedures: A Calm and Coordinated Response

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[10].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8][10].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention[10].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Workflow

Caption: A logical workflow for responding to a spill of this compound.

Disposal Plan: Responsible Stewardship from Cradle to Grave

All waste containing this compound, including contaminated labware and absorbent materials from spills, must be treated as hazardous waste[9].

Unused or Waste Product
  • Neutralization: For small amounts of uncontaminated material, a careful neutralization process can be performed by trained personnel in a controlled environment. Slowly add the sulfonyl chloride to a stirred, cold solution of sodium bicarbonate or another suitable base[9]. This reaction is exothermic and will release gas, so it must be done in a fume hood with appropriate venting.

  • Collection: Place the neutralized solution in a properly labeled hazardous waste container.

Contaminated Materials
  • Segregation: All contaminated materials, including gloves, absorbent pads, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Disposal: The sealed container of hazardous waste must be disposed of through an approved institutional or commercial hazardous waste disposal program[9][11]. Do not mix this waste with other waste streams.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.